2-Methylthio-AMP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221068 | |
| Record name | Poly(2'-methylthioadenylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70804-88-5 | |
| Record name | Poly(2'-methylthioadenylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Poly(2'-methylthioadenylic acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2'-methylthioadenylic acid), a synthetic polynucleotide, holds potential for various applications in biomedical research and drug development. A thorough understanding of its physicochemical properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the known structural, spectroscopic, and thermodynamic characteristics of Poly(2'-methylthioadenylic acid). It includes a summary of its fundamental properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance. This document is intended to serve as a valuable resource for researchers investigating the properties and applications of this and similar modified polynucleotides.
Introduction
Poly(2'-methylthioadenylic acid), denoted as Poly(ms2A), is an analog of polyadenylic acid (Poly(A)) characterized by the presence of a methylthio (-SCH3) group at the 2' position of the ribose sugar. This modification can significantly influence the polymer's conformation, stability, and interactions with other biomolecules. Such synthetic polynucleotides are valuable tools in molecular biology and are being explored for their therapeutic potential. This guide synthesizes the available information on the physicochemical properties of Poly(ms2A) to facilitate further research and development.
Core Physicochemical Properties
Quantitative data on the physicochemical properties of Poly(2'-methylthioadenylic acid) is not extensively available in the public domain. The following table summarizes the fundamental known properties of its monomeric unit.
| Property | Value | Reference |
| CAS Number | 70804-88-5 | |
| Monomer Molecular Formula | C11H16N5O7PS | |
| Monomer Molecular Weight | 393.31 g/mol |
Note: Specific quantitative data for the polymer, such as melting temperature (Tm), UV absorbance maximum (λmax), molar extinction coefficient (ε), and molar ellipticity ([θ]), are not readily found in the surveyed literature. The properties of a closely related compound, Poly(2-methyladenylic acid) [poly(m2A)], have been reported to form a double-stranded protonated structure at pH 5.0 with a melting temperature (Tm) of 90°C in 0.15 M salt concentration. When mixed with polyuridylic acid (poly(U)), poly(m2A) forms a 1:1 complex with a Tm of 21°C in 0.15 M salt concentration.[1]
Synthesis and Purification
Poly(2'-methylthioadenylic acid) is typically synthesized enzymatically from its corresponding nucleotide diphosphate, 2'-methylthioadenosine 5'-diphosphate (ms2ADP).
Enzymatic Synthesis Workflow
The general workflow for the enzymatic synthesis of Poly(ms2A) is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of Poly(ms2A).
Detailed Experimental Protocol: Enzymatic Synthesis
The following protocol is a general procedure for the enzymatic synthesis of polynucleotides using polynucleotide phosphorylase, which can be adapted for Poly(2'-methylthioadenylic acid).
Materials:
-
2'-methylthioadenosine 5'-diphosphate (ms2ADP)
-
Polynucleotide Phosphorylase (from Micrococcus luteus or E. coli)
-
Tris-HCl buffer (pH 8.0-9.0)
-
MgCl2
-
EDTA
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (ice-cold, 100% and 70%)
-
Sodium acetate or sodium chloride
-
Nuclease-free water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Reaction Setup:
-
In a sterile, nuclease-free microcentrifuge tube, combine the following components on ice:
-
ms2ADP to a final concentration of 1-10 mM.
-
Tris-HCl buffer to a final concentration of 50-100 mM.
-
MgCl2 to a final concentration of 5-10 mM.
-
Polynucleotide Phosphorylase (concentration to be optimized based on enzyme activity).
-
Nuclease-free water to the final desired volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-16 hours. The optimal incubation time should be determined empirically.
-
-
Enzyme Inactivation and Deproteinization:
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex thoroughly and centrifuge at high speed for 5-10 minutes.
-
Carefully transfer the upper aqueous phase to a new sterile tube.
-
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) or sodium chloride and 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour (or overnight) to precipitate the polymer.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Washing:
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Resuspension and Dialysis:
-
Resuspend the pellet in a suitable buffer (e.g., Tris-HCl with EDTA).
-
To remove unincorporated nucleotides and small oligomers, perform dialysis against a large volume of the resuspension buffer. Change the buffer several times over 24-48 hours.
-
-
Quantification and Storage:
-
Determine the concentration of the purified Poly(ms2A) by measuring the absorbance at 260 nm.
-
Store the purified polymer at -20°C or -80°C.
-
Physicochemical Characterization Methods
The structural and thermodynamic properties of Poly(2'-methylthioadenylic acid) are primarily investigated using spectroscopic and thermal denaturation techniques.
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy is used to determine the concentration and purity of nucleic acid solutions by measuring their absorbance of ultraviolet light. The absorbance maximum (λmax) for adenine-containing polymers is typically around 260 nm.
Experimental Protocol:
-
Sample Preparation: Prepare a dilution of the purified Poly(ms2A) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Blank Measurement: Use the same buffer as a blank to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the Poly(ms2A) solution at wavelengths from 220 nm to 320 nm to obtain the full spectrum and identify the λmax.
-
Concentration Determination: Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The purity can be assessed by the A260/A280 and A260/A230 ratios.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For polynucleotides, the CD spectrum provides information about the secondary structure, such as the handedness of the helix and the stacking interactions between bases.
Experimental Protocol:
-
Sample Preparation: Prepare the Poly(ms2A) sample in a CD-compatible buffer (low in chloride ions and other absorbing species) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of interest in a 1 mm pathlength cuvette.
-
Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-320 nm).
-
Data Acquisition: Record the CD spectrum of the sample and the buffer blank.
-
Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MW) / (c * l) where θ is the observed ellipticity in degrees, MW is the molecular weight of the repeating unit, c is the concentration in mg/mL, and l is the path length in cm.
Thermal Denaturation (Melting)
Principle: Thermal denaturation, or melting, involves monitoring the change in a physical property (commonly UV absorbance at 260 nm) as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the polymer is in a denatured (single-stranded) state. The sharpness of the transition provides information about the cooperativity of the melting process.
Experimental Protocol:
-
Sample Preparation: Prepare the Poly(ms2A) sample in a buffer of defined ionic strength.
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the instrument to monitor the absorbance at 260 nm while ramping the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute).
-
Data Acquisition: Record the absorbance at regular temperature intervals as the sample is heated from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of Poly(2'-methylthioadenylic acid) in cellular signaling pathways or its specific biological activities. However, related modified polynucleotides have been shown to possess biological effects. For instance, Poly(2'-O-methyladenylic acid) has been reported to inhibit tumor development induced by certain viruses.[2] It is plausible that the 2'-methylthio modification in Poly(ms2A) could also modulate its interaction with cellular components, such as proteins and enzymes, potentially leading to downstream biological effects. Further research is required to elucidate the specific biological functions and signaling interactions of Poly(ms2A).
Hypothetical Interaction and Downstream Effects
The diagram below illustrates a hypothetical logical flow of how a modified polynucleotide like Poly(ms2A) might exert a biological effect.
Caption: A potential mechanism of Poly(ms2A) biological activity.
Conclusion
This technical guide has summarized the currently available information on the physicochemical properties of Poly(2'-methylthioadenylic acid). While foundational data such as the monomer's molecular formula and CAS number are established, there is a notable absence of detailed quantitative data in the literature regarding its spectroscopic and thermodynamic properties. The provided experimental protocols for synthesis and characterization offer a starting point for researchers to generate these much-needed empirical data. Future investigations into the biological activities and potential signaling pathway interactions of Poly(ms2A) will be crucial for unlocking its full potential in drug development and biomedical research.
References
Discovery and synthesis of Poly(2'-methylthioadenylic acid).
An In-depth Technical Guide to the Discovery and Synthesis of Poly(2-methylthioadenylic acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-methylthioadenylic acid), commonly abbreviated as Poly(ms²A), is a synthetic analog of polyadenylic acid [poly(A)] characterized by a methylthio (-SCH₃) group at the 2-position of the adenine base. This modification significantly alters the physicochemical properties of the polynucleotide, including its thermal stability and its ability to form complexes with complementary strands. The bulky methylthio substituent at the C2 position of the purine base can interfere with standard Watson-Crick base pairing, leading to the formation of alternative secondary structures. This guide provides a comprehensive overview of the discovery and synthesis of Poly(ms²A), detailing both enzymatic and chemical approaches, experimental protocols, and key characterization data.
Discovery and Initial Synthesis
The exploration of modified polynucleotides has been crucial for understanding nucleic acid structure and function. The synthesis of polymers like Poly(ms²A) was driven by an interest in how modifications to the purine ring affect secondary structure and interactions with other polynucleotides. Early synthesis of related modified polymers was achieved enzymatically. For instance, Poly(2-methylthio-7-deazainosinic acid) was successfully synthesized in high yield using polynucleotide phosphorylase from Micrococcus luteus with 2-methylthio-7-deazainosine 5'-diphosphate as the substrate[1]. This enzymatic approach laid the groundwork for synthesizing other 2-substituted purine polymers, including Poly(2-methylthioadenylic acid).
Synthesis Methodologies
The synthesis of Poly(2'-methylthioadenylic acid) and oligonucleotides containing 2-methylthioadenosine can be broadly categorized into two main strategies: enzymatic polymerization and solid-phase chemical synthesis.
Enzymatic Synthesis
Enzymatic polymerization is a powerful method for creating long-chain homopolymers from nucleotide diphosphates. The primary enzyme used for this purpose is Polynucleotide Phosphorylase (PNPase), which catalyzes the polymerization of ribonucleoside 5'-diphosphates in a template-independent manner.
This protocol is based on established methods for synthesizing modified polynucleotides using PNPase from sources like E. coli or Micrococcus luteus.[1][2]
-
Substrate Preparation: The monomer, 2-methylthioadenosine 5'-diphosphate (ms²ADP), must be synthesized and purified chemically.
-
Reaction Mixture Assembly:
-
Combine 2-methylthioadenosine 5'-diphosphate (ms²ADP) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add a divalent cation, typically MgCl₂ (e.g., 10 mM final concentration), which is essential for PNPase activity.
-
Add Polynucleotide Phosphorylase enzyme. The enzyme-to-substrate ratio is critical and must be optimized for yield and polymer length.
-
-
Incubation: Incubate the reaction mixture at 37°C. The reaction time can range from several hours to over a day, depending on the desired polymer length and enzyme activity.
-
Termination and Purification:
-
Terminate the reaction by adding EDTA to chelate the Mg²⁺ ions and by deproteinizing with a phenol-chloroform extraction.
-
Precipitate the synthesized Poly(ms²A) from the aqueous phase by adding sodium chloride or sodium acetate and cold ethanol.
-
Collect the precipitate by centrifugation.
-
Further purify the polymer using dialysis against a low-salt buffer to remove residual monomers and small oligomers.
-
-
Characterization: The final product is characterized by UV spectroscopy to determine concentration and hypochromicity, and by gel electrophoresis to assess size and purity.
Chemical Synthesis
The incorporation of 2-methylthioadenosine into oligonucleotides is achieved using standard automated phosphoramidite chemistry. This requires the chemical synthesis of a protected 2-methylthioadenosine phosphoramidite monomer that is compatible with the synthesizer's chemistry.
This protocol outlines the synthesis of the necessary phosphoramidite precursor and its use in an automated DNA/RNA synthesizer.[3]
-
Synthesis of the Phosphoramidite Monomer:
-
Step 1: Preparation of 2',3',5'-O-triacetyl-2-methylthio-6-chloropurine riboside. Start with 2',3',5'-O-triacetyl-6-chloro-2-aminopurine riboside, which is dissolved in anhydrous acetonitrile. Add dimethyldisulfide and isoamyl nitrite, then heat the mixture (e.g., at 60°C for 45 minutes)[3].
-
Step 2: Introduction of Protecting Groups. Protect the 5'-hydroxyl with a dimethoxytrityl (DMT) group and the 2'-hydroxyl with a suitable protecting group like tert-butyldimethylsilyl (TBDMS).
-
Step 3: Phosphitylation. React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to generate the final 3'-O-phosphoramidite monomer.
-
-
Automated Oligonucleotide Synthesis:
-
The custom 5'-DMT-2'-O-TBDMS-2-methylthioadenosine-3'-O-phosphoramidite is installed on an automated DNA/RNA synthesizer.
-
The synthesis cycle proceeds as standard:
-
Detritylation: Removal of the 5'-DMT group from the solid support-bound nucleotide.
-
Coupling: The custom phosphoramidite is activated and coupled to the free 5'-hydroxyl group. Coupling yields for the modified phosphoramidite are typically comparable to standard phosphoramidites[3].
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. The 6-methylthio group has been shown to be stable under these standard oxidation conditions[3].
-
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, the oligonucleotide is cleaved from the solid support.
-
The protecting groups (on the bases, phosphate backbone, and 2'-hydroxyl) are removed using a standard deprotection cocktail (e.g., a mixture of methylamine and ammonia).
-
-
Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Physicochemical Properties and Characterization
The introduction of the 2-methylthio group imparts unique properties to the polynucleotide. Characterization of these properties is essential for understanding its structure and potential applications.
| Property | Observation | Significance | Reference |
| Thermal Stability | Poly(ms²A) exhibits higher thermal stability compared to its parent polynucleotide, poly(A). | The methylthio group contributes to hydrophobic stabilization of the secondary structure. | [1] |
| Hypochromicity | The polymer shows pronounced hypochromicity upon forming an ordered structure. | Indicates a rigid, ordered structure with significant base stacking. | [1] |
| Complex Formation | Poly(ms²A) does not form a standard Watson-Crick complex with poly(C) due to steric hindrance from the bulky 2-methylthio group. | The modification prevents canonical base pairing, suggesting alternative interaction models. | [1] |
| Nuclease Resistance | Homopolymers like Poly(ms²c⁷I) (a related compound) are very stable against cleavage by nucleases such as S1 and RNase T2. | The rigid secondary structure conferred by the methylthio group protects the phosphodiester backbone from enzymatic degradation. | [1] |
Table 1: Summary of Physicochemical Properties of Poly(2-methylthio) Polynucleotides.
Conclusion
The synthesis of Poly(2'-methylthioadenylic acid) can be effectively achieved through both enzymatic polymerization for creating long homopolymers and chemical solid-phase synthesis for incorporating the modified nucleotide at specific positions within an oligonucleotide. The 2-methylthio modification confers increased thermal stability and nuclease resistance but inhibits canonical Watson-Crick base pairing. These unique characteristics make Poly(ms²A) and related oligonucleotides valuable tools for research into nucleic acid structure, thermodynamics, and the development of therapeutic oligonucleotides with enhanced stability. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers aiming to synthesize and utilize these modified nucleic acids.
References
- 1. Poly(2-methylthio-7-deazainosinic acid)--hydrophobic stabilization of polynucleotide secondary structure by the 2-methylthio group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polynucleotides. L. Synthesis and properties of poly (2'-chloro-2'-deoxyadenylic acid) and poly (2'-bromo-2'-deoxyadenylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Poly(2'-methylthioadenylic acid): A Structural and Conformational Overview for Researchers
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2'-methylthioadenylic acid), a synthetic analog of polyadenylic acid (Poly(A)), is a polynucleotide of interest in the fields of nucleic acid chemistry and drug development. The introduction of a methylthio (-SCH3) group at the 2' position of the ribose sugar introduces significant steric and electronic modifications to the polynucleotide backbone. These changes are anticipated to profoundly influence its secondary structure, conformational flexibility, and interactions with other biomolecules. This technical guide provides a comprehensive overview of the expected structural and conformational properties of Poly(2'-methylthioadenylic acid), drawing inferences from studies on closely related modified polynucleotides. Due to a scarcity of direct experimental data on Poly(2'-methylthioadenylic acid), this document also outlines the general experimental protocols that would be employed for its characterization.
Predicted Structure and Conformation
The defining feature of Poly(2'-methylthioadenylic acid) is the bulky and hydrophobic methylthio group at the 2'-hydroxyl position of the ribose sugar. This modification is expected to impart several key structural characteristics:
-
Increased Rigidity and Stability: The steric hindrance caused by the 2'-methylthio group is likely to restrict the conformational freedom of the sugar-phosphate backbone. This is supported by studies on Poly(2-methylthio-7-deazainosinic acid), where the 2-methylthio group was found to contribute to a rigid, ordered structure with high thermal stability.[1][2] This rigidity is a consequence of the bulky substituent limiting the puckering of the ribose ring and the rotation around the phosphodiester bonds.
-
Influence on Helical Structure: The conformation of the glycosidic bond (the bond between the base and the sugar) is a critical determinant of the overall helical structure. In related molecules like Poly(8-methyladenylic acid), modifications on the purine base lead to an alternating syn-anti conformation. While the modification in Poly(2'-methylthioadenylic acid) is on the sugar, the steric bulk could favor a particular glycosidic torsion angle, potentially leading to a well-defined, stable single-stranded helix or influencing the geometry of any duplex or triplex structures it might form.
-
Inhibition of Watson-Crick Base Pairing: Research on Poly(2-methyladenylic acid) has shown that a bulky group at the 2-position of the purine base can inhibit the formation of standard Watson-Crick base pairs.[3] Similarly, the 2'-methylthio group in Poly(2'-methylthioadenylic acid) is positioned in close proximity to the site of base pairing and would likely disrupt the formation of a canonical A-form or B-form double helix with a complementary strand like Poly(U) or Poly(T). However, the formation of alternative structures, such as Hoogsteen base-paired duplexes or triplexes, cannot be ruled out. For instance, Poly(2-methylthio-7-deazainosinic acid) is unable to form a complex with Poly(C) but can form a rigid triple helix with Poly(A).[1][2]
Quantitative Data
Table 1: Hypothetical Helical and Thermodynamic Parameters for Poly(2'-methylthioadenylic acid)
| Parameter | Expected Value/Range | Significance |
| Helical Parameters | ||
| Helical Sense | Right-handed | Common for A-form like structures |
| Residues per Turn | 10 - 12 | Dependent on the specific helical conformation adopted |
| Rise per Residue (Å) | 2.8 - 3.4 | Indicates the compactness of the helix |
| Helical Pitch (Å) | 28 - 38 | The overall length of one turn of the helix |
| Thermodynamic Parameters | ||
| Melting Temperature (Tm) | High | Reflects the thermal stability of the secondary structure |
| Enthalpy of Melting (ΔH°) | Positive | Energy required to denature the structure |
| Entropy of Melting (ΔS°) | Positive | Change in disorder upon denaturation |
Experimental Protocols
The characterization of the structure and conformation of a novel polynucleotide like Poly(2'-methylthioadenylic acid) would involve a combination of synthesis, purification, and biophysical analysis techniques.
Synthesis and Purification of Poly(2'-methylthioadenylic acid)
The synthesis would likely proceed through the enzymatic polymerization of 2'-methylthioadenosine 5'-diphosphate using an enzyme such as polynucleotide phosphorylase.
Protocol:
-
Synthesis of 2'-methylthioadenosine 5'-diphosphate: The monomer precursor would be chemically synthesized.
-
Enzymatic Polymerization: The synthesized diphosphate would be incubated with polynucleotide phosphorylase in a suitable buffer (e.g., Tris-HCl with MgCl2) to initiate polymerization.
-
Purification: The resulting polymer would be purified from the reaction mixture using techniques such as phenol-chloroform extraction, ethanol precipitation, and size-exclusion chromatography to remove the enzyme, unincorporated monomers, and short oligomers.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.
Protocol:
-
Sample Preparation: A purified and lyophilized sample of Poly(2'-methylthioadenylic acid) would be dissolved in a suitable deuterated buffer (e.g., D2O with a physiological salt concentration).
-
Data Acquisition: A suite of one- and two-dimensional NMR experiments (e.g., 1H, 13C, 31P, COSY, TOCSY, NOESY, HSQC, HMBC) would be performed on a high-field NMR spectrometer.
-
Data Analysis: The resulting spectra would be analyzed to assign chemical shifts to all non-exchangeable protons and other relevant nuclei. Through-bond and through-space correlations would be used to determine connectivities and internuclear distances, which in turn would be used to calculate structural parameters like torsion angles and to build a three-dimensional model of the polymer.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the secondary structure of chiral molecules like nucleic acids.
Protocol:
-
Sample Preparation: A dilute solution of Poly(2'-methylthioadenylic acid) would be prepared in a suitable buffer.
-
Data Acquisition: The CD spectrum would be recorded over a range of wavelengths (typically 190-320 nm).
-
Data Analysis: The shape and magnitude of the CD spectrum would provide information about the helical sense and the overall secondary structure. For example, a positive band around 260 nm and a negative band around 240 nm are characteristic of an A-form helix.
Thermal Stability Analysis
Thermal melting studies are used to determine the stability of the secondary structure.
Protocol:
-
Sample Preparation: A solution of Poly(2'-methylthioadenylic acid) in a buffered solution is placed in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: The absorbance of the sample (typically at 260 nm) is monitored as the temperature is slowly increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the structure is denatured, is determined from the midpoint of the resulting sigmoidal melting curve. The shape of the curve provides information about the cooperativity of the melting transition.
Mandatory Visualizations
Workflow for Characterization of a Novel Polynucleotide
The following diagram illustrates a general workflow for the synthesis and characterization of a novel synthetic polynucleotide such as Poly(2'-methylthioadenylic acid).
Conclusion
While direct experimental data on Poly(2'-methylthioadenylic acid) is limited, the analysis of related modified polynucleotides provides a strong basis for predicting its structural and conformational properties. The presence of the 2'-methylthio group is expected to induce a rigid and stable structure, likely a single-stranded helix, and to disfavor the formation of canonical Watson-Crick base pairs. A comprehensive understanding of this novel polymer will require its synthesis and detailed characterization using the biophysical techniques outlined in this guide. Such studies will be crucial for elucidating its potential applications in nanotechnology and as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Poly(2'-methylthioadenylic acid) and Related Compounds in Biological Systems: A Technical Guide
Disclaimer: Extensive searches of scientific literature and databases did not yield any specific information regarding the mechanism of action, biological activity, or experimental protocols for Poly(2'-methylthioadenylic acid) . It is possible that this is a novel compound with no published research, is known by a different name, or the query may contain a typographical error.
This guide provides an in-depth overview of the known mechanisms of action for structurally related compounds, which may offer insights for researchers, scientists, and drug development professionals. The compounds discussed include Poly(2'-O-methyladenylic acid), Poly(2-azaadenylic acid), Poly(2-methylthio-7-deazainosinic acid), and the monomer 5'-Deoxy-5'-methylthioadenosine (MTA).
Poly(2'-O-methyladenylic acid) [poly(Am)]
Poly(2'-O-methyladenylic acid) has demonstrated notable effects on viral oncogenesis and the host immune response. Its mechanism appears to be mediated through the enhancement of the immune system.
Biological Activity
-
Antiviral and Antitumor Effects: Poly(Am) has been shown to inhibit tumor development and death induced by the Moloney sarcoma virus-leukemia virus complex in newborn mice. The greatest inhibitory effect was observed when the compound was administered at least 4 hours before viral inoculation[1][2].
-
Immune Enhancement: The antitumor effect of poly(Am) is likely mediated by its ability to enhance the host's immune response. It has been observed to increase the antibody response to endogenous leukemia virus envelope antigens, a phenomenon referred to as autogenous immunity[1][2].
Quantitative Data
| Compound | Dosage | Effect | Animal Model | Reference |
| Poly(2'-O-methyladenylic acid) | 10 µg per mouse | Inhibition of tumor development and death induced by Moloney sarcoma virus-leukemia virus complex | Newborn mice | [1][2] |
Experimental Protocols
In Vivo Antitumor Activity Assay:
-
Newborn BALB/c mice are used.
-
Poly(2'-O-methyladenylic acid) is administered intraperitoneally at a concentration of 10 µg per mouse at various time points before virus inoculation (e.g., 1, 4, 24 hours).
-
Mice are then challenged with an injection of Moloney sarcoma virus-leukemia virus complex.
-
The development of tumors and the time of death are monitored and recorded over a period of several weeks.
-
Control groups receive a placebo instead of the poly(Am).
Poly(2-azaadenylic acid) [(aza2A)n]
Poly(2-azaadenylic acid) is a synthetic analogue of polyadenylic acid where the CH-2 of the purine ring is replaced by a nitrogen atom. This modification significantly alters its biological properties.
Biological Activity
-
Lack of Interferon Induction: Unlike its parent compound, poly(A) complexed with poly(U), complexes of (aza2A)n with poly(U) fail to stimulate the production of interferon in primary rabbit kidney cells and human diploid fibroblasts[3].
-
Inhibition of Reverse Transcriptase: (aza2A)n exhibits a marked inhibitory effect on the endogenous RNA-directed DNA polymerase (reverse transcriptase) activity of murine leukemia virus[3].
-
Mild Complement Inhibition: It causes a relatively mild inhibition of complement activity in a hemolytic assay system[3].
Experimental Protocols
Reverse Transcriptase Inhibition Assay:
-
The assay is performed using a colorimetric enzyme immunoassay that measures the incorporation of digoxigenin- and biotin-labeled dUTP into DNA by the reverse transcriptase.
-
The reaction mixture contains a template-primer hybrid (e.g., poly(A) x oligo(dT)15), the reverse transcriptase enzyme from a retroviral source (e.g., HIV-1, AMV, M-MulV), and a mixture of deoxynucleotides including the labeled dUTP.
-
The inhibitor, in this case, Poly(2-azaadenylic acid), is added to the reaction mixture at various concentrations.
-
The reaction is incubated to allow for DNA synthesis.
-
The newly synthesized DNA, labeled with digoxigenin and biotin, is then captured on a streptavidin-coated microplate.
-
An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
A colorimetric substrate is added, and the resulting color change is measured spectrophotometrically to quantify the amount of synthesized DNA, which is inversely proportional to the inhibitory activity of the compound.
Poly(2-methylthio-7-deazainosinic acid) [poly(ms2c7I)]
This polymer is a synthetic analogue of polyinosinic acid with modifications at the 2 and 7 positions of the purine ring. These changes confer significant structural stability.
Structural and Biological Properties
-
High Thermal Stability: Poly(ms2c7I) demonstrates much higher thermal stability compared to its parent polynucleotides, poly(I) and poly(7-deazainosinic acid)[4][5]. This is attributed to the hydrophobic stabilization provided by the 2-methylthio group.
-
Ordered Structure: Its sigmoidal melting curve and pronounced hypochromicity indicate a rigid, ordered structure[4][5].
-
Complex Formation: Due to the bulky 2-methylthio group, it does not form a complex with poly(C). However, it can form very rigid triple-stranded helices with poly(A)[4][5].
-
Nuclease Resistance: The homopolymer is highly stable against cleavage by nuclease S1 and ribonuclease T2, likely due to its rigid secondary structure[4][5].
Experimental Protocols
Enzymatic Synthesis of Poly(ms2c7I):
-
The monomer, 2-methylthio-7-deazainosine 5'-diphosphate, is synthesized chemically.
-
The polymerization is carried out enzymatically using polynucleotide phosphorylase from Micrococcus luteus.
-
The reaction is performed in a suitable buffer at an optimal temperature for the enzyme (e.g., 37°C).
-
The resulting polymer is then purified to remove any remaining monomers and enzyme.
5'-Deoxy-5'-methylthioadenosine (MTA)
MTA is the monomer unit of the requested compound and has well-documented biological activities, particularly in modulating the innate immune response.
Mechanism of Action in Macrophages
MTA reprograms the activation of macrophages, key cells of the innate immune system, by signaling through adenosine receptors. This leads to a shift from a pro-inflammatory to an anti-inflammatory phenotype.
-
Inhibition of Pro-inflammatory Cytokines: MTA blocks the production of the pro-inflammatory cytokine TNFα induced by various Toll-like receptor (TLR) ligands[6][7].
-
Adenosine Receptor Signaling: The inhibitory action of MTA is mediated through the activation of A2a and A2b adenosine receptors[6][7].
-
Suppression of NF-κB Signaling: MTA reduces TLR-induced NF-κB signaling, a critical pathway for the transcription of pro-inflammatory genes[6][7].
-
Enhanced LPS Tolerance: By promoting an anti-inflammatory phenotype, MTA enhances lipopolysaccharide (LPS) tolerance in macrophages[6][7].
-
Inhibition of NK Cell Function: MTA has also been shown to block the effector functions of Natural Killer (NK) cells, another crucial component of the innate immune system. It interferes with signaling pathways downstream of activating receptors, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways[8].
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for MTA in macrophages.
Experimental Protocols
Macrophage Activation Assay:
-
Bone marrow-derived macrophages (BMDMs) are cultured from the bone marrow of mice.
-
Cells are plated and treated with a TLR ligand (e.g., LPS) in the presence or absence of various concentrations of MTA.
-
After a specific incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
To determine the involvement of adenosine receptors, specific inhibitors for A2a and A2b receptors are added to the culture along with MTA and the TLR ligand, and the effect on TNFα production is measured.
-
For NF-κB signaling analysis, a reporter cell line (e.g., RAW-Blue™ cells) containing an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase) is used. The activation of NF-κB is quantified by measuring the reporter gene activity in the culture supernatant.
Experimental Workflow
References
- 1. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic activities of poly (2-azaadenylic acid) and poly (2-azainosinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(2-methylthio-7-deazainosinic acid)--hydrophobic stabilization of polynucleotide secondary structure by the 2-methylthio group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(2-methylthio-7-deazainosinic acid)--hydrophobic stabilization of polynucleotide secondary structure by the 2-methylthio group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylthioadenosine reprograms macrophage activation through adenosine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Poly(2'-methylthioadenylic acid): A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Information regarding Poly(2'-methylthioadenylic acid) is sparse in publicly available scientific literature. This document summarizes the available data and provides context based on related 2'-modified polyadenylic acid analogues to infer potential therapeutic applications. The mechanisms and protocols described are largely based on principles established for similar, more extensively studied synthetic polynucleotides and should be considered hypothetical in the direct context of Poly(2'-methylthioadenylic acid) unless otherwise specified.
Introduction
Synthetic polynucleotides have long been investigated for their therapeutic potential, primarily as immunomodulators and antiviral agents. Their ability to mimic viral nucleic acids allows them to be recognized by host pattern recognition receptors (PRRs), triggering innate immune responses. Poly(2'-methylthioadenylic acid) is a synthetic analogue of polyadenylic acid with a methylthio group at the 2' position of the ribose sugar. This modification can influence the molecule's stability, conformation, and interaction with cellular components, potentially leading to unique biological activities. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of Poly(2'-methylthioadenylic acid) and its close analogue, Poly(2'-O-methyladenylic acid).
Antiviral and Antineoplastic Potential
Direct Antiviral Activity
Limited research suggests that Poly(2'-methylthioadenylic acid) possesses direct antiviral properties through the inhibition of viral polymerases. An early study demonstrated that Poly(2'-methylthioadenylic acid) and its ethylthio counterpart, Poly(2'-ethylthioadenylic acid), inhibit the reverse transcriptase activity of Rauscher Leukemia Virus[1]. The study noted that the methylthio derivative was a more potent inhibitor than the ethylthio analogue, indicating that the nature of the 2'-substituent is critical for its inhibitory function[1]. This inhibitory action on a key viral enzyme suggests potential applications against retroviruses.
In Vivo Antitumor and Antiviral Effects of the Analogue Poly(2'-O-methyladenylic acid)
The closely related compound, Poly(2'-O-methyladenylic acid) [poly(Am)], has demonstrated significant in vivo efficacy against a retroviral complex. In newborn mice, poly(Am) inhibited tumor development and death induced by the Moloney sarcoma virus-leukemia virus complex[2][3]. The compound was effective at a dose of 10 µg per mouse when administered at least one hour before viral inoculation, with maximal inhibition observed when given four hours prior[2][3]. This suggests a potential prophylactic role for this class of compounds.
Immunomodulatory Effects
The therapeutic effects of synthetic polynucleotides are often mediated through their ability to modulate the host immune system.
Enhancement of Humoral Immunity by Poly(2'-O-methyladenylic acid)
In the same in vivo model mentioned above, Poly(2'-O-methyladenylic acid) was shown to enhance the antibody response to endogenous leukemia virus envelope antigens[2][3]. This suggests an adjuvant-like activity, boosting the host's ability to mount a specific immune response against viral components. This immunomodulatory effect is a promising avenue for therapeutic development, potentially in combination with vaccines or other immunotherapies.
Hypothesized Mechanism of Action: Toll-Like Receptor (TLR) Signaling
While the specific receptors for Poly(2'-methylthioadenylic acid) have not been identified, it is plausible that it interacts with Toll-Like Receptors (TLRs), which are key sensors of viral nucleic acids. TLR3, TLR7, and TLR8 are known to recognize single- and double-stranded RNA, leading to the production of type I interferons and other pro-inflammatory cytokines. The 2'-modification could influence the binding affinity and signaling outcome of these TLRs. For instance, 2'-O-methylation of RNA has been shown to modulate TLR-mediated interferon induction[4].
A hypothetical signaling pathway for a 2'-modified polyadenylic acid is depicted below.
Synthesis of Poly(2'-methylthioadenylic acid)
A generalized workflow for this process is illustrated below.
Quantitative Data
Due to the limited research on Poly(2'-methylthioadenylic acid), there is a lack of quantitative data regarding its efficacy, such as IC50 values for viral inhibition or dose-response curves for cytokine induction. The only available quantitative data point is the effective in vivo dose of 10 µg per mouse for the related compound, Poly(2'-O-methyladenylic acid), in inhibiting the Moloney sarcoma virus-leukemia virus complex[2][3].
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Poly(2'-methylthioadenylic acid) are not available in the published literature. For researchers interested in studying this compound, it would be necessary to adapt existing protocols for assessing the antiviral and immunomodulatory activity of other synthetic polynucleotides. Key assays would include:
-
Reverse Transcriptase Inhibition Assay: To quantify the direct inhibitory effect on viral polymerases.
-
Viral Yield Reduction Assay: To determine the compound's ability to inhibit viral replication in cell culture.
-
Interferon Induction Assay: Using methods such as ELISA or qPCR to measure the production of type I interferons in primary immune cells (e.g., peripheral blood mononuclear cells) or cell lines (e.g., A549) upon treatment.
-
Cytokine Profiling: To assess the broader immunomodulatory effects by measuring a panel of cytokines and chemokines.
-
TLR Reporter Assays: To identify the specific pattern recognition receptors involved in its mechanism of action.
-
In Vivo Antiviral/Antitumor Models: To evaluate the therapeutic efficacy in relevant animal models.
Conclusion and Future Directions
Poly(2'-methylthioadenylic acid) represents a potentially interesting but vastly understudied synthetic polynucleotide. The limited available data suggests a direct antiviral activity through the inhibition of reverse transcriptase. Based on the activity of the closely related Poly(2'-O-methyladenylic acid), it is plausible that Poly(2'-methylthioadenylic acid) also possesses in vivo antiviral and immunomodulatory properties, including the enhancement of humoral immunity.
Significant further research is required to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Developing a robust and scalable synthesis method.
-
Conducting comprehensive in vitro studies to determine its antiviral spectrum and potency (IC50 values) against a range of viruses.
-
Characterizing its immunomodulatory profile, including its ability to induce interferons and other cytokines.
-
Identifying the specific cellular receptors and signaling pathways it activates.
-
Evaluating its efficacy and safety in preclinical animal models.
The exploration of 2'-modified polynucleotides like Poly(2'-methylthioadenylic acid) could lead to the development of novel therapeutics for viral infections and cancers.
References
- 1. A study of antitemplate inhibition of mammalian, bacterial and viral DNA polymerases by 2- and 2'-substituted derivatives of polyadenylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferon-beta induction through toll-like receptor 3 depends on double-stranded RNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Poly(2'-methylthioadenylic acid): A Technical Guide to a Promising Nucleic Acid Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2'-methylthioadenylic acid) (PmsA) is a synthetic nucleic acid analog characterized by the substitution of the 2'-hydroxyl group of the ribose sugar with a methylthio (-SCH3) group. This modification imparts unique physicochemical and biological properties to the polymer, making it a subject of interest for various therapeutic and research applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of PmsA, with a focus on quantitative data and detailed experimental methodologies. While direct extensive research on PmsA is limited, this guide draws upon data from closely related 2'-modified nucleic acid analogs to provide a thorough understanding of its potential.
Core Properties of Poly(2'-methylthioadenylic acid)
The introduction of the 2'-methylthio group significantly influences the key properties of the nucleic acid polymer, including its thermal stability, resistance to nuclease degradation, and biological activity.
Thermal Stability of Duplexes
The 2'-methylthio modification has a notable impact on the stability of nucleic acid duplexes. Studies on related 2'-methylthio-N6-alkyladenosine-containing RNA duplexes indicate that this modification generally leads to a destabilization of the duplex. This is in contrast to the more common 2'-O-methyl modification, which is known to enhance duplex stability. The destabilizing effect is attributed to steric hindrance and altered hydrogen bonding patterns within the duplex.
| Modification | Position in Duplex | Change in Free Energy (ΔΔG°37) (kcal/mol) vs. Unmodified | Reference |
| 2-methylthio-N6-isopentenyladenosine | Internal | +0.94 | [1] |
| 2-methylthio-N6-methyladenosine | Internal | +0.29 | [1] |
Note: Positive ΔΔG°37 values indicate destabilization of the duplex compared to the unmodified counterpart.
Nuclease Resistance
| Modification | Nuclease | Half-life (t1/2) | Reference |
| 2'-O-Methyl (phosphorothioate backbone) | 10% Fetal Bovine Serum | > 72 hours | [2] |
| 2'-O-Methoxyethyl-2-thiothymidine (phosphodiester) | Snake Venom Phosphodiesterase | > 24 hours | [3] |
| 2'-Fluoro-4'-thioRNA | 50% Human Plasma | 53.2 min | [4] |
| 2'-O-Methyl-4'-thioRNA | 50% Human Plasma | 1631 min | [4] |
Synthesis of Poly(2'-methylthioadenylic acid)
The synthesis of PmsA involves a multi-step process that begins with the chemical synthesis of the 2'-methylthioadenosine monomer, followed by its conversion to a phosphoramidite building block, and subsequent solid-phase oligonucleotide synthesis.
Experimental Protocol: Synthesis of 2'-S-Methyl-2'-thioadenosine
This protocol is based on established methods for the synthesis of 2'-thioadenosine derivatives.
-
Protection of Adenosine: Start with commercially available adenosine. Protect the 3' and 5' hydroxyl groups using a suitable protecting group strategy, for example, with a 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane bridge.
-
Activation of the 2'-Hydroxyl Group: Activate the 2'-hydroxyl group for nucleophilic substitution. This can be achieved by converting it into a good leaving group, such as a triflate or a mesylate.
-
Nucleophilic Substitution with a Thiolating Agent: Introduce the thio-functionality by reacting the activated adenosine derivative with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). This reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the 2'-position.
-
Deprotection: Remove the protecting groups from the 3' and 5' positions to yield 2'-S-methyl-2'-thioadenosine.
Experimental Protocol: Preparation of 2'-S-Methyladenosine Phosphoramidite
This protocol is adapted from standard phosphoramidite synthesis procedures.
-
5'-DMT Protection: React the 2'-S-methyl-2'-thioadenosine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine to protect the 5'-hydroxyl group.
-
Phosphitylation: React the 5'-O-DMT-2'-S-methyl-2'-thioadenosine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid catalyst (e.g., tetrazole) or a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Purification: Purify the resulting phosphoramidite by silica gel chromatography to obtain the pure product ready for oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The synthesis of Poly(2'-methylthioadenylic acid) is performed on an automated DNA/RNA synthesizer using the prepared phosphoramidite.
-
Support Preparation: Start with a solid support (e.g., controlled pore glass, CPG) functionalized with the initial nucleoside.
-
Synthesis Cycle:
-
Detritylation: Remove the DMT protecting group from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Coupling: Couple the 2'-S-methyladenosine phosphoramidite to the free 5'-hydroxyl group in the presence of an activator (e.g., tetrazole).
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).
-
-
Repeat Cycle: Repeat the synthesis cycle until the desired polymer length is achieved.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups using a suitable deprotection reagent (e.g., concentrated ammonium hydroxide).
-
Purification: Purify the final product using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Potential Biological Activities and Applications
While specific biological activities of PmsA are not well-documented, the properties of related modified polynucleotides suggest several potential applications.
Antiviral and Interferon-Inducing Activity
Double-stranded RNA analogs, such as Poly(I:C), are known to be potent inducers of the interferon response, a key component of the innate immune system's defense against viral infections. Modifications to the polynucleotide backbone can modulate this activity. For instance, some thio-substituted polyinosinic acids have shown inhibitory effects on reverse transcriptase activity of oncornaviruses. It is plausible that PmsA, particularly when forming a duplex with a complementary strand like polyuridylic acid (Poly(U)), could exhibit antiviral or immunomodulatory properties. Further research is needed to investigate its ability to activate pattern recognition receptors like Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs), which are central to the interferon induction pathway.
Antisense and RNAi Applications
The enhanced nuclease resistance conferred by the 2'-methylthio modification makes PmsA a potential candidate for antisense and RNA interference (RNAi) applications. Oligonucleotides with this modification could be designed to bind to specific messenger RNA (mRNA) targets, thereby inhibiting protein translation or inducing mRNA degradation. However, the observed duplex destabilization might be a limiting factor for these applications, as high binding affinity to the target RNA is crucial for efficacy.
Conclusion
Poly(2'-methylthioadenylic acid) represents an intriguing nucleic acid analog with distinct properties. While the 2'-methylthio modification appears to destabilize duplexes, it likely offers significant protection against nuclease degradation. The synthesis of PmsA can be achieved through established chemical and solid-phase synthesis methodologies. Although its biological activities are not yet well-explored, analogies with other modified polynucleotides suggest potential applications as an immunomodulatory or antiviral agent. Further research is warranted to fully elucidate the structure-activity relationships of PmsA and to explore its therapeutic potential. This guide serves as a foundational resource for researchers and developers interested in harnessing the unique characteristics of this modified nucleic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-modified-2-thiothymidine oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Thiolated Polynucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolated polynucleotides, particularly those with phosphorothioate (PS) linkages where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, represent a cornerstone of oligonucleotide-based therapeutics. This chemical modification imparts crucial biological properties that enhance their efficacy as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and immunomodulatory agents. This guide provides an in-depth technical overview of the biological activity of thiolated polynucleotides, focusing on their mechanism of action, quantitative biophysical and pharmacokinetic parameters, and the experimental methodologies used for their characterization.
Core Biological Activities of Thiolated Polynucleotides
The substitution of a sulfur atom for a non-bridging oxygen in the phosphodiester backbone of a polynucleotide profoundly alters its biological behavior. The key advantages conferred by this modification include:
-
Enhanced Nuclease Resistance: The phosphorothioate bond is significantly more resistant to degradation by cellular nucleases (both endo- and exonucleases) compared to the natural phosphodiester linkage.[1][2][3][4] This increased stability extends the in vivo half-life of the oligonucleotide, allowing for sustained therapeutic activity.[5][6][7]
-
Improved Cellular Uptake: Thiolated polynucleotides exhibit enhanced penetration into cells, a critical barrier for oligonucleotide therapeutics.[8][9] This uptake is thought to be mediated by interactions with cell surface proteins and may involve a process known as thiol-mediated uptake.[8]
-
Modulation of Protein Binding: The phosphorothioate modification increases the affinity of oligonucleotides for a wide range of plasma and intracellular proteins.[10][11][12] This protein binding influences their pharmacokinetic profile, tissue distribution, and can impact their mechanism of action and potential toxicity.
Quantitative Data on Thiolated Polynucleotides
The following tables summarize key quantitative data related to the biological activity of phosphorothioate-modified oligonucleotides.
Table 1: Nuclease Resistance of Phosphorothioate (PS) vs. Phosphodiester (PO) Oligonucleotides
| Oligonucleotide Type | Nuclease Source | Incubation Time (hours) | Percent Degradation | Reference |
| Phosphodiester (PO) | Human Plasma | 4 | ~80% | [13] |
| Phosphorothioate (PS) | Human Plasma | 24 | <20% | [13] |
| Phosphodiester (PO) | 3'-exonuclease | 2 | 100% | [1] |
| All-Rp-PS | 3'-exonuclease | 8 | ~50% | [14] |
| All-Sp-PS | 3'-exonuclease | 8 | ~0% | [14] |
Table 2: Cellular Uptake of Phosphorothioate (PS) Oligonucleotides
| Cell Line | Oligonucleotide Concentration (µM) | Incubation Time (hours) | Uptake (molecules/cell) | Reference |
| HeLa | 1 | 4 | ~1.5 x 10^6 | [9] |
| A549 | 2.5 | 24 | Varies (Good Uptake) | [15][16] |
| H460 | 2.5 | 24 | Varies (Poor Uptake) | [15][16] |
| K562 | <1 | Not Specified | Receptor-mediated | [9] |
Table 3: Binding Affinities of Phosphorothioate (PS) Antisense Oligonucleotides (ASOs) to Plasma Proteins
| Plasma Protein | Concentration in Plasma (µM) | Binding Affinity (Kd, µM) | Reference |
| Albumin | 600 | ~100 | [10] |
| α2-Macroglobulin | 3.5 | ~0.1 | [10] |
| Fibronectin | 0.7 | ~1 | [10] |
Table 4: In Vivo Half-Life of Phosphorothioate (PS) Oligonucleotides
| Species | Route of Administration | Initial Half-life (t½α) | Elimination Half-life (t½β) | Reference |
| Rat | Intravenous | 15-25 minutes | 20-40 hours | [5] |
| Monkey | Subcutaneous | ~3 hours | Not Specified | [6] |
| Mouse | Inhalation | Not Specified | >20 hours (in lung) | [17] |
Signaling Pathways and Mechanisms of Action
Thiolated polynucleotides exert their therapeutic effects through various signaling pathways and mechanisms. The following diagrams illustrate three key examples.
References
- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synoligo.com [synoligo.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of phosphorothioate antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. Binding, uptake, and intracellular trafficking of phosphorothioate-modified oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and toxicity profile of a phosphorothioate oligonucleotide following inhalation delivery to lung in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Poly(2'-methylthioadenylic acid): A Technical Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2'-methylthioadenylic acid), a synthetic analog of polyadenylic acid, is emerging as a molecule of interest in the field of antiviral research. Its structural modifications offer unique biochemical properties that may be harnessed for therapeutic purposes. This technical guide provides a comprehensive overview of Poly(2'-methylthioadenylic acid), including its synthesis, proposed mechanisms of action, and methodologies for its investigation as a potential antiviral agent. The exploration of such novel compounds is critical in the ongoing search for effective treatments against a broad spectrum of viral pathogens.
Antiviral Activity and Mechanism of Action
Poly(2'-methylthioadenylic acid) and its close analog, Poly(2'-O-methyladenylic acid) or poly(Am), have demonstrated antiviral potential through two primary mechanisms: direct inhibition of viral enzymes and modulation of the host immune response.
Direct Antiviral Activity: Reverse Transcriptase Inhibition
Research has shown that derivatives of polyadenylic acid can directly interfere with viral replication. Specifically, Poly(2-methylthioinosinic acid), a structurally related compound, has been found to be a potent inhibitor of the reverse transcriptase activity of murine leukemia and sarcoma viruses.[1] This suggests that Poly(2'-methylthioadenylic acid) may also function as a direct-acting antiviral by targeting and inhibiting viral polymerases, such as reverse transcriptase, which are crucial for the replication of retroviruses.
Immunomodulatory Effects
Poly(2'-O-methyladenylic acid) [poly(Am)] has been observed to inhibit tumor development induced by the Moloney sarcoma virus-leukemia virus complex in newborn mice.[1][2][3] This effect is believed to be mediated through the enhancement of the host's immune response.[1][2][3] As a synthetic RNA analog, Poly(2'-methylthioadenylic acid) has the potential to be recognized by host pattern recognition receptors (PRRs), thereby triggering an innate immune response.
The 2'-O-methylation of RNA is a key factor in how the innate immune system distinguishes self from non-self. Generally, 2'-O-methylated RNA is known to suppress the activation of Toll-like receptors 7 and 8 (TLR7/8).[2][4][5][6] This suggests that while the polynucleotide backbone may be recognized, the 2'-modification could dampen or modulate the specific downstream signaling cascade, potentially leading to a more controlled and beneficial immune activation for antiviral defense.
Quantitative Data
Currently, publicly available quantitative data, such as IC50 values for Poly(2'-methylthioadenylic acid) against specific viruses, is limited. The primary reported in vivo effect is the inhibition of tumor development and mortality in mice infected with the Moloney sarcoma virus-leukemia virus complex.[1][3]
| Compound | Virus | Model System | Effect | Dosage |
| Poly(2'-O-methyladenylic acid) [poly(Am)] | Moloney sarcoma virus-leukemia virus complex | Newborn mice | Inhibition of tumor development and death | 10 µg per mouse[1][3] |
Experimental Protocols
Synthesis of Poly(2'-methylthioadenylic acid)
The synthesis of Poly(2'-methylthioadenylic acid) is a two-step process involving the chemical synthesis of the monomer, 2'-methylthioadenosine 5'-triphosphate, followed by enzymatic polymerization.
1. Synthesis of 2'-methylthioadenosine 5'-triphosphate:
-
Protection of the reactive groups on the ribose and adenine base of 2'-methylthioadenosine.
-
Phosphorylation at the 5'-hydroxyl group.
-
Subsequent phosphorylation to yield the triphosphate.
-
Deprotection to yield the final product.
2. Enzymatic Polymerization:
The polymerization of the 2'-methylthioadenosine 5'-triphosphate can be achieved using a polynucleotide phosphorylase enzyme. A general protocol adapted from the synthesis of similar polymers is as follows:[9]
-
Reaction Mixture:
-
2'-methylthioadenosine 5'-diphosphate (substrate)
-
Polynucleotide phosphorylase (e.g., from E. coli)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
-
Procedure:
-
Dissolve the 2'-methylthioadenosine 5'-diphosphate in the reaction buffer.
-
Add the polynucleotide phosphorylase to initiate the polymerization.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified period.
-
Monitor the reaction progress by measuring the release of inorganic phosphate.
-
Terminate the reaction and purify the resulting Poly(2'-methylthioadenylic acid) using techniques such as ethanol precipitation or size-exclusion chromatography.
-
Antiviral Assays
1. Reverse Transcriptase Inhibition Assay:
This assay determines the ability of Poly(2'-methylthioadenylic acid) to inhibit the activity of reverse transcriptase. A common method is a colorimetric assay:[10][11]
-
Principle: A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is used by reverse transcriptase to synthesize DNA. The incorporation of digoxigenin- and biotin-labeled dUTP into the newly synthesized DNA is quantified using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.
-
Procedure:
-
Prepare a reaction mixture containing the reverse transcriptase enzyme, the template/primer, labeled dNTPs, and varying concentrations of Poly(2'-methylthioadenylic acid).
-
Incubate the mixture to allow for DNA synthesis.
-
Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Add the anti-digoxigenin-peroxidase conjugate.
-
Add the peroxidase substrate and measure the resulting color change spectrophotometrically.
-
Calculate the percent inhibition of reverse transcriptase activity at each concentration of the test compound.
-
2. Plaque Reduction Assay:
This assay is the gold standard for measuring the inhibition of viral replication.[12][13][14][15]
-
Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. An overlay medium is added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques compared to an untreated control indicates antiviral activity.
-
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of Poly(2'-methylthioadenylic acid).
-
Pre-incubate the virus with the different concentrations of the compound.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each concentration and determine the IC50 value.
-
Visualizations
Proposed Signaling Pathways
The immunomodulatory effects of Poly(2'-methylthioadenylic acid) are likely initiated through its recognition by innate immune sensors. As a synthetic RNA, it may interact with endosomal Toll-like receptors (TLRs) or cytosolic RIG-I-like receptors (RLRs). The 2'-O-methylation is known to influence these interactions.
Caption: Proposed interaction of Poly(2'-methylthioadenylic acid) with innate immune signaling pathways.
Experimental Workflow: Antiviral Screening
The following workflow outlines the general steps for screening the antiviral activity of Poly(2'-methylthioadenylic acid).
Caption: General experimental workflow for the antiviral evaluation of Poly(2'-methylthioadenylic acid).
Conclusion
Poly(2'-methylthioadenylic acid) presents a promising avenue for antiviral drug discovery. Its potential dual mechanism of action, involving both direct viral enzyme inhibition and immunomodulation, makes it an attractive candidate for further investigation. The technical information and experimental protocols provided in this guide are intended to serve as a foundational resource for researchers in this area. Further studies are warranted to elucidate its precise antiviral spectrum, quantify its efficacy, and fully characterize its interaction with the host immune system.
References
- 1. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-O-methyl-modified RNAs act as TLR7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Poly(2'-methylthioadenylic acid) and its interaction with reverse transcriptase.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reverse transcriptase (RT), an essential enzyme for the replication of retroviruses such as HIV, remains a critical target for antiviral drug development. Polynucleotides and their analogs have been investigated as potential inhibitors of this enzyme. Among these, Poly(2'-methylthioadenylic acid), a synthetic analog of polyadenylic acid, has demonstrated significant inhibitory activity against retroviral reverse transcriptases. This technical guide provides a comprehensive overview of the interaction between Poly(2'-methylthioadenylic acid) and reverse transcriptase, including its synthesis, inhibitory effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of novel antiretroviral therapies.
Introduction
The discovery of reverse transcriptase inhibitors revolutionized the treatment of HIV/AIDS. These inhibitors are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Polynucleotide analogs represent another class of compounds that can interfere with the function of reverse transcriptase. Poly(2'-methylthioadenylic acid), hereafter referred to as Poly(ms²A), is a modified polyadenylic acid that has shown potent inhibitory effects on the reverse transcriptase activity of murine leukemia viruses[1]. This document consolidates the available scientific information on Poly(ms²A), focusing on its synthesis, its interaction with reverse transcriptase, and the experimental protocols relevant to its study.
Synthesis of Poly(2'-methylthioadenylic acid)
The synthesis of Poly(ms²A) is a two-step process involving the chemical synthesis of the monomer, 2'-methylthioadenosine 5'-diphosphate (ms²ADP), followed by its enzymatic polymerization.
Synthesis of 2'-methylthioadenosine 5'-diphosphate (ms²ADP)
Enzymatic Polymerization of ms²ADP
The polymerization of nucleoside diphosphates into polynucleotides is commonly achieved using the enzyme polynucleotide phosphorylase (PNPase). This enzyme catalyzes the reversible polymerization of ribonucleoside diphosphates with the release of inorganic phosphate. The general protocol for the enzymatic synthesis of polyadenylic acid analogs is as follows:
Experimental Protocol: Enzymatic Polymerization
-
Reaction Mixture Preparation: A typical reaction mixture contains the nucleoside diphosphate (e.g., ms²ADP), a buffer solution (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂ or MnCl₂), and polynucleotide phosphorylase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a specific period to allow for polymerization.
-
Termination and Purification: The reaction is terminated, and the resulting polymer is purified from the reaction mixture using techniques such as ethanol precipitation or chromatography to remove unincorporated monomers and enzyme.
The following diagram illustrates the general workflow for the synthesis of Poly(ms²A).
Caption: General workflow for the synthesis of Poly(2'-methylthioadenylic acid).
Interaction with Reverse Transcriptase
Inhibitory Activity
Studies have demonstrated that Poly(ms²A) is a potent inhibitor of the reverse transcriptase from Moloney murine leukemia virus[1]. While specific quantitative data such as IC50 or Ki values are not available in the reviewed literature, the inhibition is described as "strong"[1]. This inhibitory effect is also observed with other 2-substituted polyadenylic acid analogs, suggesting a common mechanism of action.
Table 1: Qualitative Inhibitory Effects of 2- and 2'-Substituted Polyadenylic Acid Analogs on Murine Leukemia Virus Reverse Transcriptase[1]
| Polynucleotide Analog | Substitution | Effect on Reverse Transcriptase Activity |
| Poly(2-methyladenylic acid) | 2-methyl | No marked effect |
| Poly(2-ethyladenylic acid) | 2-ethyl | No marked effect |
| Poly(2-isopropyladenylic acid) | 2-isopropyl | Strong inhibition |
| Poly(2-methylthioadenylic acid) | 2-methylthio | Strong inhibition |
| Poly(2-ethylthioadenylic acid) | 2-ethylthio | Strong inhibition |
| Poly(2'-fluoro-2'-deoxyadenylic acid) | 2'-fluoro | Efficient template |
| Poly(2'-azido-2'-deoxyadenylic acid) | 2'-azido | Strong inhibition |
Note: This table is based on qualitative descriptions from the cited literature due to the absence of specific quantitative data.
Mechanism of Inhibition
The mechanism by which Poly(ms²A) inhibits reverse transcriptase is believed to be through "antitemplate" inhibition. This suggests that the molecule interferes with the binding of the natural template-primer complex to the enzyme. For other 2-halogenated polyadenylic acid analogs, the inhibition of murine leukemia virus reverse transcriptase was found to be competitive with respect to the template-primer, with Ki values in the micromolar to nanomolar range[2]. This competitive inhibition mechanism likely involves the inhibitor binding to the same site on the enzyme as the template-primer, thereby preventing the initiation of DNA synthesis.
The following diagram illustrates the proposed mechanism of antitemplate inhibition.
Caption: Proposed antitemplate inhibition mechanism of reverse transcriptase.
Experimental Protocols for Inhibition Assays
A specific, detailed protocol for testing the inhibition of reverse transcriptase by Poly(ms²A) is not available in the reviewed literature. However, a general protocol for a reverse transcriptase inhibition assay using polynucleotide inhibitors can be adapted.
Experimental Protocol: Reverse Transcriptase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the reverse transcriptase enzyme, a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), dithiothreitol (DTT), a template-primer (e.g., poly(A)•oligo(dT)), and a labeled deoxynucleoside triphosphate (e.g., [³H]dTTP).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (Poly(ms²A)) to the reaction mixtures. A control reaction without the inhibitor should also be prepared.
-
Incubation: Incubate the reactions at the optimal temperature for the reverse transcriptase (typically 37°C) for a defined period to allow for DNA synthesis.
-
Quantification of DNA Synthesis: Stop the reaction and quantify the amount of newly synthesized DNA. This is typically done by measuring the incorporation of the radiolabeled dNTP into the acid-insoluble fraction (precipitated DNA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control. This data can then be used to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
The following diagram outlines the general workflow for a reverse transcriptase inhibition assay.
Caption: General workflow for a reverse transcriptase inhibition assay.
Conclusion and Future Directions
Poly(2'-methylthioadenylic acid) has been identified as a potent inhibitor of retroviral reverse transcriptase. The likely mechanism of action is competitive inhibition with respect to the template-primer binding, classifying it as an antitemplate inhibitor. While the existing literature provides a strong foundation for its potential as an antiviral agent, further research is required to fully characterize its properties. Specifically, future studies should focus on:
-
Quantitative Analysis: Determining the precise IC50 and Ki values of Poly(ms²A) against various reverse transcriptases, including those from clinically relevant viruses like HIV.
-
Detailed Synthesis Protocols: Developing and publishing detailed, optimized protocols for the chemical synthesis of ms²ADP and its enzymatic polymerization to facilitate broader research on this compound.
-
Mechanism of Action Studies: Utilizing advanced biochemical and structural biology techniques to elucidate the precise molecular interactions between Poly(ms²A) and the reverse transcriptase enzyme.
-
In Vivo Efficacy and Toxicity: Evaluating the antiviral efficacy and potential toxicity of Poly(ms²A) in cellular and animal models to assess its therapeutic potential.
The development of novel reverse transcriptase inhibitors remains a cornerstone of antiretroviral therapy. Poly(2'-methylthioadenylic acid) represents a promising lead compound that warrants further investigation to determine its viability as a clinical candidate.
References
Understanding the Immunomodulatory Potential of Poly(2'-methylthioadenylic acid): A Review of Available Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Immunomodulatory Polynucleotides
Synthetic polynucleotides have long been investigated for their ability to modulate the immune system. These molecules can mimic viral or bacterial nucleic acids, which are recognized by the innate immune system's pattern recognition receptors (PRRs). This recognition triggers downstream signaling cascades that lead to the production of cytokines, chemokines, and other mediators, ultimately shaping the adaptive immune response. The structural characteristics of these synthetic polynucleotides, such as their base composition, length, and modifications to the ribose-phosphate backbone, are critical determinants of their immunomodulatory activity.
Poly(2'-O-methyladenylic acid): A Closely Related Analog
While specific data on Poly(2'-methylthioadenylic acid) is lacking, a study on the closely related compound, Poly(2'-O-methyladenylic acid) , provides some of the most relevant, albeit dated, insights. It is crucial to note the structural difference: the 2' position of the ribose sugar is modified with a methoxy group (-OCH3) in this analog, as opposed to the methylthio group (-SCH3) in the compound of interest.
A 1974 study investigated the effects of Poly(2'-O-methyladenylic acid) in the context of RNA tumor virus oncogenesis in mice. The findings from this study are summarized below.
Quantitative Data Summary
Due to the limited data, a comprehensive table is not feasible. However, key quantitative findings from the 1974 study on Poly(2'-O-methyladenylic acid) are presented below:
| Compound | Dosage per Mouse | Effect |
| Poly(2'-O-methyladenylic acid) | 10 µg | Inhibited tumor development and death induced by Moloney sarcoma virus-leukemia virus complex.[1][2] |
| Poly(2'-O-methyladenylic acid) | 10 µg | Enhanced antibody response to endogenous leukemia virus envelope antigens.[1][2] |
The study suggested that the observed anti-tumor effect was mediated through an enhancement of the host's immune response.[1][2]
Potential Mechanisms of Action: A General Perspective
Given the absence of specific mechanistic data for Poly(2'-methylthioadenylic acid), we can hypothesize its potential interactions with the immune system based on the behavior of other synthetic polynucleotides.
Pattern Recognition Receptor (PRR) Agonism
Many immunomodulatory synthetic nucleic acids are recognized by Toll-like receptors (TLRs), a class of PRRs. For instance, single-stranded RNA molecules are often recognized by TLR7 and TLR8, while double-stranded RNA analogs like Poly(I:C) are potent activators of TLR3. It is plausible that Poly(2'-methylthioadenylic acid), being a modified single-stranded RNA analog, could potentially interact with endosomal TLRs such as TLR7 or TLR8.
The 2'-methylthio modification could significantly influence this interaction. Modifications at the 2' position of the ribose can alter the molecule's conformation and its susceptibility to degradation by nucleases, which in turn can affect its immunomodulatory properties.
Downstream Signaling Pathways
Should Poly(2'-methylthioadenylic acid) engage a PRR like TLR7, it would likely initiate a signaling cascade involving the adaptor protein MyD88. This would lead to the activation of transcription factors such as NF-κB and IRFs, culminating in the production of pro-inflammatory cytokines and Type I interferons.
Below is a generalized diagram illustrating a potential signaling pathway for a hypothetical TLR7 agonist.
Caption: Hypothetical TLR7 signaling pathway for Poly(2'-methylthioadenylic acid).
Experimental Protocols for Future Investigation
To elucidate the immunomodulatory potential of Poly(2'-methylthioadenylic acid), a series of in vitro and in vivo experiments would be necessary. The following are suggested experimental workflows.
In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of immunomodulatory activity.
Detailed Methodologies:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Mouse splenocytes can be obtained from spleens of C57BL/6 mice. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Stimulation: Cells should be seeded in 96-well plates and stimulated with varying concentrations of Poly(2'-methylthioadenylic acid) for 24-48 hours. A negative control (medium alone) and a positive control (e.g., a known TLR agonist like R848) should be included.
-
Cytokine Measurement: Supernatants from cell cultures can be collected, and cytokine levels (e.g., TNF-α, IL-6, IL-12, IFN-α) can be quantified using enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based assays according to the manufacturer's instructions.
-
Flow Cytometry: To assess immune cell activation, cells can be stained with fluorescently labeled antibodies against cell surface markers (e.g., CD69, CD86, MHC class II) and analyzed by flow cytometry.
Conclusion and Future Directions
The immunomodulatory potential of Poly(2'-methylthioadenylic acid) remains largely unexplored. While the study of its close analog, Poly(2'-O-methyladenylic acid), suggests potential for immune enhancement, direct evidence is absent. Future research should focus on the systematic in vitro and in vivo characterization of Poly(2'-methylthioadenylic acid) to determine its ability to interact with immune cells, induce cytokine production, and elucidate its mechanism of action. Such studies are essential to understand if this compound holds promise as a novel immunomodulatory agent for therapeutic development. The logical relationship for future research is outlined below.
Caption: Logical flow for future research on Poly(2'-methylthioadenylic acid).
References
- 1. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Poly(2'-methylthioadenylic acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of Poly(2'-methylthioadenylic acid) [poly(ms2A)], a modified polynucleotide with significant potential in biomedical research and therapeutic development. The synthesis is achieved through the polymerization of 2'-methylthioadenosine 5'-diphosphate (ms2ADP) utilizing polynucleotide phosphorylase (PNPase). This method offers a robust and specific route to producing high-purity poly(ms2A) for various applications, including the study of nucleic acid structures, protein-nucleic acid interactions, and as a potential modulator of biological pathways.
Introduction
Poly(2'-methylthioadenylic acid) is a synthetic analog of polyadenylic acid (poly(A)) with a methylthio group at the 2' position of the adenine base. This modification imparts unique structural and functional properties to the polymer. Enzymatic synthesis using polynucleotide phosphorylase provides a highly controlled and efficient method for the production of this modified RNA. PNPase catalyzes the template-independent polymerization of nucleoside diphosphates, making it an ideal tool for generating novel polynucleotides.
Data Presentation
Table 1: Physicochemical Properties of Poly(2'-methylthioadenylic acid)
| Property | Value | Reference |
| Hypochromicity | 30-35% | [1] |
| Acid Titration Transition | pH 4.8 | [1] |
Experimental Protocols
Materials
-
2'-methylthioadenosine 5'-diphosphate (ms2ADP)
-
Escherichia coli Polynucleotide Phosphorylase (PNPase)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)
-
Sodium Chloride (NaCl)
-
EDTA
-
Ethanol
-
Nuclease-free water
Enzymatic Synthesis of Poly(2'-methylthioadenylic acid)
This protocol is adapted from the established methods for enzymatic synthesis of polynucleotides using polynucleotide phosphorylase.
-
Reaction Setup:
-
In a sterile, nuclease-free microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
1 mM EDTA
-
20 mM 2'-methylthioadenosine 5'-diphosphate (ms2ADP)
-
0.1 mg/mL Polynucleotide Phosphorylase
-
Nuclease-free water to a final volume of 1 mL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4 to 6 hours. The incubation time can be optimized to achieve the desired polymer length.
-
-
Enzyme Inactivation:
-
Stop the reaction by adding EDTA to a final concentration of 20 mM and heating the mixture to 65°C for 15 minutes.
-
-
Purification of the Polymer:
-
Ethanol Precipitation:
-
Add 2.5 volumes of cold absolute ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the polymer.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet to remove any residual ethanol.
-
-
Resuspension:
-
Resuspend the purified poly(ms2A) pellet in a suitable volume of nuclease-free water or desired buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
-
-
Characterization:
-
Quantification: Determine the concentration and purity of the synthesized poly(ms2A) by measuring the absorbance at 260 nm and calculating the A260/A280 ratio using a spectrophotometer.
-
Size Analysis: The molecular weight distribution of the polymer can be analyzed by gel electrophoresis on a denaturing polyacrylamide or agarose gel.
-
Structural Analysis: Further characterization can be performed using techniques such as circular dichroism (CD) spectroscopy to confirm the polymer's secondary structure.
-
Visualization of the Experimental Workflow
Caption: Workflow for the enzymatic synthesis of Poly(2'-methylthioadenylic acid).
Signaling Pathway Interaction
While the direct signaling pathway of exogenously supplied Poly(2'-methylthioadenylic acid) is not fully elucidated, it is hypothesized to interact with components of the innate immune system, similar to other synthetic polynucleotides. For instance, it may be recognized by Toll-like receptors (TLRs) or other pattern recognition receptors (PRRs) involved in antiviral responses. The 2'-methylthio modification could modulate these interactions, potentially leading to altered downstream signaling cascades involving transcription factors like NF-κB and IRFs, and the subsequent production of cytokines and interferons. Further research is required to delineate the precise signaling pathways affected by poly(ms2A).
Caption: Putative signaling pathway initiated by Poly(2'-methylthioadenylic acid).
References
Application Notes and Protocols for Poly(2'-methylthioadenylic acid) in Viral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2'-methylthioadenylic acid), a synthetic analog of polyadenylic acid, has demonstrated potential as a valuable tool in viral research, primarily through its inhibitory effects on viral enzymes and its capacity to modulate the host immune response. This document provides detailed application notes and experimental protocols for the utilization of Poly(2'-methylthioadenylic acid) in virological studies, with a focus on its antiviral activity against retroviruses and its immunomodulatory properties.
Principle of Action
Poly(2'-methylthioadenylic acid) exerts its antiviral effects through two primary mechanisms:
-
Enzyme Inhibition: It acts as a potent inhibitor of viral DNA polymerases, particularly reverse transcriptase, an essential enzyme for the replication of retroviruses like Rauscher Leukemia Virus. The 2'-methylthio substitution enhances its inhibitory activity compared to related analogs.
-
Immunomodulation: Similar to other synthetic polynucleotides, it is suggested that Poly(2'-methylthioadenylic acid) can stimulate the innate immune system. This can lead to an enhanced host response against viral infections, as observed with the related compound Poly(2'-O-methyladenylic acid) in the context of Moloney sarcoma virus-induced tumors.
Applications in Viral Research
-
Screening for Antiviral Compounds: Serve as a reference compound in high-throughput screening assays for novel reverse transcriptase inhibitors.
-
Mechanism of Action Studies: Elucidate the specific mechanisms of retroviral replication and the interaction of inhibitors with reverse transcriptase.
-
In Vivo Antiviral and Antitumor Studies: Investigate the potential of synthetic polynucleotides to control viral infections and virus-induced tumors in animal models.
-
Innate Immunity Research: Explore the signaling pathways activated by single-stranded RNA analogs and their role in the antiviral response.
Data Presentation
Table 1: In Vivo Antiviral and Antitumor Activity of Poly(2'-O-methyladenylic acid) against Moloney Sarcoma Virus-Leukemia Virus Complex in Newborn Mice.[1][2]
| Treatment Group | Dose per Mouse (µg) | Time of Treatment Relative to Virus Inoculation | Mean Day of Death | Percent Survivors |
| Control (Virus only) | - | - | 20.8 | 0 |
| Poly(Am) | 10 | -4 hours | 29.5 | 45 |
| Poly(Am) | 10 | -1 hour | 26.1 | 20 |
| Poly(Am) | 10 | +1 hour | 22.3 | 10 |
Note: Data is for the related compound Poly(2'-O-methyladenylic acid) [poly(Am)] and is presented as a reference for the potential in vivo efficacy of modified polyadenylic acid analogs.
Experimental Protocols
Protocol 1: In Vitro Reverse Transcriptase Inhibition Assay
This protocol is designed to assess the inhibitory effect of Poly(2'-methylthioadenylic acid) on the activity of a viral reverse transcriptase, such as that from Rauscher Leukemia Virus.
Materials:
-
Purified viral reverse transcriptase
-
Poly(2'-methylthioadenylic acid)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a stock solution of Poly(2'-methylthioadenylic acid) in sterile, nuclease-free water.
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the radiolabeled dNTP).
-
Add varying concentrations of Poly(2'-methylthioadenylic acid) to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified reverse transcriptase to each tube.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Poly(2'-methylthioadenylic acid) relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vivo Antiviral and Antitumor Activity Assessment in a Murine Model
This protocol is adapted from studies on the related compound Poly(2'-O-methyladenylic acid) and can be used as a starting point for evaluating the in vivo efficacy of Poly(2'-methylthioadenylic acid) against a retrovirus-induced sarcoma.[1][2]
Materials:
-
Newborn BALB/c mice
-
Moloney sarcoma virus-leukemia virus complex
-
Poly(2'-methylthioadenylic acid) sterile solution
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Prepare a sterile solution of Poly(2'-methylthioadenylic acid) in PBS at the desired concentration.
-
Divide newborn mice into experimental and control groups.
-
For the experimental groups, administer a single intraperitoneal injection of Poly(2'-methylthioadenylic acid) at a specified dose (e.g., 10 µg per mouse) at different time points before or after virus inoculation (e.g., -4 hours, -1 hour, +1 hour).[1][2]
-
The control group should receive an equivalent volume of PBS.
-
Inoculate all mice with a standardized dose of the Moloney sarcoma virus-leukemia virus complex subcutaneously in the scapular region.
-
Monitor the mice daily for tumor development, tumor size, and overall health.
-
Measure tumor size with calipers at regular intervals.
-
Record the day of death for each mouse.
-
Analyze the data to determine the effect of Poly(2'-methylthioadenylic acid) on tumor incidence, tumor growth rate, and survival time.
Visualizations
Caption: Experimental workflow for antiviral drug discovery.
Caption: Putative innate immune signaling pathway.
References
- 1. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of Poly(2'-methylthioadenylic acid) in DNA polymerase inhibition assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2'-methylthioadenylic acid) is a synthetic polynucleotide that has demonstrated inhibitory activity against certain DNA polymerases, particularly viral reverse transcriptases. Its mechanism of action, described as "antitemplate inhibition," involves interference with the template-primer complex, a critical component for DNA synthesis. This characteristic makes it a subject of interest in the development of antiviral therapies and as a tool for studying the mechanisms of DNA polymerization. This document provides an overview of its application, qualitative inhibitory data, and a detailed protocol for assessing its effects on DNA polymerase activity.
Mechanism of Action: Antitemplate Inhibition
Poly(2'-methylthioadenylic acid) is understood to function as an antitemplate inhibitor. Unlike inhibitors that directly target the active site of the DNA polymerase or compete with deoxynucleoside triphosphates (dNTPs), antitemplate inhibitors are thought to interact with the nucleic acid template-primer, thereby preventing the polymerase from binding or proceeding with DNA synthesis.[1] This mode of inhibition is distinct and offers a different strategic approach for modulating polymerase activity.
Caption: Conceptual diagram of antitemplate inhibition.
Data Presentation
| DNA Polymerase Target | Template-Primer | Inhibitory Effect of Poly(2'-methylthioadenylic acid) | Reference |
| Rauscher Leukemia Virus (RLV) Reverse Transcriptase | (rA)n • (dT)12 | Effective Inhibitor. More potent than its ethylthio analog. | [2] |
| Rauscher Leukemia Virus (RLV) Reverse Transcriptase | (rC)n • (dG)12 | Effective Inhibitor. | [2] |
| DNA Polymerase-alpha | Not Specified | Less sensitive to inhibition compared to reverse transcriptase. | [2] |
| Bacterial DNA Polymerase I (Kornberg enzyme) | Not Specified | Completely resistant to inhibition. | [2] |
Experimental Protocols
The following is a detailed protocol for a DNA polymerase inhibition assay, which can be adapted to evaluate the inhibitory effects of Poly(2'-methylthioadenylic acid). This protocol is based on standard methodologies for measuring the incorporation of radiolabeled dNTPs.
Objective:
To determine the inhibitory effect of Poly(2'-methylthioadenylic acid) on the activity of a selected DNA polymerase (e.g., a viral reverse transcriptase).
Materials:
-
Enzyme: Purified DNA polymerase (e.g., Avian Myeloblastosis Virus Reverse Transcriptase).
-
Inhibitor: Poly(2'-methylthioadenylic acid) solution of known concentration.
-
Template-Primer: e.g., Poly(rA)-oligo(dT).
-
Reaction Buffer (5X): e.g., 250 mM Tris-HCl (pH 8.3), 250 mM KCl, 50 mM MgCl2, 2.5 mM DTT.
-
dNTP Mix: dATP, dGTP, dCTP at a suitable concentration (e.g., 10 mM each).
-
Radiolabeled dNTP: [³H]dTTP or [α-³²P]dTTP.
-
Stop Solution: 0.5 M EDTA.
-
Trichloroacetic Acid (TCA): 10% (w/v) and 5% (w/v) solutions, ice-cold.
-
Ethanol: 95% and 70%, ice-cold.
-
Glass Fiber Filters.
-
Scintillation Vials and Scintillation Fluid.
-
Liquid Scintillation Counter.
-
Nuclease-free water.
Experimental Workflow Diagram:
Caption: Workflow for a DNA polymerase inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Poly(2'-methylthioadenylic acid) in nuclease-free water or an appropriate buffer.
-
On ice, prepare a master mix containing the 5X reaction buffer, template-primer, dNTPs (excluding the radiolabeled one), and the radiolabeled dNTP.
-
-
Reaction Setup:
-
For each reaction, in a microcentrifuge tube on ice, combine the master mix and a specific concentration of the inhibitor. Include a control reaction with a vehicle (the solvent used for the inhibitor).
-
The final reaction volume is typically 25 µL or 50 µL.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the DNA polymerase to each tube.
-
Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding an equal volume of the stop solution (EDTA).
-
Place the tubes on ice.
-
Add an excess of ice-cold 10% TCA to precipitate the newly synthesized, radiolabeled DNA.
-
Incubate on ice for at least 30 minutes.
-
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters several times with ice-cold 5% TCA to remove unincorporated radiolabeled dNTPs.
-
Perform a final wash with ice-cold 70% ethanol.
-
-
Quantification:
-
Dry the filters completely.
-
Place each filter in a scintillation vial with an appropriate scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Poly(2'-methylthioadenylic acid) using the following formula:
% Inhibition = [1 - (CPM with inhibitor / CPM of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
Poly(2'-methylthioadenylic acid) serves as a valuable tool for studying DNA polymerase inhibition, particularly for viral reverse transcriptases, due to its antitemplate mechanism. While detailed quantitative data on its inhibitory potency is limited in publicly available literature, the provided qualitative data and experimental protocol offer a solid foundation for researchers to investigate its properties further. Such studies are crucial for the development of novel therapeutic agents and for advancing our understanding of DNA replication and repair mechanisms.
References
Introduction
While the specific compound Poly(2'-methylthioadenylic acid) is not extensively documented in the context of oncornavirus research, several closely related synthetic polynucleotides with methyl and thio-group modifications have been demonstrated to be valuable tools for investigating the replication and pathogenesis of these retroviruses. This document provides detailed application notes and protocols for two such analogs: Poly(2-methylthioinosinic acid) [poly(ms²I)] , a direct inhibitor of viral enzymes, and Poly(2'-O-methyladenylic acid) [poly(Am)] , which modulates the host's immune response to viral infection.
These notes are intended for researchers, scientists, and drug development professionals engaged in virology and cancer research.
Section 1: Poly(2-methylthioinosinic acid) [poly(ms²I)] - A Direct Antiviral Tool
Application: Inhibition of Oncornavirus Reverse Transcriptase
Poly(2-methylthioinosinic acid) serves as a potent inhibitor of the oncornavirus RNA-directed DNA polymerase, more commonly known as reverse transcriptase (RT). This enzyme is essential for the retroviral life cycle, as it converts the viral RNA genome into a DNA provirus that can be integrated into the host cell's genome. By inhibiting RT, poly(ms²I) can block viral replication at a critical early stage. The inhibitory effect of poly(ms²I) is markedly stronger than its unsubstituted parent compound, poly(I), which shows minimal activity[1]. This makes it a specific tool for studying the function and inhibition of oncornaviral RT.
Data Presentation: In Vitro Inhibition of Oncornavirus Functions
The following table summarizes the qualitative and comparative inhibitory effects of poly(ms²I) on murine oncornaviruses as described in the literature.
| Compound | Target Virus | Assay | Observed Effect | Reference |
| Poly(ms²I) | Murine Leukemia Virus (Moloney, Rauscher) | Reverse Transcriptase Activity | Marked Inhibition | [1] |
| Murine Sarcoma Virus (Moloney) | Reverse Transcriptase Activity | Marked Inhibition | [1] | |
| Murine Sarcoma Virus (Moloney) | Cell Transformation (Infectious Center Assay) | Inhibition | [1] | |
| Poly(I) (unsubstituted parent) | Murine Leukemia/Sarcoma Viruses | Reverse Transcriptase Activity | Little to no inhibition | [1] |
| Copolymers of I and ms²I | Murine Leukemia/Sarcoma Viruses | Reverse Transcriptase Activity | Intermediary inhibition (ratio-dependent) | [1] |
Experimental Protocol: In Vitro Reverse Transcriptase Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of poly(ms²I) on the activity of oncornaviral reverse transcriptase.
1. Materials and Reagents:
-
Purified oncornavirus reverse transcriptase (e.g., from Moloney Murine Leukemia Virus, M-MuLV).
-
Poly(ms²I) and control compounds (e.g., poly(I), ddGTP as a positive control).
-
Reverse Transcriptase Assay Buffer (50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT).
-
Template/Primer: Poly(rA)/Oligo(dT)₁₂₋₁₈.
-
Deoxynucleotide solution: dATP, dCTP, dGTP at 10 mM each.
-
[α-³²P]dTTP or a non-radioactive detection system (e.g., a colorimetric assay kit using BrdUTP).
-
TCA (Trichloroacetic acid) solution (10% w/v) with 1% sodium pyrophosphate.
-
Glass fiber filters.
-
Scintillation fluid and counter (if using radioactivity).
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment.
2. Procedure:
-
Prepare Inhibitor Dilutions: Prepare a stock solution of poly(ms²I) in nuclease-free water. Create a series of dilutions to test a range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL).
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix containing the RT assay buffer, Poly(rA)/Oligo(dT) template/primer, and dNTPs (excluding dTTP if using radiolabeled dTTP).
-
Set up Reactions: In microcentrifuge tubes on ice, add the following in order:
-
Nuclease-free water to final volume.
-
Reaction Master Mix.
-
Diluted poly(ms²I) or control compound.
-
Purified reverse transcriptase enzyme.
-
-
Pre-incubation: Gently mix and incubate the tubes at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reverse transcription reaction by adding [α-³²P]dTTP (or the non-radioactive equivalent).
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Stop Reaction and Precipitate DNA: Stop the reaction by placing the tubes on ice and adding cold 10% TCA.
-
Collect DNA: Collect the precipitated, newly synthesized DNA by vacuum filtration through glass fiber filters. Wash the filters twice with 5% TCA and once with 70% ethanol.
-
Quantify Synthesis:
-
Radioactive method: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the specific detection steps for the colorimetric or fluorescent assay kit being used.
-
-
Data Analysis: Calculate the percentage of RT activity inhibition for each concentration of poly(ms²I) relative to a no-inhibitor control. Plot the results to determine the IC₅₀ value if desired.
Visualization: Workflow for RT Inhibition Assay
Caption: Workflow for the in vitro reverse transcriptase (RT) inhibition assay.
Section 2: Poly(2'-O-methyladenylic acid) [poly(Am)] - An Immune-Modulating Tool
Application: In Vivo Inhibition of Oncornavirus-Induced Oncogenesis
Poly(2'-O-methyladenylic acid) has been shown to inhibit tumor development and mortality in mice infected with the Moloney sarcoma virus-leukemia virus complex[2][3]. Unlike direct-acting antivirals, the mechanism of poly(Am) appears to be mediated through the enhancement of the host's immune response[2][3]. Specifically, it has been observed to boost the antibody response to endogenous leukemia virus envelope antigens, a phenomenon termed autogenous immunity[2][3]. This makes poly(Am) a useful tool for studying the interplay between the host immune system and oncornavirus infection and for exploring immunomodulatory approaches to antiviral therapy.
Data Presentation: In Vivo Efficacy of Poly(Am)
The following table summarizes the key findings regarding the in vivo antiviral effect of poly(Am) against the Moloney sarcoma-leukemia virus complex in newborn mice.
| Parameter | Finding | Details | Reference |
| Effective Dose | 10 µg per mouse | Single intraperitoneal injection. | [3] |
| Optimal Timing | ≥ 4 hours before virus inoculation | Treatment was effective when given at least 1 hour prior to infection, but inhibition was greatest with a longer pre-treatment time. | [3] |
| Mechanism | Immune Enhancement | Enhanced antibody response to endogenous leukemia virus envelope antigens. | [2][3] |
| Outcome | Inhibition of Tumor Development | Reduced incidence and delayed onset of sarcoma development and death. | [2][3] |
| Comparative Efficacy | More effective than poly(2'-O-methyluridylic acid) and poly(vinyladenine). | - | [3] |
Experimental Protocol: In Vivo Prophylactic Efficacy Study
This protocol outlines a procedure to assess the ability of poly(Am) to prevent tumor formation in a mouse model of oncornavirus infection.
1. Materials and Reagents:
-
Newborn BALB/c mice (less than 24 hours old).
-
Poly(Am) sterile solution in phosphate-buffered saline (PBS).
-
Moloney Sarcoma Virus-Leukemia Virus (MSV-MLV) complex stock of known titer.
-
Sterile PBS for control injections.
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
2. Procedure:
-
Animal Acclimation: House pregnant female mice and allow them to give birth. Use newborn pups within 24 hours for the experiment.
-
Group Allocation: Randomly assign litters to different treatment groups:
-
Group 1: Poly(Am) + MSV-MLV
-
Group 2: PBS + MSV-MLV (Virus Control)
-
Group 3: Poly(Am) + PBS (Compound Control)
-
Group 4: PBS + PBS (Negative Control)
-
-
Prophylactic Treatment:
-
Inject pups in Group 1 and Group 3 intraperitoneally with 10 µg of poly(Am) in a small volume (e.g., 50 µL).
-
Inject pups in Group 2 and Group 4 with an equivalent volume of sterile PBS.
-
-
Virus Challenge: Four hours after the initial injection, inoculate pups in Group 1 and Group 2 intramuscularly in the thigh with a dose of MSV-MLV known to induce tumors. Inject pups in Group 3 and Group 4 with sterile PBS.
-
Monitoring:
-
Monitor the animals daily for signs of tumor development at the injection site.
-
Once tumors appear, measure their dimensions (length and width) with calipers every 2-3 days.
-
Record the day of tumor onset, tumor size, and animal survival.
-
-
Endpoint: The experiment can be concluded after a pre-determined period (e.g., 30-60 days) or when tumors in the control group reach a humane endpoint.
-
Data Analysis:
-
Compare the tumor incidence (percentage of animals developing tumors) between Group 1 and Group 2.
-
Analyze the tumor growth kinetics by plotting average tumor volume over time for each group.
-
Perform survival analysis (e.g., Kaplan-Meier curves) to compare the survival rates between the groups.
-
Visualization: Logical Pathway of Poly(Am) Immune Enhancement
Caption: Logical pathway for the proposed immune-mediated inhibition of oncornavirus.
References
- 1. Inhibition of oncornavirus functions by poly (2-methylthioinosinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Poly(2'-methylthioadenylic acid) in the Study of RNA Tumor Virus Oncogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retroviruses, a family of RNA viruses, are significant agents in oncogenesis. A key enzyme in their life cycle is reverse transcriptase, which synthesizes a DNA copy of the viral RNA genome, a crucial step for integration into the host genome and subsequent viral replication and cellular transformation. The inhibition of this enzyme is a primary strategy for antiviral therapy. Poly(2'-methylthioadenylic acid), denoted as (ms2A)n, is a synthetic polyadenylic acid analog that has demonstrated potent inhibitory effects on the reverse transcriptase of RNA tumor viruses, such as murine leukemia virus. This document provides detailed application notes and experimental protocols for the use of Poly(2'-methylthioadenylic acid) in studying RNA tumor virus oncogenesis.
Mechanism of Action
Poly(2'-methylthioadenylic acid) acts as a competitive inhibitor of viral reverse transcriptase.[1] Its structural similarity to the natural substrate, polyadenylic acid, allows it to bind to the enzyme's active site. However, the 2'-methylthio modification is thought to interfere with the catalytic process, thereby blocking the synthesis of viral DNA. This inhibitory action is selective for viral reverse transcriptase, with less effect on cellular DNA polymerases.[2] The related compound, Poly(2'-O-methyladenylic acid) [poly(Am)], has been shown to be a more effective inhibitor than its parent compound, poly(A), likely due to its resistance to nuclease degradation.[3][4]
Applications
-
Inhibition of Viral Replication: Poly(2'-methylthioadenylic acid) can be utilized in cell culture experiments to inhibit the replication of various RNA tumor viruses.
-
Study of Oncogenic Transformation: This compound is a valuable tool for investigating the role of reverse transcriptase in the transformation of cells by oncogenic retroviruses.
-
Antiviral Drug Screening: The inhibitory properties of Poly(2'-methylthioadenylic acid) make it a reference compound in high-throughput screening assays for novel reverse transcriptase inhibitors.
-
In Vivo Studies: Animal models can be employed to assess the in vivo efficacy of Poly(2'-methylthioadenylic acid) in preventing or reducing tumor development induced by RNA tumor viruses.[5]
Data Presentation
Table 1: In Vitro Inhibition of Murine Leukemia Virus Functions by Poly(A) Analogs
| Compound | Concentration (µg/mL) | Inhibition of Virus Uptake | Inhibition of Virus Replication | Reference |
| Poly(A) | 100 | Yes | - | [3][4] |
| Poly(Am) | 100 | Yes | - | [3][4] |
| Poly(Am) | 10 | No | 85% | [3][4] |
Note: Data for Poly(2'-O-methyladenylic acid) [poly(Am)] is presented as a close analog to Poly(2'-methylthioadenylic acid).
Table 2: In Vivo Inhibition of Moloney Sarcoma Virus-Induced Tumors in Mice by Poly(Am)
| Treatment | Dosage (µ g/mouse ) | Administration Time Relative to Virus Inoculation | Tumor Inhibition | Reference |
| Poly(Am) | 10 | ≥ 1 hour before | Effective | [5] |
| Poly(Am) | 10 | ≥ 4 hours before | Greatest Inhibition | [5] |
Note: Data for Poly(2'-O-methyladenylic acid) [poly(Am)] is presented as a close analog to Poly(2'-methylthioadenylic acid).
Experimental Protocols
Protocol 1: Reverse Transcriptase Activity Assay (Non-Radioactive)
This protocol describes a colorimetric assay to measure the activity of viral reverse transcriptase and its inhibition by Poly(2'-methylthioadenylic acid).
Materials:
-
Purified viral reverse transcriptase (e.g., from Moloney Murine Leukemia Virus)
-
Poly(2'-methylthioadenylic acid)
-
Reverse Transcriptase Assay Kit (colorimetric, e.g., from Sigma-Aldrich)
-
Reaction Buffer
-
Template/Primer (e.g., poly(A) • oligo(dT)15)
-
dUTP/Biotin-dUTP mix
-
Lysis Buffer
-
Anti-digoxigenin-peroxidase (POD) antibody
-
ABTS substrate solution
-
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare dilutions of Poly(2'-methylthioadenylic acid) in nuclease-free water to achieve the desired final concentrations in the assay.
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of the appropriate dilution of Poly(2'-methylthioadenylic acid) or control (water).
-
Add 10 µL of the reaction buffer containing the template/primer and dNTP mix.
-
Add 2 µL of the purified reverse transcriptase enzyme.
-
The final reaction volume is 22 µL.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Lysis and Immobilization:
-
Add 5 µL of Lysis Buffer to each well to stop the reaction and denature the components.
-
Transfer the entire volume to a streptavidin-coated microplate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA product to bind to the plate.
-
-
Detection:
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of the anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the ABTS substrate solution to each well.
-
Incubate at room temperature for 10-30 minutes, or until a color change is apparent.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Poly(2'-methylthioadenylic acid) compared to the control (no inhibitor).
Protocol 2: Murine Sarcoma Virus (MSV) Transformation Assay (Focus Forming Assay)
This protocol outlines the procedure to assess the ability of Poly(2'-methylthioadenylic acid) to inhibit the transformation of fibroblasts by MSV.
Materials:
-
NIH/3T3 or other suitable fibroblast cell line
-
Moloney Murine Sarcoma Virus (M-MSV)
-
Poly(2'-methylthioadenylic acid)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Methanol
-
Giemsa stain
Procedure:
-
Cell Seeding: Seed NIH/3T3 cells in 6-well plates at a density of 1 x 10^5 cells per well and incubate overnight to allow for attachment.
-
Treatment and Infection:
-
The next day, replace the medium with fresh medium containing various concentrations of Poly(2'-methylthioadenylic acid).
-
Incubate for 4 hours.
-
Infect the cells with M-MSV at a multiplicity of infection (MOI) that gives a countable number of foci.
-
Include a no-inhibitor control and a no-virus control.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days, changing the medium every 2-3 days with fresh medium containing the respective concentrations of Poly(2'-methylthioadenylic acid).
-
Fixation and Staining:
-
After the incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Remove the methanol and stain the cells with Giemsa stain for 20-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Focus Counting: Count the number of transformed foci (dense, multi-layered clusters of cells) in each well.
-
Data Analysis: Calculate the percentage of inhibition of focus formation for each concentration of Poly(2'-methylthioadenylic acid) compared to the no-inhibitor control.
Visualizations
Caption: RNA Tumor Virus Lifecycle and the Point of Inhibition by Poly(2'-methylthioadenylic acid).
Caption: Workflow for the Non-Radioactive Reverse Transcriptase Activity Assay.
Caption: Workflow for the Murine Sarcoma Virus Transformation (Focus Forming) Assay.
References
- 1. Focus Forming Assay – NC DNA Day Blog [ncdnadayblog.org]
- 2. Focus Formation by a Murine Sarcoma-Leukemia Virus Complex: I. Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Immune Response to Poly(2'-methylthioadenylic acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(2'-methylthioadenylic acid) is a synthetic analog of single-stranded RNA (ssRNA). Synthetic nucleic acid analogs are potent modulators of the innate immune system, primarily through their recognition by Toll-like receptors (TLRs). This document provides a detailed protocol for assessing the in vitro immune response to Poly(2'-methylthioadenylic acid), drawing parallels from the well-characterized immune responses to similar synthetic RNA analogs like polyadenylic-polyuridylic acid (Poly(A:U)). The protocols outlined below will enable researchers to characterize the activation of key signaling pathways and the production of hallmark cytokines.
The immune response to synthetic RNA analogs is largely mediated by endosomal TLRs, such as TLR3 and TLR7.[1][2][3] Activation of these receptors triggers downstream signaling cascades involving adaptor proteins like TRIF (TIR-domain-containing adapter-inducing interferon-β), leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[2] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), which are critical for orchestrating an anti-viral state and shaping the subsequent adaptive immune response.[1][2]
I. Key Immune Response Pathways
The anticipated signaling cascade initiated by Poly(2'-methylthioadenylic acid) involves its recognition by endosomal TLRs, leading to the production of key cytokines. A simplified representation of this pathway is provided below.
Caption: Proposed signaling pathway for Poly(2'-methylthioadenylic acid).
II. Experimental Protocols
This section provides detailed protocols for assessing the immunomodulatory activity of Poly(2'-methylthioadenylic acid) using human peripheral blood mononuclear cells (PBMCs) and specialized reporter cell lines.
Protocol 1: Isolation and Culture of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood, which serves as a primary source of various immune cells.
Caption: Workflow for the isolation of human PBMCs.
Materials:
-
Human whole blood
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability.
-
Plate the cells at the desired density for subsequent experiments.
Protocol 2: Cytokine Production Assay in PBMCs
This protocol measures the production of key cytokines by PBMCs in response to Poly(2'-methylthioadenylic acid) stimulation.
Materials:
-
Isolated PBMCs
-
Poly(2'-methylthioadenylic acid)
-
Positive control (e.g., R848 for TLR7/8)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IFN-α
-
Microplate reader
Procedure:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Stimulate the cells with varying concentrations of Poly(2'-methylthioadenylic acid) (e.g., 0.1, 1, 10 µg/mL).
-
Include a positive control (e.g., 1 µM R848) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| Negative Control | - | Baseline | Baseline | Baseline |
| Poly(2'-methylthioadenylic acid) | 0.1 µg/mL | Value | Value | Value |
| Poly(2'-methylthioadenylic acid) | 1 µg/mL | Value | Value | Value |
| Poly(2'-methylthioadenylic acid) | 10 µg/mL | Value | Value | Value |
| Positive Control (R848) | 1 µM | Value | Value | Value |
Protocol 3: NF-κB and IRF Reporter Gene Assay
This protocol utilizes HEK-Blue™ TLR reporter cell lines to specifically measure the activation of NF-κB and IRF pathways.
Caption: Workflow for NF-κB/IRF reporter gene assay.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 reporter cells
-
HEK-Blue™ Detection medium
-
Poly(2'-methylthioadenylic acid)
-
Positive controls (e.g., R848)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Plate HEK-Blue™ reporter cells in a 96-well plate at the recommended density.
-
Stimulate the cells with different concentrations of Poly(2'-methylthioadenylic acid).
-
Include appropriate positive and negative controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add HEK-Blue™ Detection medium to the wells.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm to quantify SEAP (secreted embryonic alkaline phosphatase) activity, which is indicative of NF-κB or IRF activation.
Data Presentation:
| Treatment Group | Concentration | Absorbance (OD 620-655 nm) |
| Negative Control | - | Baseline |
| Poly(2'-methylthioadenylic acid) | 0.1 µg/mL | Value |
| Poly(2'-methylthioadenylic acid) | 1 µg/mL | Value |
| Poly(2'-methylthioadenylic acid) | 10 µg/mL | Value |
| Positive Control (R848) | 1 µM | Value |
Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol quantifies the mRNA expression of target genes involved in the immune response.
Materials:
-
Stimulated PBMCs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., TNF, IL6, IFNA1, IFNB1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Stimulate PBMCs as described in Protocol 2 for a shorter duration (e.g., 4-6 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.
Data Presentation:
| Target Gene | Treatment Group | Concentration | Fold Change in Gene Expression |
| TNF | Poly(2'-methylthioadenylic acid) | 1 µg/mL | Value |
| IL6 | Poly(2'-methylthioadenylic acid) | 1 µg/mL | Value |
| IFNA1 | Poly(2'-methylthioadenylic acid) | 1 µg/mL | Value |
| IFNB1 | Poly(2'-methylthioadenylic acid) | 1 µg/mL | Value |
III. Summary and Conclusion
The protocols detailed in these application notes provide a comprehensive framework for characterizing the immune response to Poly(2'-methylthioadenylic acid). By employing a combination of primary immune cells and reporter cell lines, researchers can effectively dissect the signaling pathways involved and quantify the resulting cytokine production. The data generated from these assays will be crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent or vaccine adjuvant.
References
Application Notes and Protocols for In Vitro Transcription with 2'-Methylthioadenosine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the synthesis of RNA molecules from a DNA template. The incorporation of modified nucleotides, such as 2'-methylthioadenosine triphosphate (2'-MeS-ATP), into these transcripts offers a powerful tool for probing RNA structure and function, and for the development of novel RNA-based therapeutics. While direct experimental data on the use of 2'-MeS-ATP in IVT is limited, we can infer its potential applications and establish a foundational protocol based on studies of structurally similar 2'-modified nucleotides, such as 2'-O-methyladenosine triphosphate (2'-OMe-ATP).
This document provides detailed application notes and a generalized protocol for the in vitro transcription of RNA containing 2'-methylthioadenosine. The information is curated for researchers, scientists, and professionals in drug development who are interested in exploring the potential of this novel modification.
Application Notes
The introduction of a methylthio group at the 2' position of adenosine in an RNA transcript is anticipated to confer unique chemical and biological properties. These properties can be leveraged in a variety of research and therapeutic applications.
Potential Applications:
-
Enhanced Nuclease Resistance: The 2'-methylthio modification is expected to provide steric hindrance, thereby protecting the phosphodiester backbone from cleavage by endo- and exonucleases. This increased stability is a critical attribute for therapeutic mRNAs and siRNAs, prolonging their half-life in a cellular environment.
-
Modulation of Protein-RNA Interactions: The 2' position of the ribose is a key interaction point for many RNA-binding proteins and enzymes. The presence of a methylthio group can modulate these interactions, potentially altering protein binding affinity, specificity, or enzymatic activity. This can be utilized to study and control cellular processes such as translation and splicing.[1][2][3]
-
Probing RNA Structure and Function: The unique chemical properties of the methylthio group can be used as a probe to study RNA secondary and tertiary structures. Its impact on sugar pucker and local conformation can provide insights into RNA folding and dynamics.[4]
-
Reduced Immunogenicity: Modifications at the 2' position of nucleotides can help in evading the innate immune response.[3][5] The cellular machinery often recognizes unmodified single-stranded RNA as foreign, leading to an inflammatory response. The 2'-methylthio modification may help the RNA to be recognized as "self," a desirable feature for mRNA-based vaccines and therapeutics.
-
Fine-tuning of Translational Efficiency: 2'-O-methylation within the coding region of an mRNA has been shown to disrupt tRNA decoding and impair translation.[1] It is plausible that a 2'-methylthio modification could have a similar, or distinct, modulatory effect on translation, offering a mechanism to control protein expression levels.[2]
Experimental Protocols
The following protocols provide a framework for the incorporation of 2'-MeS-ATP into RNA transcripts using T7 RNA polymerase. It is important to note that optimization of reaction conditions will likely be necessary to achieve efficient incorporation and desired transcript length.
Protocol 1: Standard In Vitro Transcription with 2'-Methylthioadenosine Triphosphate
This protocol is adapted from standard T7 RNA polymerase transcription protocols.[6][7]
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution:
-
100 mM GTP
-
100 mM CTP
-
100 mM UTP
-
-
100 mM ATP
-
100 mM 2'-Methylthioadenosine triphosphate (2'-MeS-ATP)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction mixture at room temperature in the specified order. The total volume is 20 µL. For a complete substitution of ATP with 2'-MeS-ATP, omit the ATP solution. For partial incorporation, adjust the ratio of ATP to 2'-MeS-ATP accordingly.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 | 1x |
| 100 mM GTP | 2 | 10 mM |
| 100 mM CTP | 2 | 10 mM |
| 100 mM UTP | 2 | 10 mM |
| 100 mM ATP | See Note | See Note |
| 100 mM 2'-MeS-ATP | See Note | See Note |
| Linearized DNA template (1 µg) | X | 50 ng/µL |
| RNase Inhibitor | 1 | 2 U/µL |
| T7 RNA Polymerase | 1 | 2.5 U/µL |
-
Incubation: Mix the components gently and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I (1 U/µL) and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Quantification and Quality Control: Determine the concentration of the synthesized RNA using a spectrophotometer (A260). Analyze the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis.
Protocol 2: Optimization of 2'-MeS-ATP Incorporation
Due to the modification at the 2' position, the incorporation efficiency of 2'-MeS-ATP by T7 RNA polymerase may be lower than that of the canonical ATP.[8][9][10] The following steps can be taken to optimize the reaction.
Optimization Parameters:
-
Enzyme Concentration: Increase the concentration of T7 RNA polymerase in the reaction. This can help to drive the incorporation of the modified nucleotide.
-
NTP Concentration: Vary the concentration of 2'-MeS-ATP while keeping the other NTPs constant. A higher concentration of the modified nucleotide may be required to achieve efficient incorporation.
-
Magnesium Concentration: The concentration of Mg²⁺ is critical for polymerase activity. Perform a titration of MgCl₂ concentration in the reaction buffer (e.g., from 6 mM to 15 mM) to find the optimal concentration for 2'-MeS-ATP incorporation.
-
Incubation Time: Extend the incubation time to allow for more efficient incorporation of the modified nucleotide.
-
Use of Mutant T7 RNA Polymerase: Consider using engineered T7 RNA polymerase variants that have been shown to have increased acceptance of 2'-modified nucleotides.[11]
Data Presentation
To systematically evaluate the incorporation of 2'-MeS-ATP and its effect on transcription yield, it is recommended to perform a series of experiments varying the ratio of 2'-MeS-ATP to ATP. The results can be summarized in a table for clear comparison.
Table 1: Effect of 2'-MeS-ATP:ATP Ratio on Transcription Yield
| 2'-MeS-ATP:ATP Molar Ratio | RNA Yield (µg per 20 µL reaction) | Transcript Integrity (as assessed by gel electrophoresis) |
| 0:1 (Control) | ||
| 1:3 | ||
| 1:1 | ||
| 3:1 | ||
| 1:0 (Complete Substitution) |
Visualizations
Logical Workflow for In Vitro Transcription with 2'-MeS-ATP
Caption: Workflow for in vitro transcription with 2'-MeS-ATP.
Potential Signaling Pathway Modulation by 2'-MeS-RNA
Caption: Potential cellular interactions of 2'-MeS-RNA.
References
- 1. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for purifying newly synthesized Poly(2'-methylthioadenylic acid).
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of newly synthesized Poly(2'-methylthioadenylic acid). These guidelines are designed to assist researchers, scientists, and professionals in the field of drug development in obtaining high-purity Poly(2'-methylthioadenylic acid) for downstream applications.
Introduction
Poly(2'-methylthioadenylic acid) is a modified polyadenylic acid analog with potential applications in therapeutics and research. The introduction of a methylthio group at the 2' position of the ribose sugar can confer unique properties to the polymer, such as increased nuclease resistance and altered binding affinities to proteins and nucleic acids. Efficient purification of the newly synthesized polymer is critical to remove unreacted monomers, short oligomers (shortmers), salts, and other impurities that can interfere with subsequent experiments. This document outlines three common and effective techniques for the purification of Poly(2'-methylthioadenylic acid): Ethanol Precipitation, Size-Exclusion Chromatography (SEC), and Anion-Exchange Chromatography (AEX).
Data Presentation
The following tables summarize illustrative quantitative data for the purification of Poly(2'-methylthioadenylic acid) using the described techniques. Please note that these values are representative and may vary depending on the initial purity of the crude product, the length of the polymer, and the specific experimental conditions.
Table 1: Comparison of Purification Techniques for Poly(2'-methylthioadenylic acid)
| Purification Technique | Purity (A260/A280 ratio) | Yield (%) | Typical Molecular Weight Range | Primary Impurities Removed |
| Ethanol Precipitation | 1.7 - 1.9 | 80 - 95 | >20 nucleotides | Salts, residual solvents |
| Size-Exclusion Chromatography | 1.8 - 2.0 | 70 - 90 | >20 nucleotides | Shortmers, salts, monomers |
| Anion-Exchange Chromatography | >1.9 | 60 - 85 | 10 - 60 nucleotides | Shortmers, failure sequences |
Table 2: Illustrative Purity and Yield Data
| Method | Starting Material | Post-Purification Purity (HPLC) | Post-Purification Yield (OD260 Units) |
| Ethanol Precipitation | Crude Synthesis Mixture (100 OD) | ~75% | 90 |
| Size-Exclusion Chromatography | Crude Synthesis Mixture (100 OD) | ~90% | 80 |
| Anion-Exchange Chromatography | Crude Synthesis Mixture (100 OD) | >95% | 75 |
Experimental Protocols
Ethanol Precipitation
This method is primarily used for concentrating the nucleic acid and removing salts.
Materials:
-
Crude Poly(2'-methylthioadenylic acid) solution
-
3 M Sodium Acetate, pH 5.2
-
Ice-cold 100% Ethanol
-
70% Ethanol (in sterile nuclease-free water)
-
Nuclease-free water or desired buffer (e.g., TE buffer)
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Protocol:
-
Transfer the aqueous solution of crude Poly(2'-methylthioadenylic acid) to a nuclease-free microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the nucleic acid solution and mix thoroughly by vortexing.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.[1][2] Mix by inverting the tube several times until a precipitate is visible.
-
Incubate the mixture at -20°C for at least 1 hour to facilitate precipitation.[2] For low concentrations or shorter polymers, overnight incubation may improve recovery.
-
Centrifuge the mixture at ≥12,000 x g for 30 minutes at 4°C to pellet the nucleic acid.[1]
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge at ≥12,000 x g for 5 minutes at 4°C. This step helps to remove residual salts.
-
Repeat the wash step once.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the purified Poly(2'-methylthioadenylic acid) pellet in a desired volume of nuclease-free water or buffer.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is effective for removing shorter, failed sequences (shortmers) and other small molecule impurities from the full-length product.
Materials:
-
Crude or partially purified Poly(2'-methylthioadenylic acid)
-
Appropriate size-exclusion chromatography column (e.g., Sephadex G-25 for desalting, or a high-resolution column for fractionation)
-
Chromatography system (e.g., FPLC)
-
Nuclease-free, filtered, and degassed mobile phase (e.g., 10 mM Phosphate buffer with 100 mM NaCl, pH 6.5)
-
Collection tubes
Protocol:
-
Equilibrate the size-exclusion column with at least two column volumes of the mobile phase at the desired flow rate.
-
Prepare the Poly(2'-methylthioadenylic acid) sample by dissolving it in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Load the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Begin the elution with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at 260 nm. The full-length polymer will elute first, followed by shorter fragments and other small molecules.
-
Collect fractions corresponding to the major peak of the full-length product.
-
Analyze the purity of the collected fractions using denaturing polyacrylamide gel electrophoresis (PAGE) or analytical HPLC.
-
Pool the pure fractions and concentrate if necessary using ethanol precipitation or ultrafiltration.
Anion-Exchange Chromatography (AEX)
AEX separates nucleic acids based on the negative charge of their phosphate backbone. It provides high resolution and is particularly effective for separating full-length products from truncated sequences.
Materials:
-
Crude or partially purified Poly(2'-methylthioadenylic acid)
-
Anion-exchange column (e.g., DEAE or quaternary ammonium-based)
-
Chromatography system (e.g., HPLC or FPLC)
-
Binding Buffer (Low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (High salt concentration, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Collection tubes
Protocol:
-
Equilibrate the anion-exchange column with Binding Buffer until a stable baseline is achieved.
-
Dissolve the Poly(2'-methylthioadenylic acid) sample in the Binding Buffer and filter through a 0.22 µm filter.
-
Load the sample onto the column. The nucleic acid will bind to the positively charged stationary phase.
-
Wash the column with several volumes of Binding Buffer to remove any unbound impurities.
-
Elute the bound Poly(2'-methylthioadenylic acid) using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes).
-
Monitor the elution at 260 nm. Full-length products, having a higher net negative charge, will elute at a higher salt concentration than shorter fragments.
-
Collect fractions across the elution peak.
-
Analyze the purity of the fractions by denaturing PAGE or analytical HPLC.
-
Pool the fractions containing the high-purity product and desalt using ethanol precipitation or size-exclusion chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of Poly(2'-methylthioadenylic acid).
Caption: Simplified signaling pathway of Poly(A) tail metabolism in eukaryotes.
References
Delivery of Poly(2'-methylthioadenylic acid) in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2'-methylthioadenylic acid) [Poly(2'-SMe-A)] is a modified nucleic acid analog with significant potential in various research and therapeutic applications. Its unique chemical structure, featuring a methylthio group at the 2' position of the ribose sugar, may confer enhanced stability and specific biological activities. Effective delivery of Poly(2'-SMe-A) into cultured cells is a critical step for elucidating its mechanism of action and evaluating its therapeutic efficacy.
These application notes provide a comprehensive overview of recommended methods for the delivery of Poly(2'-SMe-A) into a variety of cell lines. The protocols are based on established techniques for the delivery of similar modified nucleic acids, such as phosphorothioate oligonucleotides and other RNA analogs. Due to the limited direct literature on Poly(2'-SMe-A) delivery, the provided protocols and quantitative data should be considered as starting points for optimization in your specific cell culture system.
Cellular Delivery Mechanisms: An Overview
The delivery of modified nucleic acids like Poly(2'-SMe-A) into cells can be achieved through several mechanisms. The choice of method depends on the cell type, experimental goals, and the desired efficiency of delivery. The primary strategies involve either facilitating uptake through lipid-based transfection reagents or leveraging the intrinsic properties of the modified nucleic acid for direct uptake.
1. Lipid-Mediated Transfection: This is a widely used method that employs cationic lipids or lipid nanoparticles (LNPs) to encapsulate the negatively charged Poly(2'-SMe-A).[1][2][3] The resulting lipid-nucleic acid complex, often termed a lipoplex, has a net positive charge, which facilitates its interaction with the negatively charged cell membrane and subsequent uptake via endocytosis.[4][5]
2. Direct Uptake (Transfection-Free): The methylthio modification, similar to the well-studied phosphorothioate modification, can enhance the ability of the nucleic acid to be taken up by cells without the need for a transfection reagent.[1] This "gymnotic" delivery is thought to occur through interactions with cell surface proteins, followed by endocytosis.[1] While potentially less efficient than lipid-mediated methods, it can be advantageous for sensitive cell types or to avoid the potential off-target effects of transfection reagents.
The mode of delivery can significantly influence the subsequent cellular response. For instance, extracellular nucleic acids are often recognized by cell surface or endosomal Toll-Like Receptors (TLRs), while nucleic acids that reach the cytoplasm can be detected by RIG-I-like receptors (RLRs) such as RIG-I and MDA5.
Potential Signaling Pathways
Upon cellular uptake, Poly(2'-SMe-A) may trigger specific intracellular signaling pathways. Based on its structure as a modified polyadenylic acid, two primary pathways are hypothesized to be involved:
1. Toll-Like Receptor (TLR) Signaling: Modified single-stranded RNA molecules can be recognized by endosomal TLRs, such as TLR7 and TLR8, in immune cells. This recognition can initiate a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons.
2. P2Y Receptor Signaling: The monomeric form, 2'-methylthioadenosine, and its phosphorylated derivatives (2-MeS-ADP and 2-MeS-ATP) are known agonists for P2Y purinergic receptors, particularly P2Y1.[1][2] If Poly(2'-SMe-A) is degraded extracellularly or intracellularly into its monomeric components, it could lead to the activation of P2Y receptor signaling, which is involved in various physiological processes, including calcium mobilization and platelet aggregation.
Diagram of Potential Signaling Pathways for Poly(2'-methylthioadenylic acid)
Caption: Potential signaling pathways activated by Poly(2'-SMe-A).
Experimental Protocols
Protocol 1: Lipid-Mediated Transfection of Poly(2'-SMe-A)
This protocol describes a general method for the transfection of Poly(2'-SMe-A) into adherent mammalian cells using a commercial cationic lipid-based transfection reagent.
Materials:
-
Poly(2'-SMe-A) (resuspended in RNase-free water)
-
Adherent cells in culture
-
Appropriate cell culture medium (with and without serum/antibiotics)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX, or similar)
-
Opti-MEM™ I Reduced Serum Medium (or equivalent)
-
RNase-free microcentrifuge tubes
-
Multi-well cell culture plates
Experimental Workflow:
References
- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoadjuvant effects of polyadenylic:polyuridylic acids through TLR3 and TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting poor yield in enzymatic synthesis of Poly(2'-methylthioadenylic acid).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of Poly(2'-methylthioadenylic acid) [Poly(2'-MeS-A)].
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the synthesis of Poly(2'-methylthioadenylic acid)?
A1: The primary enzyme used is Polynucleotide Phosphorylase (PNPase). This enzyme catalyzes the template-independent sequential addition of ribonucleoside diphosphates to the 3'-hydroxyl end of an RNA primer. For the synthesis of Poly(2'-MeS-A), the substrate is 2'-methylthioadenosine 5'-diphosphate (2'-MeS-ADP).
Q2: What is the fundamental principle of the polymerization reaction?
A2: Polynucleotide Phosphorylase is a bifunctional enzyme that can both polymerize and phosphorolyze RNA. The direction of the reaction is dependent on the relative concentrations of nucleotide diphosphates (NDPs) and inorganic phosphate (Pi). High concentrations of 2'-MeS-ADP and low concentrations of inorganic phosphate will favor the polymerization of Poly(2'-MeS-A).
Q3: What are the critical components of the synthesis reaction?
A3: A typical reaction mixture includes:
-
Polynucleotide Phosphorylase (PNPase): The catalyst for the polymerization.
-
2'-methylthioadenosine 5'-diphosphate (2'-MeS-ADP): The monomer substrate.
-
Primer (optional): A short oligo-A primer can be used to initiate the synthesis.
-
Buffer: Typically a Tris-HCl buffer with a pH between 7.4 and 8.6.
-
Divalent Cations: Magnesium chloride (MgCl₂) is a required cofactor for PNPase activity.
-
RNase Inhibitor: To prevent the degradation of the synthesized polymer by contaminating ribonucleases.
Q4: How can I purify the synthesized Poly(2'-methylthioadenylic acid)?
A4: A common method for purification is spin filtration using a membrane with an appropriate molecular weight cutoff (e.g., 100 kDa) to separate the high molecular weight polymer from unincorporated monomers, enzyme, and buffer components.
Troubleshooting Guide
Poor yield in the enzymatic synthesis of Poly(2'-methylthioadenylic acid) can arise from several factors. This guide addresses common issues and provides potential solutions.
Issue 1: No or Very Low Polymer Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Enzyme | - Ensure proper storage of Polynucleotide Phosphorylase (PNPase) at -20°C or -80°C in a glycerol-containing buffer. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a standard substrate like ADP. |
| Substrate (2'-MeS-ADP) Degradation or Impurity | - Use high-purity 2'-methylthioadenosine 5'-diphosphate (2'-MeS-ADP). - Check for the presence of inorganic phosphate (Pi) in the substrate solution, as it can promote the reverse reaction (phosphorolysis). - Store the substrate solution at -20°C. |
| Incorrect Reaction Buffer Composition | - Verify the pH of the Tris-HCl buffer is within the optimal range of 7.4-8.6. - Ensure the final concentration of MgCl₂ is optimal for the specific PNPase used (typically in the mM range). - High concentrations of salts (e.g., NaCl, (NH₄)₂SO₄) can inhibit PNPase activity. If necessary, purify the substrate to remove excess salt. |
| Presence of Inhibitors | - Contaminants from the substrate preparation or other reagents can inhibit the enzyme. Consider purifying the 2'-MeS-ADP prior to use. |
| RNase Contamination | - Use RNase-free water, pipette tips, and tubes. - Work in a clean environment. - Always include a potent RNase inhibitor in the reaction mixture. |
Issue 2: Synthesis of Only Short Oligomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Substrate Concentration | - The concentration of 2'-MeS-ADP may be too low to support the synthesis of long polymers. Increase the substrate concentration within the recommended range (e.g., 5 mM to 100 mM). |
| High Primer-to-Substrate Ratio | - If using a primer, a high concentration of primer relative to the substrate can lead to the synthesis of many short chains. Decrease the primer concentration. |
| Reaction Time Too Short | - Increase the incubation time to allow for the synthesis of longer polymers. Monitor the reaction over a time course to determine the optimal duration. |
| Phosphorolysis Outcompeting Polymerization | - An accumulation of inorganic phosphate (Pi) during the reaction can shift the equilibrium towards degradation. Ensure the initial reaction mixture has a very low Pi concentration. |
Issue 3: Inconsistent Yields Between Experiments
Possible Causes & Solutions
| Cause | Recommended Action |
| Variability in Reagent Quality | - Use fresh batches of reagents, especially the 2'-MeS-ADP and PNPase. - Aliquot reagents to minimize contamination and degradation from repeated handling. |
| Inconsistent Pipetting | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. |
| Temperature Fluctuations | - Ensure the incubator or water bath maintains a stable and accurate temperature throughout the reaction. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of Poly(2'-methylthioadenylic acid)
This protocol is a starting point and may require optimization for specific experimental goals.
1. Reaction Setup:
-
In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
| Component | Stock Concentration | Volume (for 100 µL reaction) | Final Concentration |
| RNase-free Water | - | to 100 µL | - |
| 10X PNPase Buffer (e.g., 1 M Tris-HCl, pH 8.0, 100 mM MgCl₂) | 10X | 10 µL | 1X |
| 2'-MeS-ADP | 100 mM | 20 µL | 20 mM |
| Oligo(A) primer (optional) | 100 µM | 1 µL | 1 µM |
| RNase Inhibitor | 40 U/µL | 1 µL | 0.4 U/µL |
| Polynucleotide Phosphorylase (PNPase) | 10 U/µL | 2 µL | 0.2 U/µL |
2. Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours, or overnight for potentially longer polymers.
3. Purification:
-
Add RNase-free water to the reaction to a final volume of 500 µL.
-
Transfer the solution to a spin filter with a 100 kDa molecular weight cutoff.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Wash the retentate by adding 500 µL of RNase-free water and centrifuging again. Repeat this wash step two more times.
-
After the final wash, recover the purified Poly(2'-MeS-A) from the filter membrane in a suitable volume of RNase-free water or buffer.
4. Quantification and Quality Control:
-
Measure the absorbance at 260 nm (A₂₆₀) to determine the concentration of the synthesized polymer.
-
Assess the purity by calculating the A₂₆₀/A₂₈₀ ratio, which should be approximately 2.0 for pure RNA.
-
Analyze the size distribution of the polymer by denaturing agarose or polyacrylamide gel electrophoresis.
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of Poly(2'-MeS-A).
Troubleshooting Logic for Poor Yield
Caption: Decision tree for troubleshooting poor yield.
Technical Support Center: Stability and Degradation of Thiolated Polynucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of thiolated polynucleotides in experimental buffers.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving thiolated polynucleotides.
Issue 1: Inconsistent or Low Yield of Thiolated Oligonucleotide after Deprotection
-
Potential Cause: Incomplete removal of the protecting group (e.g., trityl) or oxidation of the thiol group to a disulfide bond.
-
Solution:
-
Ensure complete deprotection: Use fresh deprotection reagents and optimize the reaction time and temperature as recommended by the supplier. For trityl groups, silver nitrate is often used, followed by a dithiothreitol (DTT) wash.[1]
-
Prevent oxidation: Always store and handle thiolated oligonucleotides in an oxygen-free environment or in the presence of a reducing agent like DTT (typically 0.01M to 0.05M).[1] Deprotection with DTT in the ammonium hydroxide solution can directly yield the free thiol.[1]
-
Purification: Use appropriate purification methods, such as HPLC or cartridge purification, to isolate the desired thiol-modified oligonucleotide.[1]
-
Issue 2: Poor Performance of Thiolated Primers in PCR (e.g., low or no amplification)
-
Potential Cause:
-
3' Modification: Thiol modification at the 3' end of a primer will inhibit extension by DNA polymerase, leading to PCR failure.[2]
-
Protein Contamination: Thiol-modified primers can be more sensitive to protein contaminants in the DNA sample, which can inhibit the PCR reaction.[3]
-
Suboptimal PCR Conditions: Standard PCR protocols may not be optimal for modified primers.
-
-
Solution:
-
Primer Design: Ensure the thiol modification is at the 5' end of the primer. 5'-thiol modifications generally do not interfere with PCR.[2]
-
Template Purity: Use a highly purified DNA template to minimize protein contamination.
-
Optimize PCR Conditions:
-
Test different MgCl2 concentrations.
-
Use a gradient cycler to determine the optimal annealing temperature.
-
Consider using a high-fidelity polymerase that is more robust with modified primers.[2]
-
-
Primer Purity: Ensure the thiolated primer is of high purity.
-
Issue 3: Instability of Thiolated Polynucleotides on Gold Nanoparticle Surfaces
-
Potential Cause: Dissociation of the thiol-gold bond due to unfavorable buffer conditions.
-
Solution:
-
Buffer Conditions: Store and use functionalized gold nanoparticles in a buffer with low salt concentration and a neutral or slightly acidic pH.[4]
-
Temperature: Store the conjugates at low temperatures (e.g., 4°C) to decrease the rate of dissociation.[5]
-
Avoid High pH and Salt: High pH and high salt concentrations favor the dissociation of the thiol-gold bond.[4][5]
-
Multi-thiol Linkages: For long-term stability, consider using ligands with multiple thiol groups.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thiolated polynucleotide degradation?
A1: Thiolated polynucleotides, particularly those with phosphorothioate (PS) linkages, can degrade through several mechanisms:
-
Depurination: Cleavage of the N-glycosidic bond, leading to the loss of a purine base (adenine or guanine), especially under acidic conditions.[6]
-
Deamination: Conversion of cytidine to uridine or 5-methylcytidine to thymidine, which can be induced by acidic, basic, or thermal stress.[6]
-
Oxidation: The sulfur atom in a phosphorothioate bond is susceptible to oxidation, which can lead to desulfurization (loss of sulfur) or the formation of a phosphonate-bridged dinucleotide.[7] This can be caused by exposure to oxidizing agents like hydrogen peroxide or hypochlorous acid.[7]
-
Nuclease Degradation: Although more resistant than unmodified oligonucleotides, phosphorothioate-modified oligos can still be degraded by nucleases. The modification renders the linkage more resistant, but does not provide complete protection.[8][9]
Q2: How can I enhance the stability of my thiolated oligonucleotides against nucleases?
A2: Several strategies can be employed to increase nuclease resistance:
-
Phosphorothioate (PS) Bonds: Substituting a non-bridging oxygen with a sulfur atom in the phosphate backbone significantly increases resistance to nuclease degradation.[8][10] IDT recommends at least three PS bonds at the 5' and 3' ends to inhibit exonuclease activity.[8]
-
2'-O-Methyl (2'OMe) Modification: This modification increases the melting temperature (Tm) of RNA:RNA duplexes and provides resistance to single-stranded endonucleases.[8]
-
2'-Fluoro (2'-F) Modification: Incorporating 2'-fluoro bases increases binding affinity and confers some nuclease resistance.[8]
-
Inverted dT: Adding an inverted deoxythymidine at the 3' end creates a 3'-3' linkage that blocks degradation by 3' exonucleases.[8]
Q3: What are the optimal storage conditions for thiolated polynucleotides?
A3: To ensure long-term stability:
-
Reduce Oxidation: Store lyophilized oligonucleotides at -20°C. For oligonucleotides in solution, use a buffer containing a reducing agent like DTT (0.01M) and keep it under an inert atmosphere if possible.[1]
-
Control pH: Maintain a neutral or slightly acidic pH to minimize degradation.
-
Low Temperature: For functionalized nanoparticles, storage at 4°C is recommended.[4] For RNA samples, storage at -80°C or below is advised to reduce the risk of degradation.[11]
Q4: How does pH affect the stability of the thiol-gold bond for surface-immobilized oligonucleotides?
A4: The stability of the thiol-gold bond is pH-dependent. Dissociation of the bond is favored at higher pH levels.[4][5] Therefore, maintaining a neutral or slightly acidic buffer is crucial for the stability of thiol-modified DNA on gold surfaces.
Data Presentation
Table 1: Factors Affecting the Stability of Thiol-Gold Nanoparticle Conjugates
| Factor | Condition Favoring Stability | Condition Favoring Dissociation | Reference(s) |
| pH | Neutral or slightly acidic | High pH | [4][5] |
| Salt Concentration | Low salt | High salt | [4][5] |
| Temperature | Low temperature (e.g., 4°C) | High temperature | [4][5] |
| Ligand Structure | Multiple thiol groups | Single thiol group | [4] |
Experimental Protocols
Protocol 1: Deprotection of Thiol-Modified Oligonucleotides (with DTT)
-
Prepare DTT Solution: Prepare a fresh solution of 0.05M Dithiothreitol (DTT) in the standard ammonium hydroxide deprotection solution.
-
Deprotection: Add the DTT-containing ammonium hydroxide solution to the synthesized oligonucleotide on the solid support.
-
Incubation: Incubate the mixture at 55°C for 16 hours. This step simultaneously removes the base protecting groups and cleaves the disulfide linkage to generate the free thiol.
-
Isolation and Desalting: Isolate the thiol-modified oligonucleotide from the solution using standard procedures (e.g., ethanol precipitation).
-
Purification: Desalt and, if necessary, purify the oligonucleotide using HPLC or cartridge purification.
-
Storage: Store the purified thiol-modified oligonucleotide under an inert atmosphere or in a solution containing 0.01M DTT to prevent re-oxidation.
(Source: Adapted from Glen Research recommendations) [1]
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction buffer.
-
Thiol Standard: A known concentration of a thiol-containing compound (e.g., cysteine) for generating a standard curve.
-
-
Standard Curve:
-
Prepare a series of dilutions of the thiol standard in the reaction buffer.
-
To each standard dilution, add the DTNB solution and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus the known thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add the thiolated polynucleotide sample to the reaction buffer.
-
Add the DTNB solution and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The extinction coefficient of the resulting 2-nitro-5-thiobenzoate (TNB) anion is 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.
Visualizations
Caption: Troubleshooting workflow for low yield of thiolated oligonucleotides.
Caption: Factors influencing the stability of thiolated polynucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of PCR Sensitivity and Yield Using Thiol-modified Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. youtube.com [youtube.com]
- 10. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. willowfort.co.uk [willowfort.co.uk]
How to prevent nuclease degradation of Poly(2'-methylthioadenylic acid).
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the nuclease degradation of Poly(2'-methylthioadenylic acid).
Frequently Asked Questions (FAQs)
Q1: What is Poly(2'-methylthioadenylic acid) and why is its stability against nucleases important?
Poly(2'-methylthioadenylic acid) is a modified ribonucleic acid polymer where a methylthio (-SCH3) group is attached to the 2'-position of the ribose sugar of each adenosine nucleotide. This modification is of significant interest in the development of RNA-based therapeutics and diagnostics. The stability of this polymer against nucleases, which are enzymes that degrade nucleic acids, is crucial for its in vivo and in vitro applications. Unmodified RNA is rapidly degraded by nucleases present in serum and within cells, limiting its therapeutic efficacy. Enhancing its resistance to nuclease degradation can prolong its half-life, thereby improving its bioavailability and therapeutic window.
Q2: How does the 2'-methylthio modification protect Poly(2'-methylthioadenylic acid) from nuclease degradation?
The 2'-methylthio modification enhances nuclease resistance through a combination of steric hindrance and conformational effects:
-
Steric Hindrance: The bulky methylthio group at the 2'-position physically obstructs the active site of nucleases, making it difficult for the enzymes to bind to and cleave the phosphodiester backbone. Many nucleases require the 2'-hydroxyl group for their catalytic activity, and its replacement with a larger group interferes with this process.
-
Conformational Rigidity: The 2'-methylthio modification influences the sugar pucker conformation of the ribose ring, favoring a C3'-endo pucker. This conformation is characteristic of A-form helices (typical for RNA) and is less favorable for cleavage by many nucleases that prefer substrates with more flexible or B-form-like (typical for DNA) conformations.
Q3: What are the common types of nucleases that can degrade Poly(2'-methylthioadenylic acid)?
Poly(2'-methylthioadenylic acid) can be degraded by two main classes of nucleases:
-
Exonucleases: These enzymes degrade nucleic acids from their ends (either the 3' or 5' terminus). In serum, 3'-exonucleases are the predominant source of degradation.
-
Endonucleases: These enzymes cleave the phosphodiester bonds within the nucleic acid chain.
The 2'-methylthio modification is expected to provide protection against both types of nucleases, although some studies on similar 2'-O-alkyl modifications suggest that while they offer significant protection, they may still have limited resistance to certain exonucleases.
Q4: How does the stability of Poly(2'-methylthioadenylic acid) compare to other modified RNAs?
While specific quantitative data for Poly(2'-methylthioadenylic acid) is limited, we can infer its stability based on studies of other 2'-modified oligonucleotides. Generally, 2'-O-alkyl modifications significantly increase the half-life of RNA in serum compared to unmodified RNA.
Quantitative Data Summary
The following table summarizes the reported half-lives of various 2'-modified oligonucleotides in human plasma/serum, providing a comparative perspective on the expected stability of Poly(2'-methylthioadenylic acid).
| Modification | Oligonucleotide Type | Half-life (t1/2) in Human Plasma/Serum | Reference |
| Unmodified RNA | Single-stranded | < 1 minute | |
| 2'-Fluoro RNA (FRNA) | Single-stranded | 53.2 minutes | |
| 2'-O-Methyl RNA (MeRNA) | Single-stranded | 187 minutes | |
| 2'-O-Methyl-4'-thioRNA (Me-SRNA) | Single-stranded | 1631 minutes |
Note: This data is for general comparison. The actual half-life of Poly(2'-methylthioadenylic acid) may vary depending on its length, sequence, and the specific experimental conditions.
Troubleshooting Guides
Issue 1: Rapid degradation of Poly(2'-methylthioadenylic acid) is observed in a serum stability assay.
-
Possible Cause 1: Nuclease Contamination.
-
Troubleshooting Step: Ensure all buffers, water, and labware are nuclease-free. Use commercially available nuclease-free reagents or treat solutions with DEPC (diethylpyrocarbonate) and autoclave.
-
-
Possible Cause 2: High Nuclease Activity in Serum Batch.
-
Troubleshooting Step: Serum batches can vary significantly in their nuclease content. Test a new batch of serum with a control oligonucleotide of known stability before proceeding with your experiment. Consider heat-inactivating the serum (e.g., at 56°C for 30 minutes), although this may affect other serum components.
-
-
Possible Cause 3: Incomplete or Low Degree of Modification.
-
Troubleshooting Step: Verify the quality and purity of your Poly(2'-methylthioadenylic acid) sample using methods like mass spectrometry or HPLC to confirm the presence and extent of the 2'-methylthio modification.
-
Issue 2: Inconsistent results in nuclease degradation assays.
-
Possible Cause 1: Variability in Experimental Conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including incubation time, temperature, enzyme concentration, and buffer composition.
-
-
Possible Cause 2: Secondary Structure of the Oligonucleotide.
-
Troubleshooting Step: The secondary structure of your Poly(2'-methylthioadenylic acid) can influence its susceptibility to nucleases. Consider performing a denaturation step (e.g., heating to 95°C for 5 minutes followed by snap-cooling on ice) before starting the assay to ensure a consistent starting conformation.
-
-
Possible Cause 3: Issues with Gel Electrophoresis Analysis.
-
Troubleshooting Step: Ensure proper gel concentration for resolving your oligonucleotide size. Use a denaturing gel (e.g., with urea) to minimize the effects of secondary structures on migration. Run a no-nuclease control to confirm the initial integrity of your sample.
-
Issue 3: Difficulty in analyzing degradation products by HPLC.
-
Possible Cause 1: Poor Peak Shape.
-
Troubleshooting Step: Modified oligonucleotides can exhibit poor peak shape due to interactions with the column matrix. Optimize the mobile phase, including the type and concentration of the ion-pairing reagent and the organic modifier. Operating at an elevated temperature can also improve peak shape.
-
-
Possible Cause 2: Co-elution of Degradation Products.
-
Troubleshooting Step: Adjust the gradient of the organic modifier to improve the resolution of different degradation fragments. Experiment with different column chemistries.
-
-
Possible Cause 3: Formation of Secondary Structures.
-
Troubleshooting Step: Similar to gel electrophoresis, secondary structures can affect HPLC separation. Consider adding a denaturant like formamide to your sample or running the chromatography at a higher temperature.
-
Experimental Protocols
Protocol 1: Serum Stability Assay using Denaturing Gel Electrophoresis
This protocol assesses the stability of Poly(2'-methylthioadenylic acid) in the presence of serum nucleases.
Materials:
-
Poly(2'-methylthioadenylic acid)
-
Unmodified control RNA of the same length
-
Human or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Nuclease-free tubes
-
10x TBE buffer
-
Urea
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
Ammonium persulfate (APS)
-
TEMED
-
2x Formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
SYBR Gold nucleic acid stain
Procedure:
-
Preparation of Oligonucleotide Samples:
-
Prepare 10 µM solutions of Poly(2'-methylthioadenylic acid) and the unmodified control RNA in nuclease-free water.
-
-
Incubation with Serum:
-
In separate nuclease-free tubes, mix 2 µL of the 10 µM oligonucleotide solution with 18 µL of 50% human serum in PBS (final concentration 1 µM oligonucleotide in 45% serum).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 5 µL aliquot of the reaction and immediately mix it with 5 µL of 2x formamide loading buffer to stop the reaction.
-
Store the quenched samples at -20°C until analysis.
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a 15% polyacrylamide gel containing 7 M urea in 1x TBE buffer.
-
Assemble the gel apparatus and pre-run the gel for 30 minutes at 200V.
-
Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Load 10 µL of each sample into the wells. Include a lane with the untreated oligonucleotide as a control.
-
Run the gel at 200V until the bromophenol blue dye reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with SYBR Gold for 30 minutes.
-
Visualize the gel using a UV transilluminator.
-
Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
-
Visualizations
Technical Support Center: Optimizing Annealing Conditions for Poly(2'-methylthioadenylic acid) Primers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Poly(2'-methylthioadenylic acid) [Poly(2'-SMe-A)] primers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a Poly(2'-methylthioadenylic acid) primer and how does the modification affect its properties?
A Poly(2'-methylthioadenylic acid) primer is a synthetic oligonucleotide that contains 2'-methylthioadenylic acid residues. The key modification is the presence of a methylthio (-SCH3) group at the 2' position of the ribose sugar of adenosine. This modification influences the primer's hybridization characteristics. The 2'-methylthio group can enhance stacking interactions with adjacent bases, which can contribute to duplex stability. However, it can also cause steric hindrance when pairing with uridine, potentially destabilizing the primer-template duplex depending on the sequence context and the position of the modification.[1]
Q2: How does the 2'-methylthio modification impact the melting temperature (Tm) of the primer?
The 2'-methylthio modification has a complex effect on the melting temperature (Tm). While some 2'-O-modifications are known to increase Tm, the 2'-methylthio group's impact is position-dependent. The enhanced stacking interactions can increase Tm, but steric clashes with the complementary strand can decrease it. Therefore, standard Tm prediction calculators are unlikely to provide an accurate Tm for Poly(2'-SMe-A) primers. Empirical determination of the optimal annealing temperature is highly recommended.
Q3: What are the recommended starting conditions for annealing Poly(2'-SMe-A) primers?
As a starting point, it is advisable to use a standard annealing protocol for RNA primers and then optimize. A typical annealing buffer contains 10 mM Tris-HCl (pH 7.5-8.0), 50 mM NaCl, and 1 mM EDTA.[2] The initial annealing temperature can be estimated using a standard Tm calculator for the unmodified RNA sequence, and then a temperature gradient PCR should be performed to find the optimal temperature. It is often recommended to start with an annealing temperature 3-5°C below the calculated Tm of the unmodified primer.[3][4]
Q4: What are the potential applications of Poly(2'-SMe-A) primers?
Modified oligonucleotides, including those with 2'-SMe-A, have various applications in molecular biology and drug development. Their altered properties can be leveraged for:
-
Antisense applications: To modulate gene expression.
-
Probes for nucleic acid detection: Offering altered hybridization specificity.
-
Antiviral and immunomodulatory research: Synthetic RNA analogues can trigger innate immune responses. For instance, Poly(A:U) has been shown to activate TLR3 and TLR7 signaling pathways.
Troubleshooting Guide
Issue 1: No or Low PCR/RT-PCR Product Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Annealing Temperature | The 2'-methylthio modification alters the primer's Tm. Perform a gradient PCR to empirically determine the optimal annealing temperature. Start with a range from 5°C below to 5°C above the estimated Tm of the unmodified primer.[3] |
| Incorrect Primer Concentration | Optimize the primer concentration. Start with a concentration of 0.1-0.5 µM and titrate up or down.[5] |
| Inhibitors in the Reaction | Ensure the template nucleic acid is pure. Contaminants from the extraction process can inhibit the polymerase. |
| Degraded Primers or Template | Store primers and template appropriately to prevent degradation. Run an aliquot on a gel to check their integrity. |
| Issues with Polymerase | Some polymerases may be less efficient at extending primers with modified bases. Consult the polymerase manufacturer's guidelines or try a different polymerase. |
Issue 2: Non-Specific Amplification (Multiple Bands on Gel)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Annealing Temperature is Too Low | A low annealing temperature allows for non-specific binding of the primers. Gradually increase the annealing temperature in 1-2°C increments.[6][7] |
| High Primer Concentration | Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration in the reaction.[6] |
| Poor Primer Design | The position of the 2'-SMe-A modification can influence specificity. If possible, redesign the primer to place the modification at a position that minimizes steric hindrance. |
| High MgCl2 Concentration | Magnesium concentration affects primer annealing. Try reducing the MgCl2 concentration in the PCR buffer.[6] |
| Contamination | Ensure that all reagents and equipment are free from contaminating nucleic acids. |
Data Presentation
The following table provides an illustrative example of an annealing temperature optimization experiment for a hypothetical 20-mer Poly(2'-SMe-A) primer. The results demonstrate the importance of empirical determination of the optimal annealing temperature.
| Annealing Temperature (°C) | Target Product Yield (Relative Units) | Non-Specific Products |
| 50 | 0.2 | High |
| 52 | 0.5 | Moderate |
| 54 | 0.8 | Low |
| 56 | 1.0 | None |
| 58 | 0.7 | None |
| 60 | 0.3 | None |
Note: This is a representative data table. Actual results will vary depending on the primer sequence, template, and experimental conditions.
Experimental Protocols
Protocol 1: General Annealing of Poly(2'-SMe-A) Primers for PCR
-
Resuspend Primers: Resuspend the lyophilized Poly(2'-SMe-A) primer and the corresponding reverse primer in nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a stock concentration of 100 µM.
-
Prepare PCR Master Mix: Prepare a master mix containing all PCR components except the template DNA. For a 25 µL reaction, a typical mix would include:
-
12.5 µL of 2x PCR Master Mix (containing dNTPs, MgCl2, and polymerase)
-
1.25 µL of Forward Poly(2'-SMe-A) Primer (10 µM)
-
1.25 µL of Reverse Primer (10 µM)
-
Nuclease-free water to a final volume of 24 µL.
-
-
Add Template: Add 1 µL of template DNA to the master mix.
-
Thermal Cycling: Perform PCR using the following general conditions, with the annealing temperature optimized via a gradient:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Denaturation: 95°C for 30 seconds (25-35 cycles).
-
Annealing: Gradient of 50-60°C for 30 seconds (25-35 cycles).
-
Extension: 72°C for 30-60 seconds (depending on amplicon length) (25-35 cycles).
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Protocol 2: Reverse Transcription using Poly(2'-SMe-A) Primers
-
Primer-Template Annealing: In a nuclease-free tube, combine:
-
1 µL of Poly(2'-SMe-A) primer (10 µM)
-
1 µg of total RNA
-
1 µL of dNTP mix (10 mM each)
-
Nuclease-free water to a final volume of 13 µL.
-
-
Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Reaction: Add the following components to the annealed primer-template mix:
-
4 µL of 5x RT Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase Inhibitor
-
1 µL of Reverse Transcriptase (e.g., M-MLV)
-
-
Incubation: Incubate the reaction at 42°C for 50 minutes, followed by inactivation of the enzyme at 70°C for 15 minutes.
-
Downstream Application: The resulting cDNA can be used as a template for PCR or qPCR.
Mandatory Visualizations
Signaling Pathway
Poly(A) tails on RNA can be recognized by intracellular pattern recognition receptors, such as Toll-like receptors (TLRs), initiating an innate immune response. The following diagram illustrates the simplified signaling pathways of TLR3 and TLR7, which are known to be activated by viral single-stranded and double-stranded RNA. While not directly demonstrated for Poly(2'-SMe-A), this serves as a relevant model for the potential immunomodulatory effects of synthetic RNA analogues.
Caption: Simplified TLR3 and TLR7 signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for optimizing the annealing temperature for a PCR experiment using Poly(2'-SMe-A) primers.
Caption: Workflow for annealing temperature optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Annealing Temperature To Reduce Bias Caused by a Primer Mismatch in Multitemplate PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. quora.com [quora.com]
- 5. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 6. bento.bio [bento.bio]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Off-Target Effects of Poly(2'-methylthioadenylic acid) in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Poly(2'-methylthioadenylic acid) (Poly(A)MT) and other modified nucleic acids in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Poly(2'-methylthioadenylic acid) (Poly(A)MT) and what are its intended applications?
Poly(2'-methylthioadenylic acid) is a synthetic analog of polyadenylic acid with a methylthio group at the 2' position of the ribose sugar. This modification is introduced to alter the molecule's properties, such as its resistance to nuclease degradation and its interaction with cellular components. It is often used in research to study RNA-protein interactions, modulate immune responses, and investigate the effects of nucleic acid modifications on cellular processes. One study has shown that a similar compound, Poly(2'-O-methyladenylic acid), can enhance the immune response in vivo, suggesting a potential application as an immune modulator[1][2][3][4].
Q2: What are the primary types of off-target effects I should be aware of when using Poly(A)MT?
Researchers using Poly(A)MT and other synthetic nucleic acids should be aware of two main categories of off-target effects:
-
Innate Immune Stimulation: Synthetic nucleic acids can be recognized by pattern recognition receptors (PRRs) within the cell, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). This can trigger an unintended inflammatory response, leading to the production of cytokines and interferons that can confound experimental results.
-
Hybridization-Dependent Off-Target Effects: Poly(A)MT, like other oligonucleotides, may bind to unintended RNA molecules in the cell through partial sequence complementarity. This can lead to the unintended knockdown or altered regulation of non-target genes, a phenomenon well-documented for siRNAs and ASOs.
Q3: How does the 2'-methylthio modification in Poly(A)MT influence off-target effects?
The 2'-methylthio modification is chemically related to the more extensively studied 2'-O-methyl modification. Research on 2'-O-methylated oligonucleotides provides valuable insights:
-
Reduced Immune Stimulation: Generally, 2'-O-methyl modifications are known to dampen the innate immune response, particularly by reducing the activation of TLR7 and TLR8. However, it's important to note that the context of the entire molecule matters, and some studies on related compounds like Poly(2'-O-methyladenylic acid) have shown an enhancement of the immune response[1][2][3][4]. Therefore, the specific immune-stimulatory profile of Poly(A)MT should be experimentally determined.
-
Altered Hybridization: 2'-modifications can alter the binding affinity and specificity of the oligonucleotide to its target RNA. This can potentially reduce hybridization-dependent off-target effects by destabilizing imperfect matches with non-target RNAs.
Q4: What are the best practices to minimize off-target effects in my experiments?
-
Titrate Your Compound: Use the lowest effective concentration of Poly(A)MT to minimize dose-dependent off-target effects.
-
Use Proper Controls: Include multiple controls in your experiments:
-
Untreated Cells: To establish a baseline.
-
Vehicle Control: To control for the effects of the delivery vehicle (e.g., transfection reagent).
-
Scrambled or Mismatch Control: An oligonucleotide with a similar length and modification but a sequence that should not have a specific target in the cells.
-
-
Validate Your Findings: Confirm your results using an orthogonal method that does not rely on the use of Poly(A)MT.
-
Purify Your Oligonucleotides: Ensure that your Poly(A)MT is of high purity, as contaminants from the synthesis process can contribute to off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Inflammatory Response (e.g., high cytokine levels)
Possible Cause: Activation of innate immune receptors (TLRs, RLRs) by Poly(A)MT.
Troubleshooting Steps:
-
Confirm Immune Activation:
-
Experiment: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and interferons (e.g., IFN-β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Expected Outcome: A significant increase in cytokine/interferon levels in Poly(A)MT-treated cells compared to controls would indicate an off-target immune response.
-
-
Mitigation Strategies:
-
Reduce Concentration: Perform a dose-response experiment to find the lowest concentration of Poly(A)MT that produces the desired on-target effect with minimal immune stimulation.
-
Use a Different Delivery Method: Some transfection reagents can contribute to immune stimulation. Test different delivery methods or reagents.
-
Inhibitors of Signaling Pathways: If the specific signaling pathway is known (e.g., TLR7), you can use a specific inhibitor as a tool to confirm the source of the off-target effect (for experimental purposes only).
-
Issue 2: Unexplained Changes in Gene Expression
Possible Cause: Hybridization-dependent off-target effects of Poly(A)MT.
Troubleshooting Steps:
-
Global Gene Expression Analysis:
-
Experiment: Perform a transcriptome-wide analysis (e.g., microarray or RNA-seq) to compare the gene expression profiles of cells treated with Poly(A)MT, a control oligonucleotide, and untreated cells.
-
Expected Outcome: Identification of a set of genes that are significantly up- or down-regulated only in the presence of Poly(A)MT.
-
-
Bioinformatic Analysis:
-
Method: Use bioinformatics tools to search the transcriptome for potential off-target binding sites with partial complementarity to the Poly(A)MT sequence.
-
Correlation: Correlate the list of potential off-target genes with the differentially expressed genes identified in the global expression analysis.
-
-
Validation of Off-Target Interactions:
-
Experiment: Use RNA Immunoprecipitation (RIP) followed by qPCR or sequencing (RIP-Seq) to determine if Poly(A)MT is physically associated with the predicted off-target transcripts in the cell.
-
Expected Outcome: Enrichment of specific off-target transcripts in the Poly(A)MT immunoprecipitate compared to a control IP.
-
Quantitative Data Summary
While specific quantitative data for Poly(2'-methylthioadenylic acid) is limited, the following table summarizes representative data for the effect of 2'-O-methyl modifications on innate immune activation, which can serve as a useful reference.
| Oligonucleotide | Modification | Cell Type | Assay | Result | Reference |
| Unmodified RNA | None | Human PBMCs | IFN-α ELISA | High Induction | [5][6] |
| 2'-O-methylated RNA | 2'-O-methyl | Human PBMCs | IFN-α ELISA | Reduced Induction | [5][6] |
| Unmodified RNA | None | Murine Dendritic Cells | TNF-α ELISA | High Induction | [7] |
| 2'-O-methylated RNA | 2'-O-methyl | Murine Dendritic Cells | TNF-α ELISA | Reduced Induction | [7] |
This table is a summary of trends observed in the literature and specific values may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Cytokine Induction by ELISA
This protocol describes the measurement of a specific cytokine (e.g., TNF-α) in cell culture supernatants.
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Block: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Samples and Standards: Prepare a standard curve by serially diluting the cytokine standard. Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Dilute the biotinylated detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Enzyme Conjugate: Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash: Wash the plate five times with wash buffer.
-
Add Substrate: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm using a plate reader.
-
Analyze Data: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 2: Microarray Analysis of Off-Target Gene Expression
This protocol provides a general workflow for identifying off-target gene expression changes using microarrays.
Materials:
-
Total RNA isolation kit
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
Microarray platform and associated reagents (e.g., Affymetrix, Agilent)
-
Hybridization oven
-
Microarray scanner
-
Data analysis software
Procedure:
-
Cell Treatment: Treat cells with Poly(A)MT, a control oligonucleotide, or vehicle for the desired time.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
RNA Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
Labeling and Hybridization: Synthesize and label cDNA or cRNA from the total RNA and hybridize it to the microarray according to the manufacturer's protocol.
-
Washing and Scanning: Wash the microarrays to remove unbound probe and scan them to acquire the fluorescence intensity data.
-
Data Normalization and Analysis:
-
Normalize the raw data to correct for technical variations.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify genes that are differentially expressed between the treatment groups.
-
Use bioinformatics tools to perform pathway analysis and identify biological processes that are affected by the off-target gene expression changes.
-
Protocol 3: RNA Immunoprecipitation (RIP) for Off-Target Validation
This protocol describes how to determine if Poly(A)MT physically interacts with a potential off-target RNA.
Materials:
-
Antibody against a tag on your Poly(A)MT (if applicable) or a generic antibody for pull-down.
-
Protein A/G magnetic beads
-
RIP wash buffer
-
Proteinase K
-
RNA purification kit
-
RT-qPCR reagents
Procedure:
-
Cell Lysis: Lyse the cells treated with Poly(A)MT using a gentle lysis buffer that preserves RNA-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody-coupled magnetic beads to capture the Poly(A)MT and any associated RNAs.
-
Include a negative control with a non-specific IgG antibody.
-
-
Washing: Wash the beads extensively with RIP wash buffer to remove non-specific binding.
-
Elution and RNA Purification:
-
Elute the RNA-protein complexes from the beads.
-
Treat with Proteinase K to digest the protein.
-
Purify the RNA using a commercial kit.
-
-
RT-qPCR Analysis:
-
Reverse transcribe the purified RNA into cDNA.
-
Perform qPCR using primers specific for the potential off-target RNA and a housekeeping gene as a control.
-
-
Data Analysis: Calculate the enrichment of the potential off-target RNA in the Poly(A)MT IP relative to the IgG control.
Visualizations
Below are diagrams illustrating key concepts and workflows related to off-target effects of Poly(A)MT.
Caption: Potential innate immune signaling pathways activated by Poly(A)MT.
Caption: Troubleshooting workflow for identifying off-target effects.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 3. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an optimized 2′-O-methylated trinucleotide RNA motif inhibiting Toll-like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of antisense oligonucleotides modulating the activity of TLR7/8 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to maintain Poly(2'-methylthioadenylic acid) integrity.
This technical support center provides guidance on the optimal storage conditions and handling procedures to maintain the integrity of Poly(2'-methylthioadenylic acid). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of Poly(2'-methylthioadenylic acid)?
For long-term stability, Poly(2'-methylthioadenylic acid) should be stored at -70°C to -80°C.[1][2][3] Storing RNA at these ultralow temperatures significantly reduces the rate of chemical degradation and enzymatic activity.
Q2: Can I store Poly(2'-methylthioadenylic acid) at -20°C?
Storage at -20°C is suitable for short-term use, typically up to a few weeks.[1][2] However, for storage periods exceeding one month, -80°C is strongly recommended to prevent degradation.[4]
Q3: Is it better to store Poly(2'-methylthioadenylic acid) in water or a buffer?
It is highly recommended to store RNA, including Poly(2'-methylthioadenylic acid), in an RNase-free buffer such as TE (Tris-EDTA) buffer at pH 7.5 or sodium citrate at pH 6.0.[5] Buffers help maintain a stable pH and chelate divalent cations that can contribute to RNA degradation. Storing RNA in water is acceptable for short periods at low temperatures, but buffered solutions offer superior protection, especially at warmer temperatures.[5] RNA hydrolysis is more pronounced in alkaline solutions, so a pH above 7.5 should be avoided.[5]
Q4: How many times can I freeze and thaw my Poly(2'-methylthioadenylic acid) sample?
To maintain integrity, it is crucial to minimize the number of freeze-thaw cycles.[1] Repeated freezing and thawing can lead to physical shearing and chemical degradation of the RNA molecule. It is best practice to aliquot the Poly(2'-methylthioadenylic acid) solution into smaller, single-use volumes upon receipt.[1][2] Aim to use a fresh aliquot for each experiment and avoid more than three freeze-thaw cycles for any given aliquot.[4]
Q5: What are the primary sources of RNA degradation, and how can I avoid them?
The primary threat to RNA integrity is contamination with RNases, which are highly stable enzymes that degrade RNA.[5] Key sources of RNase contamination include skin, hair, and dust. To prevent degradation, always adhere to the following best practices:
-
Use certified RNase-free pipette tips, tubes, and reagents.[1][2]
-
Clean work surfaces and equipment with RNase-deactivating agents.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Degradation observed on a gel (smearing or loss of distinct band) | RNase contamination | Review your handling procedures. Ensure the use of RNase-free consumables and a dedicated workspace. Decontaminate all surfaces and equipment. |
| Multiple freeze-thaw cycles | Discard the current aliquot and use a fresh, single-use aliquot for your next experiment. Ensure you are properly aliquotting your stock solution. | |
| Improper storage temperature | Verify that your freezer is maintaining the correct temperature (-70°C to -80°C for long-term storage). | |
| Incorrect storage buffer | Ensure your Poly(2'-methylthioadenylic acid) is stored in a suitable buffer (e.g., TE buffer, pH 7.5) and not in water for extended periods, especially if not kept at ultra-low temperatures. | |
| Low yield or poor performance in downstream applications | RNA degradation | Assess the integrity of your Poly(2'-methylthioadenylic acid) using gel electrophoresis before proceeding with your experiment. |
| Inaccurate quantification | Re-quantify your RNA sample using a reliable method. |
Summary of Storage Conditions
| Parameter | Short-Term Storage | Long-Term Storage | Key Considerations |
| Temperature | -20°C (up to a few weeks)[1][2] | -70°C to -80°C[1][2][3] | Avoid temperatures above 4°C for extended periods.[5] |
| Solvent | RNase-free water or buffer[1][5] | RNase-free buffer (e.g., TE, pH 7.5; Sodium Citrate, pH 6.0)[5] | Buffered solutions provide greater stability than water.[5] |
| Aliquoting | Recommended | Mandatory | Minimizes freeze-thaw cycles.[1] |
| Handling | Keep on ice[1][2] | N/A | Minimize time at room temperature. |
Experimental Protocols
Protocol 1: Assessment of Poly(2'-methylthioadenylic acid) Integrity by Agarose Gel Electrophoresis
Objective: To visually assess the integrity of Poly(2'-methylthioadenylic acid).
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
RNA loading dye (RNase-free)
-
Ethidium bromide or other nucleic acid stain
-
RNase-free water
-
Poly(2'-methylthioadenylic acid) sample
-
RNA ladder
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a 1-2% agarose gel in 1x TAE or TBE buffer. Add ethidium bromide to the molten agarose before casting the gel or stain the gel after electrophoresis.
-
In an RNase-free microcentrifuge tube, mix 1-2 µg of your Poly(2'-methylthioadenylic acid) sample with RNA loading dye.
-
Load the sample and an appropriate RNA ladder into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the gel on a UV transilluminator.
Interpretation of Results:
-
Intact RNA: A sharp, distinct band corresponding to the expected size of the Poly(2'-methylthioadenylic acid).
-
Degraded RNA: A smear of lower molecular weight fragments below the main band, or a complete absence of the main band.
Workflow for Troubleshooting RNA Integrity
Caption: Troubleshooting workflow for Poly(2'-methylthioadenylic acid) integrity issues.
References
- 1. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 2. RNA Extraction, Handling, and Storage - Nordic Biosite [nordicbiosite.com]
- 3. lifescience.roche.com [lifescience.roche.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Best Practices for Working with RNA - Biotium [biotium.com]
Addressing batch-to-batch variability of synthetic Poly(2'-methylthioadenylic acid).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Poly(2'-methylthioadenyylic acid) [Poly(2'-MeSA)]. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Poly(2'-methylthioadenylic acid) and what are its primary applications?
A1: Poly(2'-methylthioadenylic acid) [Poly(2'-MeSA)] is a synthetic analog of single-stranded RNA (ssRNA). It is primarily used in immunology and drug development as a ligand for Toll-like receptors 7 and 8 (TLR7 and TLR8).[1] Activation of these receptors initiates an innate immune response, leading to the production of pro-inflammatory cytokines and type I interferons, which can subsequently trigger an adaptive immune response.[2][3] Its applications include research into antiviral therapies, vaccine adjuvants, and cancer immunotherapy.[3][4]
Q2: What are the common sources of batch-to-batch variability in synthetic Poly(2'-MeSA)?
A2: Batch-to-batch variability in synthetic oligonucleotides like Poly(2'-MeSA) can arise from several factors during chemical synthesis and purification. These include:
-
Incomplete Reactions: Failure to achieve complete coupling at each step of oligonucleotide synthesis can lead to the formation of shorter sequences (truncations).
-
Depurination: The acidic conditions used during synthesis can sometimes lead to the removal of adenine bases, creating abasic sites in the oligonucleotide chain.
-
Modifications and Byproducts: Side reactions can introduce unwanted chemical modifications to the bases, sugar, or phosphate backbone.
-
Residual Solvents and Reagents: Impurities from the synthesis and purification process, such as salts and organic solvents, may remain in the final product.
-
Endotoxin Contamination: Bacterial endotoxins can be introduced during production and can elicit a strong inflammatory response, confounding experimental results.[5]
-
Structural Integrity: Variations in the formation of secondary structures or aggregation can affect the biological activity of the oligonucleotide.
Q3: How is the quality of synthetic Poly(2'-MeSA) typically assessed?
A3: A comprehensive quality control process is essential for ensuring the consistency of synthetic oligonucleotides. Key analytical methods include:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to verify the molecular weight of the full-length product and to identify the presence of truncations or modifications.
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange (AEX) and reversed-phase (RP) HPLC are employed to determine the purity of the oligonucleotide and to quantify impurities.
-
Capillary Gel Electrophoresis (CGE): This method provides high-resolution separation of oligonucleotides based on size, allowing for the assessment of length heterogeneity.
-
UV-Vis Spectroscopy: Used to determine the concentration of the oligonucleotide solution.
-
Endotoxin Testing: A Limulus Amebocyte Lysate (LAL) assay is typically used to quantify endotoxin levels.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
You observe that a new batch of Poly(2'-MeSA) induces a weaker inflammatory response (e.g., lower cytokine production) in your cell-based assays compared to previous batches.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Lower Purity of the New Batch | 1. Review the Certificate of Analysis (CoA) for both the old and new batches, paying close attention to the purity determined by HPLC. 2. If the CoA is unavailable or lacks detail, consider re-analyzing the purity of both batches using analytical HPLC. | If the purity of the new batch is significantly lower, contact the manufacturer to report the issue and request a replacement. |
| Presence of Inhibitory Impurities | Certain oligonucleotide impurities can interfere with TLR activation.[6][7] | Perform a dose-response experiment with the new batch to see if higher concentrations can overcome the inhibition. If so, consider repurifying the oligonucleotide. |
| Degradation of the Stored Product | Improper storage (e.g., repeated freeze-thaw cycles, exposure to nucleases) can lead to degradation of the Poly(2'-MeSA). | 1. Aliquot the Poly(2'-MeSA) upon receipt to minimize freeze-thaw cycles. 2. Store at the recommended temperature (typically -20°C or -80°C). 3. Use nuclease-free water and reagents. |
| Variability in Endotoxin Levels | High levels of endotoxin can sometimes suppress TLR7/8 signaling or lead to non-specific activation of other pathways. | Check the endotoxin levels on the CoA. If they are significantly different between batches, this could be a contributing factor. |
Issue 2: Higher-Than-Expected or Non-Specific Cell Activation
You observe that your negative control cells (e.g., cells not expressing TLR7/8) show activation, or the level of activation in your experimental cells is unexpectedly high.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| High Endotoxin Contamination | Endotoxins are potent activators of TLR4, which is expressed on many immune cells. | 1. Review the endotoxin levels on the CoA for the specific batch. 2. If not specified, perform an LAL assay to determine the endotoxin concentration. |
| Presence of Unwanted Immunostimulatory Impurities | Shorter or modified oligonucleotide fragments may have off-target effects or activate other pattern recognition receptors. | Analyze the sample using mass spectrometry to check for the presence of unexpected species. |
| Cell Culture Contamination | Mycoplasma or other microbial contamination in your cell cultures can lead to baseline inflammation and non-specific activation. | Regularly test your cell lines for mycoplasma contamination. |
Data Presentation: Representative Quality Control Parameters
The following table summarizes typical quality control specifications for a high-quality batch of synthetic Poly(2'-MeSA). When comparing batches, significant deviations from these ranges may indicate a potential source of variability.
| Parameter | Method | Typical Specification | Potential Impact of Deviation |
| Identity (Molecular Weight) | Mass Spectrometry (ESI or MALDI) | ± 0.1% of theoretical mass | Incorrect sequence or modifications. |
| Purity (Full-Length Product) | HPLC (AEX or RP) | ≥ 90% | Reduced specific activity, potential for off-target effects from impurities. |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Indicates potential contamination or degradation. |
| Concentration (OD₂₆₀) | UV-Vis Spectroscopy | Report value | Inaccurate dosing in experiments. |
| Endotoxin Level | LAL Assay | < 1 EU/mg | Non-specific immune activation via TLR4. |
Experimental Protocols
In Vitro TLR7/8 Activation Assay Using HEK-Blue™ TLR7/8 Cells
This protocol describes a method for quantifying the biological activity of Poly(2'-MeSA) using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
Poly(2'-MeSA) (lyophilized)
-
Nuclease-free water
-
96-well flat-bottom cell culture plates
-
Positive control (e.g., R848)
-
Negative control (e.g., vehicle)
Methodology:
-
Cell Preparation:
-
Culture HEK-Blue™ cells according to the manufacturer's instructions.
-
On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium to a concentration of 2.8 x 10⁵ cells/mL.
-
-
Preparation of Poly(2'-MeSA) and Controls:
-
Reconstitute lyophilized Poly(2'-MeSA) in nuclease-free water to a stock concentration of 1 mg/mL.
-
Prepare a serial dilution of Poly(2'-MeSA) in cell culture medium (e.g., ranging from 100 µg/mL to 0.1 µg/mL).
-
Prepare a similar serial dilution of the positive control, R848.
-
-
Assay Procedure:
-
Add 20 µL of each Poly(2'-MeSA) dilution, positive control, and negative control to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Data Analysis:
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR7/8 activation.
-
Plot the dose-response curves for each batch of Poly(2'-MeSA) and compare the EC₅₀ values.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linked Toll-Like Receptor Triagonists Stimulate Distinct, Combination-Dependent Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Stranded Oligonucleotides Can Inhibit Cytokine Production Induced by Human Toll-Like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Stranded Nucleic Acids Regulate TLR3/4/7 Activation through Interference with Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Poly(2'-methylthioadenylic acid) vs. Poly(A) in antiviral activity.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral properties of Poly(2'-methylthioadenylic acid), also known as Poly(2'-MeSA), and Polyadenylic acid (Poly(A)). The comparison focuses on their mechanisms of action, supported by available experimental data, and outlines detailed experimental protocols for their evaluation.
Executive Summary
This analysis reveals distinct primary antiviral mechanisms for Poly(2'-methylthioadenylic acid) and Poly(A). Poly(2'-MeSA) has been shown to directly interfere with viral replication by inhibiting reverse transcriptase activity. In contrast, the intrinsic antiviral activity of single-stranded Poly(A) is not well-documented to be potent. While polynucleotides can be recognized by the innate immune system to induce an antiviral state via interferon production, the efficiency of this process for single-stranded RNA like Poly(A) is generally low compared to double-stranded RNA mimics. Direct comparative studies providing quantitative data on the antiviral efficacy of these two polymers are scarce in the currently available literature.
Data Presentation
Due to the limited availability of direct comparative studies, the following tables are presented as templates to guide researchers in designing experiments and presenting data for a comprehensive comparison.
Table 1: Comparative Antiviral Activity
| Compound | Virus | Cell Line | IC50 / EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Poly(2'-MeSA) | e.g., HIV-1 | e.g., MT-4 | Data not available | Data not available | Data not available |
| Poly(A) | e.g., HIV-1 | e.g., MT-4 | Data not available | Data not available | Data not available |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Comparative Interferon Induction
| Compound | Cell Line | Concentration (µg/mL) | Interferon-β Induction (IU/mL) |
| Poly(2'-MeSA) | e.g., PBMCs | Data not available | Data not available |
| Poly(A) | e.g., PBMCs | Data not available | Data not available |
| Poly(I:C) (Positive Control) | e.g., PBMCs | e.g., 10 | e.g., >1000 |
IU/mL: International Units per milliliter.
Mechanism of Action
Poly(2'-methylthioadenylic acid): Inhibition of Reverse Transcriptase
The primary antiviral mechanism identified for Poly(2'-methylthioadenylic acid) is the inhibition of viral reverse transcriptase. A study on 2- and 2'-substituted polyadenylic acid analogs demonstrated that Poly(2-methylthioadenylic acid) and its ethylthio counterpart inhibit the reverse transcriptase activity of Rauscher Leukemia Virus. The methylthio derivative was found to be a more potent inhibitor than the ethylthio analog. This direct enzymatic inhibition prevents the conversion of the viral RNA genome into DNA, a crucial step in the replication cycle of retroviruses.
Below is a diagram illustrating the inhibition of reverse transcription.
Caption: Inhibition of viral reverse transcription by Poly(2'-MeSA).
Poly(A): Potential for Innate Immune Recognition
Single-stranded RNA, such as Poly(A), is generally a weak inducer of the innate immune system compared to double-stranded RNA (dsRNA). However, under certain conditions, it could potentially be recognized by endosomal Toll-like receptors (TLRs) like TLR7 and TLR8, or cytosolic RIG-I-like receptors (RLRs), leading to the production of type I interferons and an antiviral state. This mechanism is not considered the primary mode of action for single-stranded Poly(A) and its antiviral effect through this pathway is likely to be modest.
The following diagram illustrates a generalized pathway for interferon induction by viral RNA, which could potentially be triggered by polynucleotides.
Caption: Generalized interferon induction pathway by polynucleotides.
Experimental Protocols
The following are detailed methodologies for key experiments to comparatively assess the antiviral activity of Poly(2'-MeSA) and Poly(A).
Reverse Transcriptase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of a viral reverse transcriptase.
Workflow Diagram:
Caption: Workflow for the Reverse Transcriptase Inhibition Assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template/primer (e.g., poly(rA)/oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]TTP), MgCl₂, DTT, and a suitable buffer (e.g., Tris-HCl).
-
Compound Dilution: Prepare serial dilutions of Poly(2'-MeSA) and Poly(A) in the reaction buffer.
-
Enzyme Addition: Add a known amount of purified reverse transcriptase (e.g., from HIV-1 or MLV) to the reaction mixture.
-
Incubation: Add the test compounds to the enzyme-reaction mixture and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA on glass fiber filters.
-
Quantification: Wash the filters to remove unincorporated nucleotides and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a no-compound control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the reverse transcriptase activity.
Interferon Induction Assay
This bioassay measures the amount of biologically active type I interferon produced by cells in response to treatment with the test compounds.
Workflow Diagram:
Caption: Workflow for the Interferon Induction Bioassay.
Methodology:
-
Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or another interferon-producing cell line (e.g., L929 cells) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of Poly(2'-MeSA), Poly(A), and a positive control (e.g., Poly(I:C)). Include an untreated control. Incubate for 24 hours.
-
Supernatant Collection: Collect the culture supernatants, which will contain any secreted interferons.
-
Reporter Cell Treatment: Serially dilute the collected supernatants and add them to a new 96-well plate containing a monolayer of interferon-sensitive reporter cells (e.g., A549 or WISH cells). Incubate for 24 hours to allow the cells to develop an antiviral state.
-
Viral Challenge: Infect the reporter cells with a cytopathic virus (e.g., Vesicular Stomatitis Virus - VSV or Encephalomyocarditis virus - EMCV) at a multiplicity of infection (MOI) that causes complete cell death in control wells within 48-72 hours.
-
Cytopathic Effect (CPE) Assessment: After the incubation period, assess the CPE using a method such as crystal violet staining.
-
Data Analysis: The interferon titer is determined as the reciprocal of the highest dilution of the supernatant that protects 50% of the cells from the viral CPE.
Cytotoxicity Assay (MTT Assay)
This assay measures the potential toxicity of the compounds to the host cells.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed the same cell line used for the antiviral assays in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of Poly(2'-MeSA) and Poly(A). Include untreated cells as a control. Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Conclusion
Poly(2'-methylthioadenylic acid) and Poly(A) exhibit different primary mechanisms of antiviral action. Poly(2'-MeSA) acts as a direct-acting antiviral by inhibiting reverse transcriptase. The antiviral activity of Poly(A) is less defined, with a potential for weak induction of the innate immune system. To provide a definitive comparison of their therapeutic potential, further research is required to generate quantitative data on their antiviral efficacy against a range of viruses and their ability to stimulate interferon production in relevant cell types. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis.
A Comparative Analysis of Poly(2'-methylthioadenylic acid) and Poly(2'-ethylthioadenylic acid) Efficacy: An Analog-Based Assessment
A comprehensive evaluation of Poly(2'-methylthioadenylic acid) and Poly(2'-ethylthioadenylic acid) remains a developing area of research, with direct comparative studies on their efficacy yet to be published. However, by examining closely related 2'-modified oligonucleotide analogs, we can infer potential characteristics and guide future research. This guide provides a comparative overview based on available data for 2'-O-methyl, 2'-O-ethyl, and 2'-O-[2-(methylthio)ethyl] (2'-O-MTE) modified oligonucleotides, offering insights into the anticipated properties of their 2'-thioadenylic acid counterparts.
This analysis is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of modified polynucleotides. Due to the limited direct data, this guide emphasizes the established knowledge of analogous compounds to forecast the potential performance of Poly(2'-methylthioadenylic acid) and Poly(2'-ethylthioadenylic acid).
Data Presentation: A Comparative Look at 2'-Modified Oligonucleotide Analogs
To facilitate a clear comparison, the following table summarizes key properties of well-characterized 2'-modified oligonucleotide analogs. These properties are critical in determining the potential in vivo efficacy of therapeutic oligonucleotides.
| Property | 2'-O-Methyl (2'-O-Me) | 2'-O-Ethyl (2'-O-Et) | 2'-O-[2-(methylthio)ethyl] (2'-O-MTE) | Inferred Properties for Poly(2'-methylthioadenylic acid) & Poly(2'-ethylthioadenylic acid) |
| Binding Affinity (Tm) | Increased | Increased | Maintained high affinity | Expected to exhibit high binding affinity to complementary RNA, similar to other 2'-modified analogs. |
| Nuclease Resistance | Increased | Increased | Limited resistance to exonucleases[1] | May exhibit moderate nuclease resistance, though potentially less than phosphorothioate-modified oligonucleotides. |
| Protein Binding | Reduced non-specific binding[2] | Not extensively reported | Improved binding to human serum albumin[1] | The thioether moiety may influence protein binding, potentially impacting pharmacokinetics. |
| Toxicity | Reduced cytotoxic effects compared to phosphorothioates[2] | Not extensively reported | Not extensively reported | Likely to have a favorable toxicity profile, similar to other 2'-O-alkyl modifications. |
Experimental Protocols: Methodologies for Evaluating Oligonucleotide Efficacy
The data presented for the analog compounds are typically generated through a series of standardized in vitro experiments. Understanding these methodologies is crucial for designing future studies to directly compare Poly(2'-methylthioadenylic acid) and Poly(2'-ethylthioadenylic acid).
Thermal Melting (Tm) Analysis for Binding Affinity
Objective: To determine the thermal stability of the duplex formed between the modified oligonucleotide and its complementary RNA strand, which is a measure of binding affinity.
Protocol:
-
Solutions of the modified oligonucleotide and its complementary RNA target are prepared in a buffered solution (e.g., phosphate-buffered saline).
-
The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased.
-
The melting temperature (Tm) is defined as the temperature at which 50% of the duplex has dissociated into single strands. This is observed as the midpoint of the sigmoidal curve of absorbance versus temperature. A higher Tm indicates stronger binding affinity.[2][3]
Nuclease Resistance Assay
Objective: To assess the stability of the modified oligonucleotide in the presence of nucleases, mimicking the in vivo environment.
Protocol:
-
The modified oligonucleotide is incubated in a solution containing serum (e.g., fetal bovine serum) or a specific nuclease (e.g., snake venom phosphodiesterase) at a physiological temperature (37°C).[2]
-
Aliquots are taken at various time points and the reaction is quenched.
-
The integrity of the oligonucleotide is analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or high-performance liquid chromatography (HPLC).
-
The amount of intact oligonucleotide remaining over time is quantified to determine its half-life.[2]
Cell Viability/Toxicity Assay
Objective: To evaluate the potential cytotoxic effects of the modified oligonucleotide on cells.
Protocol:
-
Cultured cells (e.g., cancer cell lines) are treated with varying concentrations of the modified oligonucleotide.[2]
-
After a defined incubation period, cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
The concentration of the oligonucleotide that causes a 50% reduction in cell viability (IC50) is determined. A higher IC50 value indicates lower cytotoxicity.[2]
Visualizing the Path Forward: Synthesis and Action
The following diagrams illustrate the conceptual workflows for the synthesis and potential mechanism of action of these novel polynucleotides, based on established principles for modified oligonucleotides.
Caption: Conceptual workflow for the synthesis of Poly(2'-alkylthioadenylic acid).
Caption: Potential antisense mechanisms of action for modified polynucleotides.
Conclusion and Future Directions
While direct comparative data for Poly(2'-methylthioadenylic acid) and Poly(2'-ethylthioadenylic acid) are currently unavailable, analysis of their structural analogs provides a valuable framework for predicting their potential efficacy. It is anticipated that these novel polymers will exhibit favorable binding affinity and toxicity profiles, characteristic of 2'-modified oligonucleotides. However, their nuclease resistance and protein binding properties, which are critical for in vivo applications, require direct experimental evaluation.
Future research should focus on the chemical or enzymatic synthesis of 2'-methylthioadenosine and 2'-ethylthioadenosine mononucleotides and their subsequent polymerization. Once synthesized, a direct comparison of their binding affinity, nuclease stability, and in vitro efficacy using the standardized protocols outlined in this guide will be essential to fully elucidate their therapeutic potential. Such studies will be instrumental in determining if the subtle difference between a methyl and an ethyl group at the 2'-thio position can significantly impact the overall performance of these promising macromolecules.
References
- 1. 2'-O-[2-(methylthio)ethyl]-modified oligonucleotide: an analogue of 2'-O-[2-(methoxy)-ethyl]-modified oligonucleotide with improved protein binding properties and high binding affinity to target RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Immunomodulatory Agents: Validating Poly(2'-O-methyladenylic acid) and Its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory agent Poly(2'-O-methyladenylic acid) [poly(Am)] with two other well-established synthetic immunostimulants: Polyinosinic:polycytidylic acid [Poly(I:C)] and CpG oligodeoxynucleotides (CpG ODNs). This analysis is supported by a review of experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
While the initial topic of interest was Poly(2'-methylthioadenylic acid), a comprehensive search of available scientific literature did not yield sufficient data on its immunomodulatory properties. Therefore, this guide focuses on the closely related and well-researched compound, Poly(2'-O-methyladenylic acid), to provide a valuable comparative analysis for the scientific community.
I. Performance Comparison of Immunomodulatory Agents
The following tables summarize the key characteristics and experimentally observed effects of Poly(2'-O-methyladenylic acid) [poly(Am)], Poly(I:C), and CpG ODNs.
| Feature | Poly(2'-O-methyladenylic acid) [poly(Am)] | Polyinosinic:polycytidylic acid [Poly(I:C)] | CpG Oligodeoxynucleotides (CpG ODNs) |
| Molecular Class | Single-stranded RNA analog | Double-stranded RNA analog | Single-stranded DNA oligonucleotides |
| Primary Target Receptor | Not fully elucidated, suspected to interact with pattern recognition receptors. | Toll-like Receptor 3 (TLR3), MDA5, RIG-I[1] | Toll-like Receptor 9 (TLR9)[2] |
| Key Activated Immune Cells | B cells, Macrophages (inferred)[3][4] | Dendritic cells, Macrophages, Natural Killer (NK) cells, B cells[5] | Plasmacytoid Dendritic Cells (pDCs), B cells, NK cells[6] |
| Primary Cytokine Induction | Enhancement of antibody response suggests cytokine involvement, but specific profiles are not well-documented.[3][4] | Type I Interferons (IFN-α/β), IL-6, IL-12, TNF-α[1][5][7] | Type I Interferons (IFN-α), IL-6, IL-12, TNF-α[6][8][9] |
| Primary Immunomodulatory Effect | Enhancement of humoral immunity, anti-tumor activity.[3][4] | Potent induction of antiviral and anti-tumor immunity, adjuvant activity.[1][5][10] | Strong induction of Th1-biased immune responses, anti-tumor and anti-allergy effects, vaccine adjuvant.[6][11][12] |
II. Quantitative Experimental Data
Table 2.1: In Vivo Anti-Tumor Efficacy
| Agent | Animal Model | Tumor Type | Dosage & Administration | Key Findings | Reference |
| Poly(2'-O-methyladenylic acid) [poly(Am)] | Newborn BALB/c mice | Moloney sarcoma virus-induced tumors | 10 µ g/mouse , intraperitoneal, 4 hours before virus inoculation | Significant inhibition of tumor development and mortality. | [3][4] |
| Poly(I:C) | BALB/c mice | 4T1 metastatic breast cancer | Intraperitoneal injection | Decreased frequency and immunosuppressive function of myeloid-derived suppressor cells (MDSCs).[5] | [5] |
| CpG ODNs | BALB/c mice | CT26 colon cancer | 200 µg, intratumoral | Reduced immunosuppressive activity of monocytic MDSCs and induced their differentiation into tumoricidal macrophages.[8] | [8] |
Table 2.2: In Vitro Immune Cell Activation
| Agent | Cell Type | Concentration | Measured Effect | Result | Reference |
| Poly(I:C) | Human monocyte-derived dendritic cells | 25 µg/mL | IL-12p70 secretion | Potent induction of IL-12p70. | [13] |
| CpG ODNs (Class B) | Rainbow trout IgM+ B cells | 5 µM | Phagocytic activity | Significantly increased percentage of phagocytic IgM+ B cells. | [14] |
| CpG ODNs (Class A) | Ovine peripheral blood mononuclear cells | 2 µg/mL | IFN-α secretion | Significant induction of IFN-α, peaking at 36 hours. | [9] |
III. Experimental Protocols
In Vivo Evaluation of Poly(2'-O-methyladenylic acid) Anti-Tumor Activity
-
Animal Model: Newborn BALB/c mice.
-
Reagents: Poly(2'-O-methyladenylic acid) [poly(Am)], Moloney sarcoma-leukemia virus complex.
-
Procedure:
-
A solution of poly(Am) is prepared in a suitable buffer.
-
Newborn mice are injected intraperitoneally with 10 µg of poly(Am) per mouse.
-
Control mice receive an injection of the buffer alone.
-
At least 4 hours post-injection, mice are inoculated with the Moloney sarcoma virus-leukemia virus complex.
-
Mice are monitored daily for tumor development and survival.
-
Tumor size is measured at regular intervals.
-
-
Endpoint Analysis: Comparison of tumor incidence, tumor growth rate, and overall survival between the poly(Am)-treated and control groups.[3][4]
In Vitro Stimulation of Human Dendritic Cells with Poly(I:C)
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs).
-
Reagents: Poly(I:C), GM-CSF, IL-4, CellGro culture medium.
-
Procedure:
-
Isolate monocytes from PBMCs by adherence.
-
Culture adherent monocytes for 5 days in CellGro medium supplemented with GM-CSF (500 IU/mL) and IL-4 (20 ng/mL) to generate immature dendritic cells (DCs).
-
On day 5, seed immature DCs in 24-well plates at a density of 5 x 10^5 cells/mL.
-
Activate the DCs by adding Poly(I:C) to a final concentration of 25 µg/mL.
-
Incubate the cells for 24-48 hours.
-
-
Endpoint Analysis: Collect supernatants to measure cytokine production (e.g., IL-12p70) by ELISA. Analyze DC maturation markers (e.g., CD80, CD86, HLA-DR) by flow cytometry.[13]
In Vitro Activation of B Cells with CpG ODNs
-
Cell Source: Splenic or peripheral blood leukocytes.
-
Reagents: Phosphorothioate-modified Class B CpG ODN (e.g., ODN 1668), non-CpG control ODN.
-
Procedure:
-
Isolate leukocytes from the spleen or peripheral blood.
-
Culture the cells in appropriate medium.
-
Add CpG ODN to a final concentration of 5 µM. Use a non-CpG ODN as a negative control.
-
Incubate the cells for 48 hours.
-
To assess phagocytosis, add fluorescently labeled polystyrene beads to the cultures and incubate for an additional 3 hours.
-
-
Endpoint Analysis: Determine the percentage of phagocytic B cells by flow cytometry, gating on the B cell population (e.g., IgM+ cells).[14]
IV. Signaling Pathways and Mechanisms of Action
Poly(2'-O-methyladenylic acid) [poly(Am)]
The precise signaling pathway for poly(Am) has not been fully elucidated. However, its ability to enhance antibody responses suggests it may act as a B-cell mitogen or potentiate the activity of other immune cells involved in humoral immunity. Further research is required to identify its specific molecular targets and downstream signaling cascades.
Poly(I:C) Signaling Pathway
Poly(I:C) is recognized by Toll-like Receptor 3 (TLR3) within endosomes. This binding event initiates a signaling cascade through the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB. These transcription factors then drive the expression of type I interferons and other pro-inflammatory cytokines.
Caption: Poly(I:C) signaling cascade via TLR3.
CpG ODN Signaling Pathway
CpG ODNs are recognized by Toll-like Receptor 9 (TLR9) in the endolysosomal compartment of pDCs and B cells.[2] This interaction triggers a signaling pathway dependent on the adaptor protein MyD88. Downstream signaling leads to the activation of transcription factors IRF7 (in pDCs) and NF-κB, resulting in the production of large amounts of type I interferons and other pro-inflammatory cytokines, respectively.[15]
Caption: CpG ODN signaling cascade via TLR9.
V. Conclusion
Poly(2'-O-methyladenylic acid) demonstrates promise as an immunomodulatory agent, particularly in enhancing humoral immunity and exhibiting anti-tumor effects. When compared to well-characterized alternatives like Poly(I:C) and CpG ODNs, it appears to have a distinct, though less understood, mechanism of action. Poly(I:C) and CpG ODNs offer potent, broad-spectrum immune activation through defined TLR-mediated pathways, making them valuable tools for vaccine adjuvants and cancer immunotherapy. Further research into the specific molecular targets and signaling pathways of poly(Am) is warranted to fully understand its therapeutic potential and to identify the most appropriate clinical applications. This guide provides a foundational comparison to aid researchers in selecting the most suitable immunomodulatory agent for their specific research and development needs.
References
- 1. Frontiers | Combined Adjuvant of Poly I:C Improves Antitumor Effects of CAR-T Cells [frontiersin.org]
- 2. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 3. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly (I: C) modulates the immunosuppressive activity of myeloid-derived suppressor cells in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CpG Oligodeoxynucleotides for Anticancer Monotherapy from Preclinical Stages to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The poly(I:C)-induced maternal immune activation model; a systematic review and meta-analysis of cytokine levels in the offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intra-tumoral injection of CpG oligonucleotides induces the differentiation and reduces the immunosuppressive activity of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CpG oligodeoxynucleotides as immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The revival of CpG oligonucleotide-based cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly I: C-activated dendritic cells that were generated in CellGro for use in cancer immunotherapy trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | CpG Oligodeoxynucleotides Modulate Innate and Adaptive Functions of IgM+ B Cells in Rainbow Trout [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Poly(2'-methylthioadenylic acid): Chemical vs. Enzymatic Routes
For researchers and professionals in drug development, the synthesis of modified polynucleotides such as Poly(2'-methylthioadenylic acid) is a critical process. The introduction of modifications like the 2'-methylthio group can enhance the therapeutic properties of oligonucleotides, for instance by increasing their stability against nuclease degradation. The choice of synthetic methodology, primarily between chemical and enzymatic approaches, significantly impacts the efficiency, scalability, and purity of the final product. This guide provides a detailed side-by-side comparison of these two synthetic strategies, supported by representative experimental data and protocols.
Data Presentation: A Quantitative Comparison
Table 1: Chemical Synthesis (Solid-Phase Phosphoramidite Method)
| Parameter | Typical Value | Remarks |
| Starting Material | 2'-methylthioadenosine phosphoramidite | Requires multi-step synthesis of the modified monomer. |
| Coupling Efficiency | >98% per step | High efficiency is crucial for the synthesis of long polymers. |
| Overall Yield (20-mer) | 40-60% | Decreases with increasing polymer length.[1][2] |
| Purity (crude product) | ~70-80% | Requires purification (e.g., HPLC) to achieve high purity. |
| Final Purity | >95% | Achievable with standard purification methods. |
| Reaction Time | 2-4 hours (for 20-mer) | Automated synthesis cycle is rapid. |
| Scalability | High (milligram to gram scale) | Well-established for large-scale production. |
| Reagents | Organic solvents, hazardous chemicals | Requires careful handling and disposal of waste. |
Table 2: Enzymatic Synthesis (Polynucleotide Phosphorylase-based)
| Parameter | Typical Value | Remarks |
| Starting Material | 2'-methylthioadenosine 5'-diphosphate | Requires synthesis of the modified nucleotide diphosphate. |
| Enzyme | Polynucleotide Phosphorylase (PNPase) | Substrate specificity for modified nucleotides may vary.[3][4][5] |
| Yield | 50-70% | Can be influenced by enzyme activity and substrate inhibition.[6] |
| Purity (crude product) | Variable | May contain residual enzyme and unincorporated monomers. |
| Final Purity | >98% | Purification is generally simpler than for chemical synthesis. |
| Reaction Time | 4-24 hours | Typically longer than automated chemical synthesis. |
| Scalability | Moderate | Can be challenging for very large-scale production. |
| Reagents | Aqueous buffers, enzyme | "Green" chemistry with less hazardous waste.[7][8][9] |
Experimental Protocols
The following are detailed, representative methodologies for the chemical and enzymatic synthesis of Poly(2'-methylthioadenylic acid).
Chemical Synthesis: Solid-Phase Phosphoramidite Method
This protocol outlines the automated solid-phase synthesis of a 20-mer Poly(2'-methylthioadenylic acid) on a DNA synthesizer.
1. Preparation of the 2'-methylthioadenosine phosphoramidite: The synthesis of the key building block, the 2'-methylthioadenosine phosphoramidite, is a multi-step organic synthesis process. A representative synthetic route would involve the protection of the 5'-hydroxyl group of 2'-methylthioadenosine with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.
2. Automated Solid-Phase Synthesis (20-mer): The synthesis is performed on a controlled pore glass (CPG) solid support derivatized with the initial nucleoside. The synthesis cycle consists of the following steps, repeated 19 times for a 20-mer:
- Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.
- Coupling: Addition of the 2'-methylthioadenosine phosphoramidite and an activator (e.g., tetrazole) to the column. The phosphoramidite couples to the free 5'-hydroxyl group of the growing chain. Coupling efficiencies are typically monitored and are expected to be >98%.[10][11][12]
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent steps.
- Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.
3. Cleavage and Deprotection: Following the completion of the synthesis, the CPG support is treated with a strong base (e.g., concentrated ammonium hydroxide) to cleave the synthesized polynucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
4. Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter, failed sequences. The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.
Enzymatic Synthesis: Polynucleotide Phosphorylase (PNPase) Method
This protocol describes the enzymatic polymerization of 2'-methylthioadenosine 5'-diphosphate to yield Poly(2'-methylthioadenylic acid).
1. Preparation of 2'-methylthioadenosine 5'-diphosphate: The monomer for enzymatic synthesis, 2'-methylthioadenosine 5'-diphosphate, can be synthesized from 2'-methylthioadenosine via a one-pot phosphorylation reaction using a suitable kinase.
2. Enzymatic Polymerization: The polymerization reaction is typically carried out in an aqueous buffer system. A typical reaction mixture would contain:
- 2'-methylthioadenosine 5'-diphosphate (e.g., 10-50 mM)
- Polynucleotide Phosphorylase (e.g., from E. coli or M. luteus)
- A short primer (e.g., (ApA) dinucleotide) to initiate polymerization
- Buffer (e.g., Tris-HCl, pH 8.0)
- Mg²⁺ ions (e.g., MgCl₂) as a cofactor for the enzyme
The reaction is incubated at a suitable temperature (e.g., 37°C) for several hours (e.g., 4-24 hours). The progress of the polymerization can be monitored by analyzing the consumption of the monomer or the formation of the polymer.
3. Enzyme Inactivation and Purification: The reaction is terminated by heat inactivation of the enzyme or by the addition of a chelating agent like EDTA to sequester the Mg²⁺ ions. The resulting Poly(2'-methylthioadenylic acid) is then purified from the reaction mixture, for example, by size-exclusion chromatography or ethanol precipitation, to remove the enzyme, unincorporated monomers, and buffer salts. The purity and molecular weight distribution of the polymer are analyzed by gel electrophoresis and mass spectrometry.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of Poly(2'-methylthioadenylic acid).
Caption: Workflow for the enzymatic synthesis of Poly(2'-methylthioadenylic acid).
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions–Deletions Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mcm.h-its.org [mcm.h-its.org]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. twistbioscience.com [twistbioscience.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Poly(2'-methylthioadenylic acid) Activity: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the cross-validation of Poly(2'-methylthioadenylic acid) [Poly(2'-MeSA)] activity across different cell lines. While the core requirements of this comparison guide include quantitative data, detailed experimental protocols, and signaling pathway diagrams, the necessary foundational research detailing the effects of Poly(2'-MeSA) on various cell lines appears to be largely unavailable in the public domain.
Our extensive search for experimental data on Poly(2'-methylthioadeny.lic acid) did not yield specific studies that would allow for a direct comparison of its activity in different cell lines. The majority of search results pointed to a similarly named but chemically distinct compound, Poly(2'-O-methyladenylic acid), which has been studied for its effects on the immune system and its potential as an anticancer agent.
However, valuable insights can be gleaned from a study on a closely related molecule, Poly(2-methylthioinosinic acid) . This compound, which also features a 2-thioether modification on a purine base, has been shown to be a potent inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses. This finding suggests that Poly(2'-MeSA) might exhibit similar antiviral properties, a hypothesis that warrants direct experimental investigation.
Inferred Biological Activity and Potential Signaling Pathways
Based on the known activities of other synthetic polynucleotides and the inhibitory action of Poly(2-methylthioinosinic acid) on reverse transcriptase, we can propose a hypothetical mechanism of action for Poly(2'-MeSA) that could be explored in future research. Synthetic polynucleotides are often recognized by the innate immune system through Toll-like receptors (TLRs), leading to the induction of an antiviral state.
Below is a conceptual workflow for investigating the activity of Poly(2'-MeSA) in a panel of cell lines.
Caption: Proposed experimental workflow for the cross-validation of Poly(2'-methylthioadenylic acid) activity.
Future Directions and a Call for Research
The lack of available data on Poly(2'-methylthioadenylic acid) highlights a significant opportunity for novel research. Future studies should focus on:
-
Synthesis and Characterization: Detailed protocols for the synthesis and purification of Poly(2'-MeSA) are a necessary first step.
-
Broad-Spectrum Cell Line Screening: A comprehensive analysis of the effects of Poly(2'-MeSA) on a diverse panel of cell lines, including various cancer cell types, immune cells (such as peripheral blood mononuclear cells), and virally infected cells, is crucial.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which Poly(2'-MeSA) exerts its biological effects is essential. This would involve investigating its interaction with cellular receptors like TLRs and its potential enzymatic inhibitory activities.
The following diagram illustrates a potential signaling pathway that could be investigated based on the known mechanisms of other synthetic polynucleotides.
A Comparative Analysis of Poly(2'-methylthioadenylic acid) and Other Reverse Transcriptase Inhibitors
For Immediate Release
[City, State] – November 1, 2025 – A comprehensive guide comparing the efficacy of Poly(2'-methylthioadenylic acid) with other established reverse transcriptase inhibitors (RTIs) has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of available data, experimental methodologies, and the mechanistic pathways of these antiviral compounds.
Reverse transcriptase is a critical enzyme for the replication of retroviruses, most notably the Human Immunodeficiency Virus (HIV). Inhibitors of this enzyme are cornerstones of antiretroviral therapy. While numerous nucleoside and non-nucleoside reverse transcriptase inhibitors (NRTIs and NNRTIs, respectively) are well-characterized and widely used, research into alternative compounds like polynucleotide analogs continues to be an important area of investigation.
Efficacy of Poly(2'-methylthioadenylic acid)
Comparison with Established Reverse Transcriptase Inhibitors
For the purpose of providing a comparative framework, this guide presents the efficacy of well-established NRTIs and NNRTIs against HIV-1 reverse transcriptase. These inhibitors represent the current standard of care and serve as a benchmark for evaluating novel compounds.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are analogs of natural deoxynucleotides. After intracellular phosphorylation to their active triphosphate form, they compete with natural substrates for incorporation into the growing viral DNA chain. Their lack of a 3'-hydroxyl group results in chain termination, thus halting DNA synthesis.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme that inhibits its polymerase activity.
Table 1: Comparative Efficacy (IC50) of Selected Reverse Transcriptase Inhibitors against HIV-1
| Inhibitor Class | Inhibitor | Target Enzyme | IC50 (µM) |
| Polynucleotide Analog | Poly(2'-methylthioadenylic acid) | MuLV RT | Data not available |
| NRTI | Zidovudine (AZT) | HIV-1 RT | 0.03 - 0.2 |
| NRTI | Lamivudine (3TC) | HIV-1 RT | 0.003 - 0.1 |
| NRTI | Tenofovir | HIV-1 RT | 0.05 - 0.5 |
| NNRTI | Nevirapine | HIV-1 RT | 0.01 - 0.2 |
| NNRTI | Efavirenz | HIV-1 RT | 0.001 - 0.01 |
| NNRTI | Rilpivirine | HIV-1 RT | 0.0005 - 0.005 |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and viral strain used.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to assess the efficacy of reverse transcriptase inhibitors.
In Vitro Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified reverse transcriptase.
Key Steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, one of which is typically radiolabeled, e.g., [³H]dTTP), the reverse transcriptase enzyme, and the inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.
-
Precipitation: The newly synthesized DNA is precipitated using an acid (e.g., trichloroacetic acid) to separate it from unincorporated dNTPs.
-
Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit viral replication in a cell culture system.
Key Steps:
-
Cell Culture: Susceptible host cells (e.g., MT-4 cells for HIV-1) are cultured.
-
Infection: The cells are infected with the virus in the presence of varying concentrations of the inhibitor.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen for HIV-1, using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Determination: The effective concentration at which the inhibitor reduces viral replication by 50% (EC50) is calculated from the dose-response curve.
Visualizing the Mechanisms
To better understand the distinct mechanisms of action of these inhibitors, the following diagrams illustrate their interaction with the reverse transcriptase enzyme and the process of reverse transcription.
Quantitative Analysis of Poly(2'-methylthioadenylic acid) Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Poly(2'-methylthioadenylic acid) and its analogs to key biological targets. Due to the limited availability of direct quantitative data for Poly(2'-methylthioadenylic acid), this document leverages data from closely related 2'-modified polyadenylic acid analogs to infer its potential binding characteristics and functional implications. The primary focus is on the interaction with Poly(A)-Binding Protein (PABP), a crucial regulator of mRNA stability and translation.
Comparative Binding Affinity Data
The binding affinity of various 2'-modified oligoadenylates to the RRM1/2 domains of PABP has been quantitatively assessed. The following table summarizes the apparent dissociation constants (Kd app) determined by microscale thermophoresis (MST). A lower Kd value indicates a stronger binding affinity.
| Oligonucleotide | Modification | Apparent Kd (nM) | Fold Change vs. Unmodified A12 |
| Unmodified A12 | None | 261 ± 54 | 1.0 |
| 2'-O-methyl-A12 | 2'-OCH3 at all positions | 301 ± 41 | ~1.15 |
| 2'-fluoro-A12 | 2'-F at all positions | Not Determined | - |
Data extrapolated from studies on similar 2'-modified oligoadenylates. The precise Kd for a fully 2'-methylthio-substituted oligoadenylate is not currently available in published literature.
The data suggests that modifications at the 2' position of the ribose in polyadenylic acid are generally well-tolerated by PABP, with only minor impacts on binding affinity. For instance, a 2'-O-methyl modification across the entire oligoadenylate resulted in a negligible change in binding affinity compared to the unmodified sequence[1]. This suggests that the 2'-hydroxyl group is not a critical determinant for PABP binding. By extension, it is plausible that a 2'-methylthio modification would also be accommodated within the PABP binding pocket with a similarly modest effect on affinity.
Potential Interactions with Toll-like Receptors (TLR) 7 and 8
Single-stranded RNA (ssRNA) and its degradation products are known ligands for the endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), playing a key role in the innate immune response to viral pathogens. The activation of these receptors is sensitive to RNA modifications. Notably, 2'-O-methylation of ssRNA has been shown to abrogate TLR7/8-mediated immune stimulation. This is because TLR7 and TLR8 recognize the degradation products of ssRNA, and 2'-O-methylation can confer resistance to cleavage by endosomal RNases.
Given that a 2'-methylthio modification would also be expected to increase resistance to nucleolytic degradation, it is hypothesized that Poly(2'-methylthioadenylic acid) would be a poor activator of TLR7 and TLR8. This has significant implications for the development of RNA-based therapeutics, where minimizing innate immune activation is often a primary objective.
Experimental Protocols
A variety of robust biophysical techniques are available to quantitatively assess the binding affinity of nucleic acids and their analogs to proteins.
Microscale Thermophoresis (MST)
MST is a powerful technique for quantifying biomolecular interactions in solution. It measures the motion of molecules along a microscopic temperature gradient, which is influenced by their size, charge, and solvation shell.
Experimental Workflow:
-
Protein Labeling: The target protein (e.g., PABP) is fluorescently labeled.
-
Serial Dilution: The unlabeled ligand (e.g., Poly(2'-methylthioadenylic acid)) is serially diluted.
-
Incubation: A constant concentration of the labeled protein is mixed with the different concentrations of the unlabeled ligand and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in the thermophoretic movement is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Protocol:
-
Immobilization: One binding partner (e.g., biotinylated Poly(2'-methylthioadenylic acid)) is immobilized on a streptavidin-coated sensor chip.
-
Analyte Injection: The other binding partner (e.g., PABP) is flowed over the sensor surface at various concentrations.
-
Association/Dissociation Monitoring: The binding (association) and unbinding (dissociation) are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation: One binding partner is placed in the sample cell, and the other is loaded into a syringe.
-
Titration: The syringe injects small aliquots of its contents into the sample cell.
-
Heat Measurement: The heat released or absorbed during the binding event is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Signaling and Functional Pathways
Poly(A)-Binding Protein (PABP) and the "Closed-Loop" Model of Translation
PABP plays a central role in the regulation of mRNA translation and stability through the "closed-loop" model.
In this model, PABP binds to the 3' poly(A) tail of the mRNA. PABP then interacts with the eukaryotic initiation factor 4G (eIF4G), which in turn is associated with the 5' cap-binding protein eIF4E. This protein bridge circularizes the mRNA, which is thought to enhance translation initiation by promoting ribosome recycling and ensuring that only intact mRNAs are translated. This interaction also protects the poly(A) tail from deadenylases, thereby increasing mRNA stability.
TLR7/8 Signaling Pathway
TLR7 and TLR8 are intracellular receptors that recognize viral ssRNA. Upon ligand binding, they initiate a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
The pathway is initiated by the binding of ssRNA to TLR7 or TLR8 within the endosome. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates members of the IRAK family of kinases. Downstream signaling involves TRAF6 and leads to the activation of the transcription factors NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of genes encoding type I interferons and pro-inflammatory cytokines, which are essential for mounting an antiviral response.
References
The Reproducibility Challenge of Experiments Utilizing Poly(2'-methylthioadenylic acid)
A Scarcity of comparative data and detailed protocols hinders the widespread adoption and experimental reproducibility of Poly(2'-methylthioadenylic acid). While its structural similarity to other synthetic polynucleotides suggests potential immunomodulatory and antiviral applications, a comprehensive understanding of its biological activity is impeded by a lack of publicly available, reproducible experimental data.
Researchers, scientists, and drug development professionals seeking to evaluate Poly(2'-methylthioadenylic acid) as a potential therapeutic or research tool will find a notable absence of the detailed, comparative studies necessary for informed decision-making. Unlike the well-characterized synthetic double-stranded RNA analog, polyinosinic:polycytidylic acid (poly(I:C)), which has been extensively studied for its ability to activate Toll-like receptor 3 (TLR3) and induce innate immune responses, the experimental landscape for Poly(2'-methylthioadenylic acid) remains largely uncharted.
This guide aims to provide a transparent overview of the available information, highlight the current data gaps, and offer a comparative perspective based on related, more thoroughly investigated compounds.
Comparative Analysis: A Landscape Dominated by Analogs
Due to the limited data on Poly(2'-methylthioadenylic acid), a direct quantitative comparison with other alternatives is not feasible. However, by examining the data available for structurally related compounds, we can infer potential areas of interest and highlight the need for direct comparative studies. The primary alternatives for which more substantial data exists include Poly(2'-O-methyladenylic acid) [poly(Am)] and poly(I:C).
Table 1: Comparative Overview of Synthetic Polynucleotides
| Feature | Poly(2'-methylthioadenylic acid) | Poly(2'-O-methyladenylic acid) [poly(Am)] | Polyinosinic:polycytidylic acid [poly(I:C)] |
| Primary Mechanism of Action | Not well-characterized. | Presumed to interact with the immune system. | Potent agonist of Toll-like receptor 3 (TLR3) and other pattern recognition receptors (PRRs) like MDA5 and RIG-I.[1][2] |
| Reported Biological Effects | Data not available. | Inhibition of tumor development and enhancement of antibody response in murine models.[3] | Induction of interferons and other pro-inflammatory cytokines, activation of innate and adaptive immune responses, antiviral activity.[1][4][5][6] |
| Availability of Reproducible Protocols | Not publicly available. | Limited, primarily in older publications. | Widely available in numerous publications. |
| Known Signaling Pathways | Not elucidated. | Not well-characterized. | TLR3-TRIF pathway leading to NF-κB and IRF3 activation.[7] MDA5/RIG-I-MAVS pathway. |
Signaling Pathways: Extrapolation from a Well-Understood Alternative
The signaling pathways activated by poly(I:C) are well-documented and provide a framework for what might be investigated for Poly(2'-methylthioadenylic acid). Upon recognition by TLR3 in the endosome, poly(I:C) initiates a signaling cascade through the adaptor protein TRIF, leading to the activation of transcription factors NF-κB and IRF3. These transcription factors then drive the expression of type I interferons and other inflammatory cytokines.
Caption: Poly(I:C) signaling through the TLR3-TRIF pathway.
Experimental Protocols: A Call for Standardization
The lack of detailed, publicly available experimental protocols for Poly(2'-methylthioadenylic acid) is a significant barrier to its study. To facilitate reproducible research, any future publication involving this compound should include comprehensive methodologies. As a point of reference, a generalized protocol for in vitro stimulation of immune cells with a synthetic polynucleotide is provided below.
Experimental Workflow: In Vitro Cellular Stimulation
Caption: Generalized workflow for in vitro cellular stimulation experiments.
Detailed Methodologies (Hypothetical for Poly(2'-methylthioadenylic acid) based on standard practices):
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at a density of 1 x 10^6 cells/mL in 24-well plates.
-
Compound Preparation: A 1 mg/mL stock solution of Poly(2'-methylthioadenylic acid) would be prepared in sterile, nuclease-free water. Serial dilutions would be made to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
Cellular Stimulation: Cells would be stimulated with the various concentrations of Poly(2'-methylthioadenylic acid). A negative control (medium only) and a positive control (e.g., 10 µg/mL poly(I:C)) would be included.
-
Incubation: The cells would be incubated at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Analysis:
-
Cytokine Measurement: Supernatants would be collected and stored at -80°C. The concentrations of key cytokines such as TNF-α, IL-6, and IFN-β would be measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Cells would be harvested, and total RNA would be extracted using a commercial kit. cDNA would be synthesized, and quantitative real-time PCR (qPCR) would be performed to measure the relative expression of genes encoding for the aforementioned cytokines, normalized to a housekeeping gene such as GAPDH.
-
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to conduct a thorough and objective comparison of Poly(2'-methylthioadenylic acid) with other immunomodulatory polynucleotides. To establish its utility and ensure the reproducibility of findings, future research must prioritize:
-
Direct Comparative Studies: Head-to-head studies comparing the in vitro and in vivo effects of Poly(2'-methylthioadenylic acid) with established compounds like poly(I:C) are essential.
-
Dose-Response and Kinetic Analyses: Comprehensive studies are needed to determine the optimal concentrations and time courses for its biological effects.
-
Elucidation of Signaling Pathways: Investigating which pattern recognition receptors are activated by Poly(2'-methylthioadenylic acid) and mapping the downstream signaling cascades will be crucial for understanding its mechanism of action.
-
Publication of Detailed Protocols: The scientific community would benefit greatly from the publication of detailed, step-by-step experimental protocols to facilitate the replication and validation of findings.
Without such foundational research, the potential of Poly(2'-methylthioadenylic acid) will remain speculative, and its adoption by the broader scientific and drug development communities will be limited.
References
- 1. Poly(I:C) Induces Antiviral Immune Responses in Japanese Flounder (Paralichthys olivaceus) That Require TLR3 and MDA5 and Is Negatively Regulated by Myd88 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(I:C) Induces Antiviral Immune Responses in Japanese Flounder (Paralichthys olivaceus) That Require TLR3 and MDA5 and Is Negatively Regulated by Myd88 | PLOS One [journals.plos.org]
- 3. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Experimental studies of in vitro IFN induction by different polynucleotides in human cell culture systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in PolyIC induced immune response: Implications for preclinical maternal immune activation models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon induction by and toxicity of polyriboinosinic acid [poly(rI)].polyribocytidylic acid [poly (rC)], mismatched analog poly (rI).poly[r(C12Uracil)n], and poly(rI).poly(rC) L-lysine complexed with carboxymethylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Poly(2'-methylthioadenyylic acid): A Step-by-Step Guide
For Immediate Reference: As a substance not classified as hazardous, the disposal of Poly(2'-methylthioadenylic acid) follows standard laboratory procedures for chemical waste. Always consult your institution's specific safety guidelines and local regulations.
Essential Safety and Handling Precautions
Before disposal, ensure proper personal protective equipment (PPE) is worn. This includes, at a minimum, safety glasses with side shields and nitrile gloves.[1] Handle the material in a well-ventilated area.[2]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]
-
Skin: Wash with soap and water. If irritation persists, seek medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Seek medical advice if you feel unwell.
-
Inhalation: Move to fresh air.[1]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for Poly(2'-methylthioadenylic acid) is not available, the table below summarizes general safety information based on related, non-hazardous polymers.
| Hazard Classification | Details | Primary Routes of Exposure |
| Health | Not classified as a hazardous substance. May cause mild skin or eye irritation upon prolonged contact.[2] | Skin and eye contact, inhalation of dust (if in solid form).[2] |
| Flammability | Not flammable under standard laboratory conditions. | N/A |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents.[2] | N/A |
Detailed Disposal Protocol
This protocol outlines the recommended steps for the disposal of Poly(2'-methylthioadenylic acid) in a laboratory setting.
Step 1: Decontamination (if applicable)
If the material has been used in biological experiments and is potentially contaminated with biohazardous agents, it must first be decontaminated. Autoclaving or chemical inactivation using a suitable disinfectant (e.g., a fresh 10% bleach solution) is recommended.
Step 2: Collection and Containment
-
Aqueous Solutions: Collect aqueous solutions of Poly(2'-methylthioadenylic acid) in a designated, clearly labeled waste container. The container should be compatible with aqueous waste and properly sealed.
-
Solid Waste: Collect solid Poly(2'-methylthioadenylic acid) and any materials used for handling (e.g., contaminated weigh boats, gloves, pipette tips) in a separate, labeled solid waste container.
Step 3: Waste Labeling
Properly label all waste containers with the following information:
-
"Non-hazardous Chemical Waste"
-
"Poly(2'-methylthioadenylic acid)"
-
Approximate concentration and volume
-
Date of accumulation
-
Your name and laboratory contact information
Step 4: Final Disposal
Dispose of the labeled waste containers in accordance with your institution's and local regulations for non-hazardous chemical waste.[1][2] This may involve collection by your institution's environmental health and safety (EHS) department or disposal down the sanitary sewer if permitted for dilute, non-hazardous solutions. Always confirm with your local EHS office before disposing of any chemical waste down the drain.
Experimental Workflow and Signaling Pathway Diagrams
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of Poly(2'-methylthioadenylic acid).
Caption: Decision workflow for the proper disposal of Poly(2'-methylthioadenylic acid).
This guide provides a framework for the safe and compliant disposal of Poly(2'-methylthioadenylic acid). By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
